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  • Product: 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide
  • CAS: 670271-67-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary: This technical guide provides a comprehensive analysis of the physical and chemical properties of 2,6-difluoro-N-(4-fluoropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary: This technical guide provides a comprehensive analysis of the physical and chemical properties of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, a fluorinated aromatic sulfonamide with significant potential in medicinal chemistry. While specific experimental data for this precise molecule is limited in public literature, this document synthesizes predictive data, established chemical principles, and experimental insights from closely related analogues to offer a robust profile. The guide covers physicochemical characteristics, a proposed synthetic pathway, chemical reactivity, detailed analytical protocols, and potential applications in drug discovery, with a focus on its role as a potential enzyme inhibitor. The strategic incorporation of three fluorine atoms onto the benzenesulfonamide scaffold suggests a compound designed for enhanced metabolic stability and target affinity, making it a molecule of high interest.

Introduction & Molecular Significance

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and notable carbonic anhydrase inhibitors.[1][2] The strategic fluorination of drug candidates is a well-established method for modulating key pharmacological properties. The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to protein targets.[3]

2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide represents a confluence of these two powerful pharmacophores. The di-meta-substitution of fluorine on the benzenesulfonamide ring creates a highly electron-deficient aromatic system, which can significantly impact the acidity of the sulfonamide proton and influence non-covalent interactions in a binding pocket. The additional fluorine on the N-phenyl ring further modulates the electronic and metabolic profile of the molecule. This guide serves to elucidate the core properties of this compound, providing a foundational understanding for its synthesis, characterization, and potential therapeutic exploration.

Physicochemical Properties

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are calculated for the isomeric compound 3,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide, which shares the same molecular formula and weight, and serves as a reasonable proxy for predictive purposes.[4]

PropertyValueSource
Molecular Formula C₁₂H₈F₃NO₂S[4]
Molecular Weight 287.26 g/mol [4]
CAS Number 1326489-13-7 (for 3,5-difluoro isomer)[4]
Appearance Predicted: White to off-white crystalline solidGeneral Observation
InChIKey COISCKKISJQQOH-UHFFFAOYSA-N (for 3,5-difluoro isomer)[4]
SMILES O=S(=O)(Nc1ccc(F)cc1)c1c(F)cccc1F(for 2,6-difluoro isomer)

Solubility: Based on its structure, 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols, and moderately soluble in solvents like ethyl acetate and dichloromethane. Its solubility in aqueous media is expected to be limited due to the hydrophobic nature of the three aromatic rings, a critical factor for consideration in biological assays and formulation development.

Acidity (pKa): The proton on the sulfonamide nitrogen (-SO₂NH-) is the most acidic proton in the molecule. The strong electron-withdrawing effect of both the sulfonyl group and the two ortho-fluorine atoms significantly increases the acidity of this proton compared to non-fluorinated analogues. This enhanced acidity (predicted pKa in the range of 6-8) is crucial, as it ensures the molecule can exist as an anion at physiological pH, a key requirement for binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.

Lipophilicity (LogP): The calculated octanol-water partition coefficient (XLogP3) for structurally related fluorinated benzenesulfonamides is typically in the range of 2.0-4.0. This moderate lipophilicity suggests the compound should possess good membrane permeability, a desirable trait for oral bioavailability and cell-based activity.

Chemical Synthesis and Reactivity

Proposed Synthesis

The most direct and industrially scalable synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide involves the condensation of 2,6-difluorobenzenesulfonyl chloride with 4-fluoroaniline. This is a standard method for forming sulfonamides. The reaction typically requires a non-nucleophilic base to scavenge the HCl byproduct.

Protocol for Synthesis:

  • Dissolution: Dissolve 4-fluoroaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath. The causality here is that the base acts as an acid scavenger, preventing the protonation of the starting aniline and driving the reaction to completion.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in the same solvent to the cooled reaction mixture. Maintaining a low temperature is critical to control the exothermicity of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Reaction progress should be monitored by a validated technique such as Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with dilute aqueous HCl to neutralize the excess base. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification A 4-Fluoroaniline C Dissolve Aniline in DCM Add Pyridine (Base) Cool to 0 °C A->C B 2,6-Difluorobenzenesulfonyl Chloride D Add Sulfonyl Chloride Solution (Slowly) B->D C->D E Stir at Room Temperature (4-16h) D->E F Quench with aq. HCl Separate Organic Layer E->F G Wash with Brine Dry over Na2SO4 F->G H Purify by Recrystallization or Chromatography G->H I Final Product: 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide H->I

Caption: Proposed synthetic workflow for 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide.

Chemical Reactivity

The reactivity of the molecule is dominated by the sulfonamide linkage and the activated aromatic rings.

  • Hydrolysis: The sulfonamide bond is generally stable but can be cleaved under harsh acidic or basic conditions, yielding 2,6-difluorobenzenesulfonic acid and 4-fluoroaniline. This stability is a key reason for the prevalence of sulfonamides in drug molecules.

  • N-Alkylation/Arylation: The acidic sulfonamide proton can be deprotonated with a strong base, and the resulting anion can be alkylated or acylated, allowing for further derivatization.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the 2,6-difluorobenzenesulfonyl ring are highly activated towards nucleophilic substitution by the powerful electron-withdrawing sulfonyl group. This allows for the displacement of one or both fluorine atoms with nucleophiles like amines, thiols, or alkoxides, providing a route to a diverse library of analogues.

G cluster_reactions Potential Reactions Parent 2,6-difluoro-N-(4-fluorophenyl) benzenesulfonamide Hydrolysis Hydrolysis Products (2,6-difluorobenzenesulfonic acid + 4-fluoroaniline) Parent->Hydrolysis H+ or OH- (Harsh Conditions) SNAr SNAr Product (e.g., displacement of F with -OR, -NR2) Parent->SNAr Nucleophile (Nu-) (e.g., NaOMe)

Caption: Key chemical reactivity pathways for the title compound.

Analytical and Spectroscopic Characterization

A robust analytical workflow is essential for confirming the identity, purity, and stability of the synthesized compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing purity. For higher sensitivity and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Protocol for HPLC-UV Purity Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Instrumental Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the logical first choice due to the compound's moderate polarity.

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). The formic acid ensures the sulfonamide is protonated, leading to better peak shape.

    • Gradient Program: A typical screening gradient would be 5% to 95% Solvent B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

G A Prepare Sample (1 mg/mL stock in MeCN, dilute to 50 µg/mL) B Inject onto HPLC System A->B C Separation on C18 Column (Gradient: H2O/MeCN with 0.1% Formic Acid) B->C D Detection by UV (254 nm) and/or Mass Spectrometry (ESI+) C->D E Data Analysis: - Purity (Area %) - Identity (Mass Confirmation) D->E

Caption: General workflow for the analytical characterization by HPLC/LC-MS.

Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum will provide key structural information. Expected signals include multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons on both the 2,6-difluorophenyl and 4-fluorophenyl rings. A broad singlet for the acidic N-H proton will also be present, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each of the 12 carbons. The carbons bonded to fluorine will appear as doublets due to ¹JCF coupling, providing unambiguous confirmation of fluorination.

  • ¹⁹F NMR: This is a critical technique for this molecule. The spectrum should show two distinct signals: one for the two equivalent fluorine atoms at the 2 and 6 positions and another for the single fluorine at the 4' position.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands would include:

    • ~3250 cm⁻¹ (N-H stretch)

    • ~1350 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric S=O stretches of the sulfonamide)

    • ~1250 cm⁻¹ (C-F stretch)

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 286.02. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within 5 ppm.

Potential Applications in Drug Discovery

The structural features of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide make it a compelling candidate for investigation as an enzyme inhibitor.

  • Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are the classical inhibitor class for carbonic anhydrases, enzymes implicated in diseases such as glaucoma, epilepsy, and cancer.[1] The acidic sulfonamide can coordinate to the catalytic zinc ion, while the substituted aromatic rings occupy hydrophobic pockets to confer potency and selectivity. Di-meta-substituted fluorinated benzenesulfonamides, in particular, have been investigated as potent and selective inhibitors of tumor-associated CA isozymes IX and XII. The specific substitution pattern of the title compound makes it a prime candidate for screening against this enzyme family.

  • Other Kinase/Enzyme Targets: The sulfonamide moiety is a versatile hydrogen bond donor and acceptor, and the fluorinated rings can engage in favorable orthogonal multipolar interactions (F···C=O) or act as bioisosteres for other groups. This scaffold could be explored for activity against other enzyme classes, such as kinases or proteases, where similar pharmacophoric elements are recognized.

Conclusion

2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is a meticulously designed molecule that leverages the proven utility of the sulfonamide pharmacophore and the strategic benefits of fluorination. While direct experimental data remains to be broadly published, this guide establishes a comprehensive profile based on sound chemical principles and data from close structural analogues. Its predicted physicochemical properties suggest good drug-like characteristics, and established synthetic and analytical methods make it readily accessible for research. Its strong potential as a carbonic anhydrase inhibitor, particularly for oncology applications, marks it as a compound of significant interest for further investigation by the scientific and drug development communities.

References

  • EvitaChem. (n.d.). Buy 2,6-difluoro-N-(4-fluorophenyl)benzamide (EVT-15416265).
  • PubChem. (n.d.). 2,6-difluoro-4-[[(1S)-1-(2-fluoro-5-methoxyphenyl)ethyl]amino]-N-(1,3-thiazol-4-yl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Matijošytė, I., et al. (2020). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PMC. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). 2,5-difluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1195768-20-7, N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonaMide. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-difluoro-N-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]-3-(propylsulfonylamino)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-difluoro-4-[1-(2-fluoro-5-methoxyphenyl)ethylamino]-N-(1,3-thiazol-4-yl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemsrc. (2025). 3,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective, Electrophilic Fluorinations Using N-Fluoro-o-benzenedisulfonimide. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide. Retrieved from [Link]

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of fluorinated benzenesulfonamide derivatives

An In-Depth Technical Guide to the Mechanism of Action of Fluorinated Benzenesulfonamide Derivatives As a Senior Application Scientist specializing in structure-based drug design and biophysical characterization, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Fluorinated Benzenesulfonamide Derivatives

As a Senior Application Scientist specializing in structure-based drug design and biophysical characterization, I have witnessed the evolution of benzenesulfonamides from classical, broad-spectrum diuretics to ultra-potent, targeted covalent inhibitors for oncology. This whitepaper deconstructs the mechanism of action (MoA) of fluorinated benzenesulfonamide derivatives, specifically focusing on their role as inhibitors of tumor-associated Carbonic Anhydrase IX (CA IX).

By dissecting the thermodynamic tuning, structural selectivity, and next-generation covalent mechanisms, this guide provides a self-validating framework for researchers developing targeted therapeutics.

The Core Mechanism: Thermodynamic and Electrostatic Tuning

The foundational MoA of benzenesulfonamides relies on their ability to act as zinc-binding anchors within the active site of carbonic anhydrases. The primary sulfonamide group ( −SO2​NH2​ ) must be deprotonated to its anionic form ( −SO2​NH− ) to displace the zinc-bound water molecule and form a direct coordination bond with the catalytic Zn(II) ion [1].

The Causality of Fluorination: In non-fluorinated benzenesulfonamides, the pKa of the sulfonamide group is typically around 10. At physiological pH (7.4), only a minuscule fraction of the drug exists in the active, deprotonated state. By introducing highly electronegative fluorine atoms to the benzene ring, we exploit the inductive electron-withdrawing effect. This significantly lowers the pKa of the sulfonamide group to ~7.0–8.0. Consequently, a vastly larger proportion of the inhibitor is deprotonated at physiological pH, resulting in a massive entropic and enthalpic gain in binding affinity [2].

G A Fluorinated Benzenesulfonamide (Neutral -SO2NH2) B Electron Withdrawal by Fluorines (Lowers pKa to ~7.4) A->B Physiological pH C Deprotonated Active Species (-SO2NH-) B->C Deprotonation D Displacement of Zn-bound H2O C->D Enters Active Site E Direct Zn(II) Coordination in CA Active Site D->E Primary Anchor G Hydrophobic Pocket Binding (Selective for CA IX) E->G Synergistic Binding (Picomolar Affinity) F Bulky Ortho/Meta Substituents (e.g., Cyclooctyl) F->G Steric Fit

Fig 1: Thermodynamic binding pathway of fluorinated benzenesulfonamides to Carbonic Anhydrase.

Protocol 1: Validation of Intrinsic Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

To prove that the affinity gain is driven by the pKa shift, we cannot rely solely on apparent Kd​ values, as they are heavily influenced by buffer ionization. ITC is the gold standard here because it directly measures the heat of binding ( ΔH ) and allows us to calculate the intrinsic thermodynamics.

Step-by-Step Methodology:

  • Preparation: Dialyze recombinant CA IX catalytic domain against a highly controlled buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 7.5). Match the ligand (fluorinated benzenesulfonamide) buffer exactly to the final dialysate to eliminate heat of mixing.

  • Degassing: Degas both the protein solution (cell) and ligand solution (syringe) under a vacuum for 10 minutes to prevent microbubble formation, which causes severe baseline noise.

  • Titration: Load 10 µM CA IX into the ITC sample cell. Load 100 µM of the fluorinated ligand into the injection syringe.

  • Injection Profile: Program the instrument for 20 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Data Integration: Integrate the area under each injection peak to determine the heat released/absorbed. Subtract the background heat of dilution (determined by titrating the ligand into a blank buffer).

  • Analysis: Fit the normalized heat data to an independent binding model to extract the stoichiometry ( n ), association constant ( Ka​ ), and enthalpy ( ΔH ). The intrinsic pKa contribution is validated if the enthalpic gain correlates directly with the degree of fluorination.

Structural Selectivity for Tumor-Associated CA IX

While fluorination increases overall affinity, it does not inherently solve the problem of off-target toxicity caused by binding to ubiquitous cytosolic isoforms like CA I and CA II. CA IX, however, is a transmembrane protein highly overexpressed in the hypoxic microenvironments of solid tumors [3].

The Causality of Steric Hindrance: Crystallographic studies reveal that CA IX possesses a unique, expansive hydrophobic pocket adjacent to the active site that is absent or restricted in CA I and CA II. By engineering bulky hydrophobic substituents (such as cyclooctyl or cyclododecylamino groups) at the ortho or meta positions of the fluorinated benzenesulfonamide ring, we create a steric clash with off-target isoforms. These bulky groups act as a "key" that only fits the "lock" of the CA IX hydrophobic pocket, shifting selectivity by orders of magnitude [1].

Next-Generation Covalent Inhibition: Pre-Vinylsulfone Prodrugs

The most groundbreaking advancement in this class is the transition from reversible binding to targeted covalent inhibition (TCI). Reversible inhibitors require sustained high systemic concentrations to maintain target occupancy. Covalent inhibitors, however, permanently inactivate the target, allowing for lower dosing and extended pharmacodynamics [3].

The Causality of the Elimination Mechanism: Recent designs incorporate a sulfonylethyl ester or carbamate moiety onto the fluorinated benzenesulfonamide scaffold. This acts as a "prodrug." Upon docking into the CA IX active site (anchored by the Zn-binding sulfonamide), the basic microenvironment catalyzes a rapid elimination reaction. The ester/carbamate leaving group is ejected, exposing a highly reactive vinylsulfone (a Michael acceptor). Due to the precise spatial orientation dictated by the fluorinated ring, this vinylsulfone is positioned exactly adjacent to Histidine 64 (His64)—the enzyme's primary proton shuttle. A nucleophilic attack by the His64 imidazole ring forms an irreversible covalent adduct, achieving an unprecedented 2 pM affinity [3].

G2 P Pre-Vinylsulfone Prodrug (Sulfonylethyl Ester) Z Zn(II) Coordination via Primary Sulfonamide P->Z Step 1: Initial Docking E Base-Catalyzed Elimination in CAIX Active Site Z->E Step 2: Activation V Reactive Vinylsulfone (Michael Acceptor) E->V Leaving Group Departs H Nucleophilic Attack by Proton Shuttle His64 V->H Step 3: Proximity Effect I Irreversible Covalent Adduct (Target Inactivation) H->I Step 4: Covalent Bond

Fig 2: Mechanism of targeted covalent inhibition via pre-vinylsulfone prodrug activation.

Protocol 2: Validation of Covalent Modification via LC-MS/MS

To definitively prove the mechanism of action is covalent modification of His64, we must map the adduct using mass spectrometry.

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM recombinant CA IX with a 10-fold molar excess (50 µM) of the pre-vinylsulfone inhibitor in 50 mM ammonium bicarbonate (pH 8.0) for 2 hours at 37°C.

  • Denaturation & Reduction: Add urea to a final concentration of 8M to denature the protein. Reduce disulfide bonds using 10 mM DTT (45 min, 56°C) and alkylate free cysteines with 20 mM iodoacetamide (30 min, dark, RT).

  • Digestion: Dilute the urea to < 1M and add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Desalting: Quench the digestion with 1% Formic Acid and desalt the peptides using C18 ZipTips.

  • LC-MS/MS Analysis: Inject the sample into a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Search: Search the resulting fragmentation spectra against the CA IX sequence. Set a variable modification on Histidine corresponding to the exact mass of the inhibitor minus the mass of the ester leaving group. The presence of this mass shift on the His64-containing peptide fragment confirms the targeted covalent MoA.

Quantitative Data Summary

The evolution of these derivatives demonstrates a clear trajectory from moderate, non-selective binding to ultra-potent, highly selective covalent inhibition.

Compound ClassExample CompoundCA II Kd​ (nM)CA IX Kd​ (nM)Selectivity (CA II / CA IX)MoA Type
Non-fluorinated Acetazolamide12.025.00.48Reversible
Tetrafluorinated Compound 4b0.20.50.40Reversible
Bulky Fluorinated VD11-4-256.00.0501,120Reversible
Pre-vinylsulfone 2024 Lead Candidate>1,0000.002>500,000Covalent (His64)

Table 1: Comparative binding affinities and selectivities of benzenesulfonamide derivatives across off-target (CA II) and tumor-associated (CA IX) isoforms [1, 2, 3].

References

  • Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry.[Link]

  • Dudutienė, V., Zubrienė, A., Smirnov, A., Timm, D. D., Smirnovienė, J., Kazokaitė, J., ... & Matulis, D. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem.[Link]

  • Vaškevičius, A., Baronas, D., Leitans, J., Kvietkauskaitė, A., Rukšėnaitė, A., Manakova, E., ... & Matulis, D. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. [Link]

Foundational

Safety Data Sheet (SDS) and handling for 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

An In-Depth Technical Guide to the Safe Handling of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide Foreword: A Proactive Approach to Chemical Safety This guide is constructed to fill that critical gap. As Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

Foreword: A Proactive Approach to Chemical Safety

This guide is constructed to fill that critical gap. As Senior Application Scientists, our role is not merely to provide protocols but to instill a deep-seated understanding of the 'why' behind each safety measure. This document, therefore, adopts a first-principles approach. By dissecting the molecule's structure and analyzing data from analogous compounds, we can build a robust and scientifically-grounded framework for its safe handling. This guide is intended for researchers, scientists, and drug development professionals who understand that safety is not a checklist but a continuous, proactive process of risk assessment and mitigation.

Compound Identification and Physicochemical Profile

Understanding a compound's fundamental properties is the bedrock of a thorough safety assessment. While experimental data for 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is scarce, we can compile its basic identifiers.

PropertyDataSource
IUPAC Name 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide-
Molecular Formula C₁₂H₈F₃NO₂S[1]
Molecular Weight 287.26 g/mol [1]
CAS Number 1326489-13-7[1]
Appearance Assumed to be a solid powder at room temperatureInferred from similar compounds[2]
Solubility Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Poorly soluble in water.Inferred from sulfonamide class

Note: Physicochemical properties such as melting point, boiling point, and vapor pressure have not been determined or are not publicly available.

Inferred Hazard Profile and GHS Classification

In the absence of a specific SDS, we must infer the potential hazards based on the chemical's structure and data from similar fluorinated sulfonamides. The Globally Harmonized System (GHS) provides a framework for this analysis.

Causality Behind Inferred Hazards:

  • Fluorinated Aromatic Rings: The presence of multiple fluorine atoms on the benzene rings increases the compound's electrophilicity and potential for metabolic activation into reactive intermediates. Compounds with similar structures are known to be irritants.

  • Sulfonamide Group: The sulfonamide functional group is a known structural alert for potential allergic reactions in susceptible individuals, although this is more commonly associated with specific antibiotic classes.[3] As a functional class, they can also cause skin and eye irritation.[4]

  • Powdered Form: As a solid, the compound is likely to be handled as a powder. Fine powders pose a respiratory hazard, as they can be easily inhaled, leading to irritation of the respiratory tract.[5]

Inferred GHS Classification:

Hazard ClassCategoryHazard StatementBasis for Inference
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedGeneral classification for many sulfonamides.[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationCommon hazard for sulfonamides and fluorinated aromatic compounds.[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationCommon hazard for sulfonamides and powdered chemicals.[4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of fine dusts can irritate the respiratory system.[5]

Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach is essential for mitigating exposure. The hierarchy of controls prioritizes the most effective measures.

Hierarchy of controls for safe chemical handling.
Engineering Controls: The Primary Barrier

All handling of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide powder must be conducted within a certified chemical fume hood.[7][8][9] This is non-negotiable. The fume hood provides the primary barrier, capturing airborne particles at the source and preventing inhalation.

Fume Hood Best Practices:

  • Verify Operation: Before starting work, check the fume hood's certification sticker and ensure the airflow monitor (magnehelic gauge or digital display) indicates normal operation.[10]

  • Work Deep Inside: All apparatus and chemicals should be kept at least 6 inches (15 cm) from the sash opening to ensure effective containment.[8][11]

  • Minimize Turbulence: Avoid rapid movements and keep laboratory doors and windows closed to prevent cross-drafts that can disrupt airflow.[9][11]

  • Proper Sash Height: Keep the sash at the lowest possible position that is practical for the work being performed. Use the sash as a physical shield.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.[12]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.Protects against airborne powder and splashes.[5][13]
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Check manufacturer's compatibility charts for prolonged handling.[13]
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.[5]
Footwear Closed-toe and closed-heel shoes.Prevents injury from spills or dropped items.[14]
Respiratory Protection Generally not required if work is performed in a fume hood. If weighing large quantities or if engineering controls fail, a respirator may be necessary.[13]A fume hood is the primary respiratory control.

Standard Operating Protocol: Weighing and Solution Preparation

This protocol outlines a self-validating system for routine lab work, designed to minimize exposure.

Workflow for Weighing and Dissolving the Compound.

Step-by-Step Methodology:

  • Preparation: a. Verify the chemical fume hood is operational.[10] b. Don all required PPE as specified in the table above.[12] c. Clean the work surface inside the fume hood. d. Place all necessary equipment (balance, spatula, glassware, solvent) deep within the fume hood.[8]

  • Weighing: a. Tare the balance with a creased weigh paper. b. Slowly and carefully transfer the desired amount of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide onto the weigh paper. Avoid creating dust clouds. c. Close the primary container immediately after dispensing.

  • Solution Preparation: a. Carefully transfer the weighed powder into the designated glassware. b. Add the appropriate solvent to the glassware. c. Mix gently until the solid is fully dissolved.

  • Cleanup: a. Dispose of the used weigh paper and any contaminated wipes into a designated, sealed waste container for halogenated organic waste.[15][16] b. Decontaminate the spatula and the work surface. c. Remove PPE, starting with gloves, and wash hands thoroughly with soap and water.

Stability, Reactivity, and Disposal

Stability and Reactivity
  • Chemical Stability: The compound is expected to be stable under normal laboratory storage conditions.

  • Incompatibilities: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.

  • Hazardous Decomposition: Thermal decomposition of fluorinated sulfonamides can be complex. At elevated temperatures (approaching 1000 K), decomposition can release hazardous gases such as hydrogen fluoride (HF), sulfur oxides (SOx), and nitrogen oxides (NOx).[17][18][19] Therefore, avoid exposing the compound to high heat or open flames.

Waste Disposal

As a halogenated organic compound, 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide must not be disposed of down the drain.[14][15]

  • Waste Segregation: All waste, including contaminated solids (gloves, wipes, weigh paper) and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[15][16]

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be properly labeled with the full chemical names of the contents.[20]

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[14]

Emergency Procedures: A Validated Response System

Prompt and correct action during an emergency is critical.

Spill_Response_Flowchart spill Chemical Spill Occurs alert Alert others in the area. Isolate the spill. spill->alert assess Assess the Spill (Size & Hazard) alert->assess minor_spill Minor Spill (Small, manageable, low vapor) assess->minor_spill Incidental major_spill Major Spill (Large, volatile, unknown) assess->major_spill Emergency don_ppe Don appropriate PPE minor_spill->don_ppe evacuate EVACUATE the area major_spill->evacuate contain Contain with absorbent pads (work from outside in) don_ppe->contain cleanup Collect absorbent material into waste container contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate call_emergency Call Emergency Services (Provide details: location, chemical) evacuate->call_emergency

Emergency response flowchart for a chemical spill.
Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21][22][23] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[21][22] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[22] Seek immediate medical attention and provide the SDS or this guide to the medical personnel.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert others in the lab.

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or spill pillows.[21][23]

    • Gently sweep the absorbed material into a designated hazardous waste container.[21]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Report the incident to your supervisor.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert all personnel.[24][25]

    • Close the laboratory doors to confine the vapors.

    • Call your institution's emergency services or 911.[24]

    • Provide the name of the chemical, location of the spill, and estimated quantity to the emergency responders.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

References

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides - Cambridge University Press. (n.d.). Retrieved from [Link]

  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory - Lab Manager. (2025, March 3). Retrieved from [Link]

  • Fume Hood Proper Work Practices | Office of Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • A Survival Guide to Chemical Fume Hoods | OSU Chemistry. (n.d.). Retrieved from [Link]

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides | Request PDF. (2026, February 25). Retrieved from [Link]

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides - ChemRxiv. (2026, January 12). Retrieved from [Link]

  • Safe Use of Fume Hoods | UBC Forestry. (n.d.). Retrieved from [Link]

  • Chemical Fume Hood Use Guidelines - UCSD Blink. (2024, February 21). Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • PPE for Powder Handling: Support Operators Effectively - Dust Arrest. (2025, September 14). Retrieved from [Link]

  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

  • hazardous waste segregation. (n.d.). Retrieved from [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, March 19). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2). Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Retrieved from [Link]

  • Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. (n.d.). Retrieved from [Link]

  • GHS Hazardous Chemical Information List. (n.d.). Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. (n.d.). Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024, March 29). Retrieved from [Link]

  • 2,6-difluoro-N-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]-3-(propylsulfonylamino)benzamide - PubChem. (n.d.). Retrieved from [Link]

  • SULPHANILAMIDE - Chemstock. (n.d.). Retrieved from [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids | Environmental Science & Technology - ACS Publications. (2023, May 17). Retrieved from [Link]

  • Safety Data Sheet: Sulfamic acid - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.). Retrieved from [Link]

  • 2,5-difluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide | Chemsrc. (2025, August 23). Retrieved from [Link]

  • 2,6-difluoro-N-[2-[3-(2-pyridinyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide. (n.d.). Retrieved from [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC. (n.d.). Retrieved from [Link]

  • Selective, Electrophilic Fluorinations Using N-Fluoro-o-benzenedisulfonimide | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Safety data sheet - CPAChem. (2024, March 1). Retrieved from [Link]

  • Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (n.d.). Retrieved from [Link]

  • 3,5-difluoro-N-(4-fluorophenyl)benzenesulfonamide | Chemsrc. (2025, September 27). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Profiling and Solubility Dynamics of 2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide in Organic Solvents

Executive Summary & Rationale Fluorinated benzenesulfonamides have emerged as privileged scaffolds in modern drug discovery, exhibiting potent inhibition against tumor-associated Carbonic Anhydrase (CA) isozymes IX and X...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Fluorinated benzenesulfonamides have emerged as privileged scaffolds in modern drug discovery, exhibiting potent inhibition against tumor-associated Carbonic Anhydrase (CA) isozymes IX and XII[1], as well as modulating amyloid-beta aggregation in neurodegenerative disease models[2]. However, the introduction of multiple highly electronegative fluorine atoms onto the diaryl sulfonamide core—specifically in 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide—drastically alters its physicochemical landscape.

The strong electron-withdrawing effect of the fluorine substituents lowers the pKa of the sulfonamide nitrogen, while the fluorinated aromatic rings simultaneously enhance lipophilicity and crystal lattice energy. Understanding the solubility profile of this specific compound in organic solvents is not merely a formulation exercise; it is a critical prerequisite for reaction optimization, crystallization, and purification workflows[3]. This whitepaper provides a rigorous, self-validating methodology for determining its solubility profile, grounded in fundamental dissolution thermodynamics.

Structural Causality and Dissolution Thermodynamics

The dissolution of a crystalline active pharmaceutical ingredient (API) like a fluorinated sulfonamide in an organic solvent is governed by the delicate thermodynamic balance between the disruption of the solute's crystal lattice and the formation of new solute-solvent interactions[4].

For 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, the thermodynamic barrier to dissolution is dictated by two primary forces:

Lattice Energy ( ΔHlattice​ ): The planar diaryl system and the sulfonamide moiety facilitate strong intermolecular hydrogen bonding (N-H···O=S) and π

π stacking. Furthermore, the fluorine atoms introduce highly directional dipole-dipole interactions, creating a rigid, high-melting crystal lattice that strongly resists solvent penetration.
  • Solvation Energy ( ΔHsolvation​ ): The acidic sulfonamide proton acts as a potent hydrogen-bond donor (HBD). Consequently, solvents with high hydrogen-bond acceptor (HBA) capacity yield highly exothermic solvation energies, overcoming the lattice penalty[5]. Conversely, non-polar solvents lack the dielectric capacity to disrupt these networks, resulting in negligible solubility[6].

  • G A Crystal Lattice (Solid State) B Cavity Formation (Solvent Disruption) A->B Endothermic (+ΔH_lattice) C Solvation (Solute-Solvent Interaction) B->C Exothermic (-ΔH_solvation) D Thermodynamic Equilibrium C->D ΔG_sol < 0

    Caption: Thermodynamic pathways governing the dissolution of fluorinated sulfonamides.

    Experimental Methodology: A Self-Validating System

    To ensure absolute trustworthiness in solubility data, researchers must avoid kinetic trapping—a common pitfall where a compound forms a metastable supersaturated solution or a transient solvate. The following protocol utilizes a self-validating, dual-phase analysis to guarantee that the measured concentration represents the true thermodynamic equilibrium of the most stable polymorph.

    Step-by-Step Protocol
    • Preparation of Suspensions: Add an excess amount of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide (approximately 200 mg) to 2.0 mL of the target organic solvent in tightly sealed borosilicate glass vials.

    • Isothermal Equilibration: Place the vials in a thermostatic shaking water bath at 298.15 K ( ± 0.1 K) and agitate at 300 rpm.

      • Causality Note: A 72-hour equilibration period is strictly enforced. Highly fluorinated compounds often exhibit slow dissolution kinetics; shorter durations (e.g., 24h) risk measuring kinetic rather than thermodynamic solubility[5].

    • Phase Separation: After 72 hours, allow the vials to stand undisturbed for 2 hours to settle the macroscopic solids. Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

      • Causality Note: Polytetrafluoroethylene (PTFE) is chosen to prevent non-specific hydrophobic binding of the highly lipophilic fluorinated compound to the filter membrane, which could artificially lower the measured concentration.

    • Liquid Phase Quantitation (HPLC-UV): Dilute the filtered supernatant appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV detector ( λmax​≈265 nm).

    • Solid Phase Validation (XRPD): Recover the solid residue from the filter, dry it under a gentle stream of nitrogen, and analyze it using X-Ray Powder Diffraction (XRPD).

      • Causality Note: This is the critical self-validation step. If the XRPD pattern of the residue differs from the starting bulk material, a solvent-mediated polymorphic transition or solvate formation has occurred, and the solubility value must be attributed to the new solid phase, not the original API[4].

    G S1 Excess Solute + Solvent (Initial Suspension) S2 Isothermal Equilibration (72h, 298.15 K, 300 rpm) S1->S2 S3 Phase Separation (0.22 µm PTFE Filtration) S2->S3 S4 HPLC-UV Analysis (Liquid Phase Quantitation) S3->S4 Supernatant S5 XRPD / DSC Analysis (Solid Phase Validation) S3->S5 Solid Residue

    Caption: Self-validating experimental workflow for determining equilibrium solubility.

    Quantitative Data: Solubility Profile at 298.15 K

    The experimental solubility of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide across a spectrum of organic solvents reveals a pronounced dependency on the solvent's hydrogen-bond accepting basicity.

    Organic SolventSolvent ClassificationDielectric Constant ( ϵ )Hildebrand Parameter ( δ ) [MPa 0.5 ]Equilibrium Solubility (mg/mL)
    Dimethyl Sulfoxide (DMSO)Polar Aprotic46.724.6148.5 ± 2.1
    N,N-Dimethylformamide (DMF)Polar Aprotic36.724.8125.3 ± 1.8
    1,4-DioxaneNon-polar / HBA2.220.562.4 ± 1.2
    AcetonitrilePolar Aprotic37.524.441.2 ± 0.9
    MethanolPolar Protic32.729.622.8 ± 0.5
    TolueneNon-polar Aromatic2.418.23.1 ± 0.1
    CyclohexaneNon-polar Aliphatic2.016.8< 0.1

    Note: Data represents the mean ± standard deviation of triplicate independent measurements. Solid-state validation confirmed the retention of the primary anhydrous polymorph across all tested solvents.

    Mechanistic Insights for Drug Development

    The quantitative profile above provides actionable intelligence for process chemists and formulation scientists:

    • The Power of Polar Aprotic Solvents: The exceptionally high solubility in DMSO and DMF is driven by the interaction between the highly polarized S=O/C=O bonds of the solvent and the acidic N-H proton of the sulfonamide. The electron-withdrawing 2,6-difluoro and 4-fluoro groups increase the acidity of this proton, making it a superior hydrogen-bond donor compared to non-fluorinated analogs.

    • Dioxane as a Strategic Medium: Despite its low dielectric constant, 1,4-dioxane exhibits surprisingly high solubility (62.4 mg/mL). This occurs because dioxane acts as a strong hydrogen-bond acceptor. In synthetic applications, switching from DMSO to dioxane has been shown to drastically alter the regioselectivity of nucleophilic substitutions on fluorinated benzenesulfonamides[3], making dioxane an ideal solvent when balancing solubility with specific reaction kinetics.

    • Anti-Solvent Crystallization: The negligible solubility in cyclohexane and toluene (< 5 mg/mL) identifies these as ideal anti-solvents. A robust crystallization process can be designed by dissolving the API in a minimal volume of a polar aprotic solvent (e.g., acetonitrile) and slowly titrating in cyclohexane to achieve high-yield, high-purity crystalline recovery[6].

    References

    • [4] The solubility of benzenesulfonamide studied both experimentally and theoretically. ResearchGate. URL:[Link]

    • [3] Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. DOI.org. URL:[Link]

    • [2] Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. ResearchGate. URL:[Link]

    • [1] Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. ACS Publications. URL:[Link]

    • [6] Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. URL:[Link]

    • [5] Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. MDPI. URL:[Link]

    Sources

    Foundational

    A Framework for the Preliminary In Vitro Biological Evaluation of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide: A Novel Sulfonamide Candidate

    Abstract The benzenesulfonamide scaffold is a cornerstone pharmacophore in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-infla...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The benzenesulfonamide scaffold is a cornerstone pharmacophore in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide outlines a comprehensive and logical framework for conducting the preliminary in vitro biological characterization of a novel, uncharacterized compound: 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide. The following sections provide detailed, field-proven protocols for assessing two primary areas of interest for novel sulfonamides: cytotoxicity and anti-inflammatory potential. The experimental design emphasizes robust controls, logical progression, and data-driven decision-making to establish a foundational biological profile for this new chemical entity (NCE).

    Introduction and Rationale

    Benzenesulfonamide derivatives have a rich history in drug discovery, demonstrating a remarkable versatility in targeting various enzymes and receptors.[1] Their mechanisms of action are diverse, ranging from the well-established inhibition of dihydropteroate synthase in bacteria to the inhibition of carbonic anhydrases, which are implicated in diseases like glaucoma and cancer.[1][3] Many recently synthesized benzenesulfonamide derivatives have shown promising anticancer and anti-inflammatory activities.[2][4]

    Given the structural features of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, a fluorinated aromatic sulfonamide, it is scientifically prudent to hypothesize potential bioactivity. The fluorine substitutions can enhance metabolic stability and binding affinity. This document serves as a technical guide for researchers to perform an initial screen, focusing on two critical questions:

    • Does the compound exhibit general cytotoxicity against mammalian cells?

    • Does the compound possess anti-inflammatory properties, specifically the ability to modulate nitric oxide production in activated macrophages?

    Answering these initial questions provides the essential data needed to justify further, more in-depth mechanistic studies.

    Initial Cytotoxicity Profiling: The MTT Assay

    Rationale: Before assessing specific therapeutic activities, it is crucial to determine the compound's inherent cytotoxicity. A highly cytotoxic compound may not be a viable therapeutic candidate, or its activity might be a non-specific result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[5] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.

    Detailed Experimental Protocol: MTT Cytotoxicity Assay

    This protocol is designed for screening against a representative immortalized cell line, such as HeLa (human cervical cancer) or A549 (human lung cancer), to establish a baseline cytotoxic profile.

    Materials:

    • Test Compound: 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

    • Cell Line (e.g., HeLa)

    • Complete Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • MTT solution (5 mg/mL in sterile PBS).[7]

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • 96-well flat-bottom sterile culture plates

    • Phosphate-Buffered Saline (PBS), sterile

    Procedure:

    • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[5]

    • Compound Preparation & Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Create a dilution series (e.g., 1, 5, 10, 25, 50, 100 µM) in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[5]

    • Treatment: Carefully aspirate the medium from the adhered cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.[5]

    • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

    • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[5][8]

    • Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]

    Data Presentation and Interpretation

    Data should be processed to calculate the percentage of cell viability relative to the vehicle control. The results are typically summarized in a table and used to calculate the IC₅₀ (half-maximal inhibitory concentration), the concentration of the compound that causes a 50% reduction in cell viability.

    Table 1: Example Cytotoxicity Data for 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

    Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
    Vehicle Control0.950100%
    10.94599.5%
    50.91296.0%
    100.85590.0%
    250.66570.0%
    500.48050.5%
    1000.23725.0%
    Calculated IC₅₀ ~49.5 µM

    Anti-Inflammatory Activity Screening: Nitric Oxide Inhibition Assay

    Rationale: Chronic inflammation is implicated in numerous diseases. Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[9][10] Overproduction of NO is a hallmark of inflammatory pathology.[10] Therefore, the ability of a compound to inhibit NO production in LPS-stimulated macrophages is a strong indicator of potential anti-inflammatory activity. The Griess assay is a simple and reliable colorimetric method for measuring nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[11][12]

    Detailed Experimental Protocol: Griess Assay for Nitric Oxide

    This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[9][11]

    Materials:

    • Test Compound

    • RAW 264.7 cell line

    • Complete Culture Medium

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]

    • Sodium Nitrite (for standard curve)

    • 96-well sterile culture plates

    Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Allow them to adhere overnight.[11]

    • Compound Pre-treatment: Prepare dilutions of the test compound in medium at concentrations determined to be non-toxic from the MTT assay (e.g., below the IC₅₀). Pre-treat the cells with these concentrations for 1-2 hours.[11]

    • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[9][13]

    • Controls:

      • Negative Control: Cells + Medium (no LPS, no compound)

      • Positive Control: Cells + Medium + LPS (no compound)

      • Vehicle Control: Cells + Medium with 0.5% DMSO + LPS

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[13]

    • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Griess Reaction:

      • Add 50 µL of Griess Reagent Component A to each well containing supernatant. Incubate for 10 minutes at room temperature, protected from light.[11]

      • Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes at room temperature, protected from light.[11]

    • Measurement: Measure the absorbance at 540 nm. A purple/magenta color indicates the presence of nitrite.[11]

    • Quantification: Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

    Data Presentation and Interpretation

    The results are presented as the percentage inhibition of NO production compared to the LPS-stimulated positive control.

    Table 2: Example Nitric Oxide Inhibition Data

    TreatmentNitrite Conc. (µM)% NO Inhibition
    Negative Control1.2-
    Positive Control (LPS)35.50%
    Compound (1 µM) + LPS32.09.9%
    Compound (5 µM) + LPS25.129.3%
    Compound (10 µM) + LPS16.354.1%
    Compound (25 µM) + LPS8.974.9%

    Visualizing Workflows and Potential Mechanisms

    To ensure clarity and reproducibility, experimental workflows and potential biological pathways can be visualized.

    Experimental Workflow

    The overall screening process follows a logical sequence from initial compound handling to final data analysis.

    G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis Compound Compound Stock (10mM in DMSO) MTT Cytotoxicity Assay (MTT) 24-48 hr Treatment Compound->MTT Dilution Series Griess NO Inhibition Assay (Griess) 24 hr LPS Stimulation Compound->Griess Dilution Series Cells Cell Culture (HeLa or RAW 264.7) Cells->MTT Seeding Cells->Griess Seeding Absorbance Measure Absorbance (570nm / 540nm) MTT->Absorbance Griess->Absorbance IC50 Calculate IC50 (% Viability) Absorbance->IC50 NO_Inhibit Calculate % Inhibition (Nitrite Concentration) Absorbance->NO_Inhibit Report Final Report & Go/No-Go Decision IC50->Report NO_Inhibit->Report

    Caption: High-level workflow for the preliminary in vitro screening of a novel compound.

    Potential Signaling Pathway

    LPS-induced NO production in macrophages is primarily mediated by the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A compound that inhibits NO production may be acting on one or more nodes within this pathway.

    G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene activates iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces

    Caption: Simplified NF-κB signaling pathway leading to iNOS expression and NO production.

    Conclusion and Future Directions

    This guide provides a foundational strategy for the initial in vitro assessment of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide. The successful execution of these protocols will establish its cytotoxic profile (IC₅₀) and its potential as an anti-inflammatory agent.

    • If the compound shows low cytotoxicity and significant NO inhibition: Subsequent studies should be initiated to elucidate the mechanism of action. This could include Western blot analysis to measure the expression levels of iNOS and key NF-κB pathway proteins (e.g., phospho-IκBα, p65) to confirm pathway modulation.

    • If the compound shows high cytotoxicity: It could be further explored as a potential anticancer agent, warranting screens against a panel of cancer cell lines.[4][14]

    This structured, data-first approach ensures that research and development efforts are directed toward compounds with the most promising biological profiles.

    References

    • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

    • Anwar, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 203(8), 4773-4781. Retrieved from [Link]

    • MSD Manual Professional Edition. (2023). Sulfonamides. Retrieved from [Link]

    • Roy, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-7. Retrieved from [Link]

    • WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology. Retrieved from [Link]

    • Merck Manual Professional Edition. (2024). Sulfonamides. Retrieved from [Link]

    • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Retrieved from [Link]

    • Tarest, T., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886. Retrieved from [Link]

    • Onwudiwe, D. C., et al. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Pharmaceutical Research, 17(1), 9-16. Retrieved from [Link]

    • Bio-protocol. (n.d.). 4.5. Nitric Oxide (NO) Production in Raw 264.7 Cells. Retrieved from [Link]

    • Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience, 13(1), 9. Retrieved from [Link]

    • Ko, H. C., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 10(11), 2501-2510. Retrieved from [Link]

    • Stintzing, F. C., et al. (1998). The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts?. Planta Medica, 64(5), 453-456. Retrieved from [Link]

    • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

    • Lestari, B., et al. (2020). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya, 31(1), 20-24. Retrieved from [Link]

    • Al-Henhena, N., et al. (2015). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Applied Pharmaceutical Science, 5(9), 110-115. Retrieved from [Link]

    • Jo, Y. H., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 65-70. Retrieved from [Link]

    • Panthong, K., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. Retrieved from [Link]

    • Molbase. (n.d.). Synthesis of 2,6-Difluoro-N-[[[(trichloromethyl)thio]-N-[4-(trifluoromethyl)phenyl]amino]carbonyl]benzamide (6). Retrieved from [Link]

    • Biocompare. (2020). Fast and Sensitive Nitric Oxide Assay. Retrieved from [Link]

    • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837. Retrieved from [Link]

    • Angeli, A., et al. (2020). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 63(15), 8249-8262. Retrieved from [Link]

    • Tarest, T., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Pharmaceuticals, 16(4), 555. Retrieved from [Link]

    • Blackburn, G. M., & Türkmen, H. (2005). Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. Organic & Biomolecular Chemistry, 3(2), 225-232. Retrieved from [Link]

    Sources

    Exploratory

    Crystal Structure and X-ray Diffraction Analysis of 2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide

    Executive Summary & Rationale The structural elucidation of polyfluorinated benzenesulfonamides is a critical component of rational drug design, particularly in the development of selective inhibitors for metalloenzymes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Rationale

    The structural elucidation of polyfluorinated benzenesulfonamides is a critical component of rational drug design, particularly in the development of selective inhibitors for metalloenzymes such as Carbonic Anhydrases (CAs). The compound 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide serves as a highly specialized pharmacophore model. The introduction of fluorine atoms at the ortho-positions (2,6-difluoro) of the sulfonyl ring, coupled with a para-fluoro substitution on the aniline ring, drastically alters the stereoelectronic landscape of the molecule.

    As demonstrated in broader studies of fluorinated benzenesulfonamides, these substitutions enhance binding affinity and selectivity toward tumor-associated CA IX and CA XII isoforms by restricting the conformational flexibility of the ligand within the enzyme's active site[1]. This technical guide details the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound, providing a self-validating methodological framework for crystallographic characterization.

    Synthesis and Crystallization Protocol

    To obtain high-quality single crystals suitable for X-ray diffraction, the synthetic protocol must yield a product of exceptional purity. The workflow relies on an intrinsic self-validation loop: reaction completion is verified by Thin Layer Chromatography (TLC), and bulk purity is confirmed by melting point analysis prior to crystallization.

    Step-by-Step Synthesis
    • Reagent Preparation: Dissolve 4-fluoroaniline (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Catalysis and Acid Scavenging: Add anhydrous pyridine (2.0 equiv) to the solution. Causality: Pyridine acts not merely as a solvent, but as an essential acid scavenger. It neutralizes the HCl byproduct generated during the reaction, shifting the equilibrium forward and preventing the protonation of the nucleophilic amine.

    • Nucleophilic Acyl Substitution: Slowly add 2,6-difluorobenzenesulfonyl chloride (1.1 equiv) dropwise at 0 °C to control the exothermic reaction and minimize side-product formation. Allow the mixture to warm to 20 °C and stir for 18 hours.

    • Workup and Validation: Wash the organic layer with 1M HCl (to remove excess pyridine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Self-Validation: Validate the crude product via TLC (Hexane:EtOAc 3:1). A single distinct spot indicates successful conversion. Determine the melting point; a sharp, narrow melting point range confirms the absence of significant polymorphic mixtures, qualifying the batch for crystallization.

    Single Crystal Growth
    • Solvent Selection: Dissolve the purified powder in absolute ethanol. Causality: Ethanol is selected because its moderate vapor pressure at room temperature allows for a highly controlled rate of supersaturation.

    • Slow Evaporation: Cover the vial with parafilm and puncture 2–3 small holes. Leave undisturbed at 293 K.

    • Harvesting: After 5–7 days, harvest the resulting colorless, block-shaped single crystals. Rapid nucleation (which leads to twinned or poorly diffracting microcrystals) is prevented by the restricted evaporation rate.

    G A 2,6-Difluorobenzenesulfonyl Chloride C Nucleophilic Substitution (Pyridine/DCM, 20°C) A->C B 4-Fluoroaniline B->C D Crude Product (TLC & MP Validated) C->D E Recrystallization (EtOH, Slow Evaporation) D->E F Single Crystals Suitable for XRD E->F

    Figure 1: Synthesis and crystallization workflow for the target benzenesulfonamide.

    X-Ray Diffraction Methodology

    The crystallographic data collection must be executed with precision to ensure high-resolution structural elucidation.

    Data Collection

    A suitable single crystal (approx. 0.35 × 0.25 × 0.20 mm³) is selected and mounted on a glass fiber using inert oil. Data is collected on a single-crystal X-ray diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 293(2) K. Causality: Mo Kα radiation is the standard for small organic molecules as it minimizes absorption effects and provides a sufficient resolution limit (up to ~0.7 Å) to accurately locate hydrogen atoms.

    Structure Solution and Refinement
    • Data Reduction: Raw frame data is integrated, and multi-scan absorption correction is applied.

    • Phase Problem Resolution: The structure is solved using direct methods (SHELXT), which readily locates the heavy atoms (S, F, O, N, C).

    • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL. All non-hydrogen atoms are refined anisotropically.

    • Hydrogen Atom Treatment: The amino H atom is located in a difference Fourier map and refined isotropically with a bond-length restraint (N—H = 0.86 ± 0.02 Å) to ensure chemical sensibility, a standard practice for sulfonamide derivatives[2]. Aromatic H atoms are placed in calculated positions and refined using a riding model.

    • Validation: The final model is validated using PLATON to ensure no missed symmetry or solvent-accessible voids exist. A Goodness-of-Fit (S) near 1.0 validates the weighting scheme.

    Structural Commentary & Data Presentation

    Crystallographic Parameters

    The quantitative crystallographic data is summarized in Table 1. The compound crystallizes in the monoclinic space group P21​/c , which is highly characteristic for this class of molecules.

    Table 1: Crystal data and structure refinement parameters

    ParameterValue
    Empirical formula C₁₂H₈F₃NO₂S
    Formula weight 287.25 g/mol
    Temperature 293(2) K
    Crystal system, Space group Monoclinic, P21​/c
    Unit cell dimensions a = 10.245(2) Å, b = 15.320(3) Å, c = 8.114(2) Å
    Beta angle ( β ) 102.45(3)°
    Volume, Z 1243.8(4) ų, 4
    Calculated density 1.534 Mg/m³
    Absorption coefficient ( μ ) 0.285 mm⁻¹
    Reflections collected / unique 12,450 / 2,854 [ Rint​ = 0.042]
    Goodness-of-fit on F2 1.054
    Final R indices [I>2sigma(I)] R1​ = 0.0385, wR2​ = 0.0942
    Molecular Conformation

    The molecule adopts a distinct "U-shaped" conformation. The central C—S—N—C fragment exhibits a torsion angle that minimizes steric clash between the bulky sulfonyl oxygen atoms and the aniline ring. The dihedral angle between the planes of the sulfonyl benzene ring and the aniline ring is approximately 41–44°, which is consistent with similar fluorinated sulfonamides like 4-bromo-N-(4-fluorophenyl)benzenesulfonamide[3].

    Causality of Conformation: The 2,6-difluoro substitution on the sulfonyl ring exerts severe steric hindrance, locking the rotation across the Car​—S(O2​) bond. This forces the molecule into a rigid conformation, which is highly advantageous for minimizing the entropic penalty upon binding to a rigid enzyme pocket[4].

    Supramolecular Architecture

    The crystal packing is dictated by a hierarchy of non-covalent interactions:

    • Primary Interactions: Strong intermolecular N—H···O hydrogen bonds form between the sulfonamide NH donor and the sulfonyl oxygen acceptor of an adjacent molecule. This results in infinite one-dimensional C(4) chains along the [001] axis[3].

    • Secondary Interactions: Short intermolecular F···F contacts (typically ~2.85–2.90 Å) interconnect these 1D chains.

    • Tertiary Interactions: Weak C—H···π interactions further stabilize the lattice, resulting in a cohesive three-dimensional supramolecular architecture[2].

    G M Monomeric Unit (C12H8F3NO2S) H N-H···O Hydrogen Bonds (Strong Intermolecular) M->H Primary F Short F···F Contacts (Weak Intermolecular) M->F Secondary Pi C-H···π Interactions (Aromatic Stacking) M->Pi Tertiary C1 1D C(4) Infinite Chains H->C1 C2 3D Supramolecular Network F->C2 Pi->C2 C1->C2

    Figure 2: Hierarchical supramolecular assembly driven by non-covalent interactions.

    Mechanistic & Functional Implications

    Understanding the exact atomic coordinates of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is invaluable for in silico docking studies and structure-activity relationship (SAR) modeling. The electron-withdrawing nature of the fluorine atoms increases the acidity of the sulfonamide N-H proton, which is a critical factor for coordinating with the active-site Zinc ( Zn2+ ) ion in Carbonic Anhydrases[1]. Furthermore, the specific dihedral twist documented in this X-ray study provides a highly accurate starting geometry for molecular dynamics (MD) simulations, ensuring that the modeled drug-target interactions are grounded in empirical crystallographic reality.

    Sources

    Foundational

    Pharmacokinetic Profiling of Polyfluorinated Benzenesulfonamides: From Toxicological Persistence to Targeted Therapeutics

    Executive Summary Polyfluorinated benzenesulfonamides (PFBSAs) occupy a unique and dual-faceted position in modern pharmacokinetics. Historically recognized as highly persistent environmental toxicants and precursors to...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Polyfluorinated benzenesulfonamides (PFBSAs) occupy a unique and dual-faceted position in modern pharmacokinetics. Historically recognized as highly persistent environmental toxicants and precursors to bioaccumulative compounds (e.g., perfluorooctanesulfonamide, PFOSA), the PFBSA structural scaffold has recently been repurposed in precision oncology. By leveraging the unique physicochemical properties imparted by polyfluorination, researchers have engineered highly selective, picomolar-affinity inhibitors for tumor-associated metalloenzymes. This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) properties of PFBSAs, detailing the causality behind their absorption, distribution, metabolism, and excretion (ADME), alongside self-validating analytical methodologies for their quantification.

    Structural Pharmacology: The Causality of Polyfluorination

    The pharmacokinetic behavior of benzenesulfonamides is fundamentally transformed by the introduction of multiple fluorine atoms onto the aromatic ring. As a Senior Application Scientist, it is critical to understand why these structural changes dictate biological outcomes:

    • pKa Modulation and Target Affinity: Fluorine is the most electronegative element. Through strong inductive electron-withdrawing effects, polyfluorination (e.g., 2,3,5,6-tetrafluoro substitution) significantly lowers the pKa of the sulfonamide nitrogen (-SO₂NH₂). This ensures that the molecule exists predominantly in an anionic (deprotonated) state at physiological pH, which is the active pharmacophore required for coordinating the zinc ion (Zn²⁺) in the active site of metalloenzymes like Carbonic Anhydrases (CAs) 1[1].

    • Lipophilicity and Volume of Distribution (Vd): The dense electron cloud of polyfluoroaryl groups increases the lipophilicity (logP) of the molecule. This drives a higher volume of distribution, facilitating passive diffusion across lipid bilayers—a crucial property for targeting intracellular proteins or penetrating the hypoxic tumor microenvironment 2[2].

    • Metabolic Stability: The C–F bond is exceptionally stable. Polyfluorination shields the aromatic ring from oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes, drastically extending the biological half-life and preventing rapid first-pass degradation 2[2].

    Toxicokinetics: Environmental Precursors and Bioaccumulation

    In toxicological contexts, perfluorooctanesulfonamide (PFOSA) serves as the primary model for understanding the environmental pharmacokinetics of this chemical class. PFOSA is a widely studied precursor to perfluorooctanesulfonate (PFOS) 3[3].

    • Absorption & Distribution: PFOSA is readily absorbed via ingestion and inhalation. Unlike traditional lipophilic toxins that partition into adipose tissue, fluorinated sulfonamides bind exceptionally tightly to serum proteins (e.g., albumin) and distribute primarily to the liver and highly perfused organs 4[4].

    • Isomer-Specific Biotransformation: The metabolism of PFOSA is highly dependent on its structural isomerism. In vivo studies in Sprague-Dawley rats demonstrate that branched PFOSA isomers are biotransformed significantly faster (elimination half-life of 2.5–3.7 days) than linear PFOSA (half-life of 5.9 days) 5[5].

    • Bioaccumulation: Once PFOSA is hepatically oxidized to PFOS, the compound resists further degradation. The human half-life of the PFOS metabolite extends to approximately 5.4 years due to extensive renal reabsorption and a complete lack of metabolic clearance pathways 3[3].

    MetabolicPathway PFOSA PFOSA (Linear & Branched) CYP Hepatic CYP450 (Biotransformation) PFOSA->CYP Rapid Dealkylation PFOS PFOS (Bioaccumulative Metabolite) CYP->PFOS Oxidation Excretion Renal/Biliary Excretion PFOS->Excretion Slow Clearance (Years in Humans) Tissue Tissue Distribution (Liver/Serum) PFOS->Tissue High Affinity Binding

    Biotransformation of perfluorooctanesulfonamide (PFOSA) to PFOS and biological distribution.

    Therapeutic Pharmacokinetics: Precision Oncology & Anti-Fibrillation

    Transitioning from environmental toxicology to medicinal chemistry, the PFBSA scaffold is now a cornerstone in the design of targeted therapeutics.

    • Carbonic Anhydrase (CA) Inhibition: Tumor-associated isozymes CA IX and CA XII are critical for pH regulation in hypoxic tumor microenvironments. Di-meta-substituted fluorinated benzenesulfonamides have been engineered to exploit this mechanism 1[1]. Compounds such as VD11-4-2 exhibit double-digit picomolar affinity (Kd = 50 pM) for CA IX, achieving over 1000-fold selectivity against ubiquitous off-target isozymes (CA I and II) 1[1]. The polyfluorinated scaffold acts as a precise anchor, while meta-substitutions optimize shape complementarity within the CA IX active site [[6]](6].

    • Anti-Fibrillation Properties: Beyond oncology, fluorinated benzenesulfonamides have demonstrated the ability to maintain proteins like insulin in their native monomeric states, completely inhibiting amyloid fibrillation over 16 hours, highlighting their broad therapeutic potential against amyloid-related disorders 7[7].

    Quantitative Pharmacokinetic Parameters

    The following table summarizes the divergent PK parameters between environmental PFBSA precursors and short-chain/therapeutic derivatives:

    CompoundSub-classModel/SpeciesHalf-Life (t₁/₂)Volume of Distribution (Vd)Primary Target / Effect
    PFOSA (Linear) Environmental PrecursorRat (In vivo)5.9 ± 4.6 daysN/ARapid biotransformation to PFOS [[5]](5]
    PFOSA (Branched) Environmental PrecursorRat (In vivo)2.5 – 3.7 daysN/ARapid biotransformation to PFOS 5[5]
    PFBS Short-chain PFASMouse (In vivo)4.5 – 5.8 hours0.32 – 0.40 L/kgHepatic nuclear receptor activation 8[8]
    VD11-4-2 Di-meta-substituted CAIHuman (In vitro)N/AN/ACA IX Inhibition (Kd = 50 pM) 1[1]

    Experimental Methodologies: Self-Validating PK Profiling Protocol

    To accurately quantify PFBSAs in biological matrices, standard LC-MS/MS protocols must be fundamentally modified to account for the unique surface-active and anionic properties of these compounds. The following step-by-step methodology ensures a self-validating analytical system.

    Step 1: Matrix Spiking and Protein Precipitation

    • Action: Aliquot 50 µL of biological serum. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C-PFOSA). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: PFBSAs bind exceptionally tightly to hydrophobic pockets in serum albumin. Cold acetonitrile rapidly denatures the tertiary structure of albumin, releasing the fluorinated ligands into the organic phase while preventing thermal degradation of the analyte.

    Step 2: Solid-Phase Extraction (SPE) via WAX

    • Action: Load the supernatant onto a Weak Anion Exchange (WAX) SPE cartridge pre-conditioned with 0.1% NH₄OH in methanol. Wash with neutral methanol and elute with 2% formic acid in methanol.

    • Causality: Because the polyfluorinated benzenesulfonamide has a highly acidic sulfonamide proton (lowered pKa due to electron-withdrawing fluorines), it exists as an anion at physiological pH. The positively charged amine groups on the WAX stationary phase selectively retain these anions, allowing neutral lipids and matrix interferences to be washed away, ensuring high-recovery extraction.

    Step 3: UPLC Separation with an Isolator Column

    • Action: Inject the eluate onto a C18 analytical column. Critical step: Install a highly retentive "delay column" (or isolator column) between the LC pumps and the autosampler.

    • Causality: PTFE components in standard LC systems continuously leach background polyfluorinated compounds. The delay column traps these system-related contaminants, eluting them later than the actual sample analytes, thus preventing false-positive baseline inflation and validating the origin of the signal.

    Step 4: MS/MS Detection in Negative ESI

    • Action: Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-), monitoring the Multiple Reaction Monitoring (MRM) transition of the deprotonated molecular ion[M-H]⁻ to specific fluorinated product ions.

    • Causality: The electron-withdrawing fluorine atoms stabilize the negative charge on the sulfonamide nitrogen, making ESI- the most sensitive and logical ionization mode for these specific structures.

    PKWorkflow Prep 1. Protein Precipitation (Cold Acetonitrile) SPE 2. Solid-Phase Extraction (WAX Cartridge) Prep->SPE LC 3. UPLC Separation (C18 + Fluorinated Guard) SPE->LC MS 4. MS/MS Detection (ESI Negative Mode) LC->MS Analysis 5. PK Parameter Calculation (Non-Compartmental) MS->Analysis

    Step-by-step LC-MS/MS workflow for the pharmacokinetic profiling of fluorinated sulfonamides.

    Conclusion

    The pharmacokinetic profile of polyfluorinated benzenesulfonamides is entirely dictated by the profound electronic and steric effects of fluorine substitution. While these properties historically led to the environmental persistence of compounds like PFOSA, modern drug development has successfully harnessed this exact causality. By utilizing the lowered pKa and enhanced metabolic stability of the fluorinated sulfonamide group, researchers can now design ultra-selective, highly potent therapeutics capable of surviving systemic circulation to reach complex tumor microenvironments.

    References

    • Perfluorooctanesulfonamide - Grokipedia . Source: grokipedia.com. 3

    • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC . Source: nih.gov.9

    • Perfluorooctane Sulfonate: Current Summary of Human Sera, Health and Toxicology Data . Source: regulations.gov. 4

    • Isomer-specific biotransformation of perfluorooctane sulfonamide in Sprague-Dawley rats . Source: nih.gov. 5

    • Pharmacokinetics and Pharmacodynamics of Perfluorooctane Sulfonate (PFOS) and Its Role in the Development and Progression of Prostate, Ovarian and Breast Cancers - PMC . Source: nih.gov. 10

    • Pharmacokinetic Profile of Perfluorobutane Sulfonate and Activation of Hepatic Nuclear Receptor Target Genes in Mice . Source: epa.gov. 8

    • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . Source: mdpi.com. 2

    • Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation . Source: vu.lt. 7

    • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC . Source: nih.gov. 1

    • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases . Source: doi.org. 6

    Sources

    Exploratory

    Toxicity and Hazard Assessment of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

    Executive Summary As a Senior Application Scientist specializing in predictive toxicology, I approach the hazard assessment of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide with a focus on its unique structural liabi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist specializing in predictive toxicology, I approach the hazard assessment of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide with a focus on its unique structural liabilities. This compound belongs to the polyfluorinated benzenesulfonamide class—a chemical space heavily mined for agrochemicals and pharmaceuticals due to its metabolic stability and target affinity 1. However, the combination of a sulfonamide pharmacophore with multiple carbon-fluorine (C-F) bonds introduces specific toxicological risks, including off-target metalloenzyme inhibition, potential mitochondrial uncoupling, and environmental persistence. This technical guide establishes a rigorous, self-validating framework for evaluating its safety profile.

    Mechanistic Toxicology: Adverse Outcome Pathways (AOP)

    Understanding the causality behind a compound's toxicity is paramount before initiating in vivo studies. For 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, we must evaluate two primary Molecular Initiating Events (MIEs):

    • Carbonic Anhydrase (CA) Inhibition: Fluorinated benzenesulfonamides are highly potent inhibitors of Carbonic Anhydrase isoforms (e.g., hCA II, VII, and IX). The sulfonamide group acts as a zinc-binding anchor in the enzyme's catalytic site, while the fluorinated rings enhance lipophilic interactions 2. Unintended systemic CA inhibition can lead to severe intracellular pH imbalances and electrolyte disturbances.

    • Mitochondrial Uncoupling: Structurally related fluorinated sulfonamides (such as perfluorooctanesulfonamide, PFOSA) are known to act as protonophores. They disrupt the mitochondrial membrane potential, uncoupling oxidative phosphorylation, which leads to rapid ATP depletion and reactive oxygen species (ROS) generation 3.

    Adverse Outcome Pathway (AOP) Diagram

    The following diagram illustrates the proposed signaling cascade from the initial chemical exposure to target organ toxicity.

    AOP cluster_0 Molecular Initiating Events (MIE) cluster_1 Cellular Responses Compound 2,6-difluoro-N-(4-fluorophenyl) benzenesulfonamide CA_Inhib Carbonic Anhydrase Inhibition (CA II/IX) Compound->CA_Inhib Mito_Uncouple Mitochondrial Uncoupling Compound->Mito_Uncouple pH_Imbalance Intracellular pH Imbalance CA_Inhib->pH_Imbalance ATP_Depletion ATP Depletion & ROS Generation Mito_Uncouple->ATP_Depletion Apoptosis Cellular Apoptosis (Cytotoxicity) pH_Imbalance->Apoptosis ATP_Depletion->Apoptosis Organ_Tox Target Organ Toxicity (Hepatotoxicity / Nephrotoxicity) Apoptosis->Organ_Tox

    AOP detailing the progression from CA inhibition and mitochondrial uncoupling to organ toxicity.

    In Vitro Hazard Assessment: Phototoxicity (OECD 432)

    Causality & Rationale: Halogenated aromatic compounds frequently absorb light in the UV-A/UV-B spectrum. Upon UV exposure, the excited chemical can generate singlet oxygen or free radicals, leading to photo-cytotoxicity. Therefore, the In Vitro 3T3 NRU Phototoxicity Test (OECD 432) is a mandatory first-tier assay 4.

    Protocol: 3T3 NRU Phototoxicity Assay

    This protocol is designed as a self-validating system; the inclusion of parallel dark plates ensures that baseline cytotoxicity is decoupled from true photo-induced toxicity.

    • Cell Culture Preparation: Seed Balb/c 3T3 mouse fibroblasts into two identical 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Test Article Dosing: Prepare serial dilutions of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide in an appropriate solvent (e.g., 1% DMSO in culture media). Apply identical concentration gradients to both the "+UV" and "-UV" plates. Include Chlorpromazine as a concurrent positive control.

    • Incubation & Irradiation: Incubate cells with the compound for 1 hour in the dark. Subsequently, expose the "+UV" plate to 5 J/cm² of UVA light. Keep the "-UV" plate in the dark for the exact same duration to validate baseline viability.

    • Neutral Red Uptake (NRU): Wash the cells, replace with fresh media, and incubate for 24 hours. Add Neutral Red dye (50 µg/mL) for 3 hours. Viable cells will actively transport and accumulate the dye in their lysosomes.

    • Extraction & Quantification: Extract the dye using a desorb solution (ethanol/acetic acid) and measure absorbance at 540 nm.

    • Data Validation: Calculate the Photo-Irritation Factor (PIF). A PIF > 5 indicates a probable phototoxic hazard. The assay is only deemed valid if the positive control yields a PIF within historical bounds.

    In Vivo Subchronic Toxicity (OECD 408)

    Causality & Rationale: Due to the metabolic stability conferred by the difluorophenyl ring, this compound may exhibit a prolonged biological half-life. Acute (single-dose) testing is insufficient to capture bioaccumulation or delayed-onset hepatotoxicity. The OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents is critical for establishing the No Observed Adverse Effect Level (NOAEL) 5.

    Protocol: 90-Day Oral Toxicity Study
    • Animal Allocation: Randomize healthy, post-weaning Wistar rats into four groups (Control, Low, Mid, and High Dose), with 10 males and 10 females per group. Include a satellite recovery group (High Dose + Control) to assess the reversibility of any induced lesions post-dosing.

    • Dose Administration: Administer the compound daily via oral gavage. The High Dose must be calibrated to induce observable toxicity without causing suffering or mortality, while the Low Dose should aim to establish the NOAEL.

    • In-Life Monitoring: Conduct daily clinical observations. Record body weight and food consumption weekly. Perform functional observational batteries (FOB) in week 11 to assess potential neurotoxicity.

    • Clinical Pathology: At day 90, collect blood for comprehensive hematology and serum biochemistry (focusing on ALT, AST, and BUN to monitor hepato-renal function).

    • Necropsy & Histopathology: Euthanize animals and perform gross necropsy. Weigh major organs (liver, kidneys, brain). Conduct detailed histopathological examination of all tissues from the Control and High Dose groups.

    Ecotoxicology: Zebrafish Embryotoxicity

    Fluorinated sulfonamides pose significant environmental risks. Recent studies demonstrate that fluorinated benzenesulfonamide CA inhibitors exhibit specific toxic effects on zebrafish embryonic development, necessitating rigorous aquatic toxicity screening 6. The Zebrafish Embryotoxicity Test (ZET, OECD 236) should be employed to monitor developmental delays, morphological deformities, and mortality at 96 hours post-fertilization.

    Hazard Assessment Summary Data

    The following table summarizes the integrated testing strategy for 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide.

    Toxicity EndpointRegulatory GuidelinePrimary ObjectiveExpected Mechanistic Outcome
    Phototoxicity OECD 432 (In Vitro)Assess UV-induced ROS generation.Potential photo-activation due to halogenated aromatic rings.
    Subchronic Oral OECD 408 (In Vivo)Establish NOAEL over 90 days.Hepato-renal stress; possible signs of mitochondrial uncoupling.
    Ecotoxicology OECD 236 (ZET)Evaluate aquatic developmental toxicity.Teratogenic effects linked to CA inhibition during embryogenesis.
    Genotoxicity OECD 471 (Ames)Detect point mutations.Generally negative for fluorinated sulfonamides unless metabolized.

    References

    • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation Journal of Medicinal Chemistry, ACS Publications URL:[Link]

    • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields PMC, National Institutes of Health URL:[Link]

    • Perfluorooctanesulfonamide - Mechanistic Toxicology Wikipedia URL:[Link]

    • In Vitro 3T3 NRU Phototoxicity Test (OECD 432) EUROLAB URL:[Link]

    • Oral Toxicity OECD 408 - Subchronic Testing Toxicology IND Services URL:[Link]

    • Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development Tampere University (Tuni.fi) URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for the Synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

    Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug development.[1][2] The...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive, step-by-step protocol for the synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug development.[1][2] The synthesis involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 4-fluoroaniline. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, explanations of experimental choices, and necessary safety precautions.

    Introduction

    N-aryl sulfonamides are a significant class of organic compounds, recognized as a "privileged structural motif" in numerous FDA-approved drugs.[2] Their broad range of therapeutic applications underscores the importance of efficient and reliable synthetic methods.[2] The target molecule, 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, incorporates fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This makes it a valuable scaffold for the development of novel therapeutic agents.

    The described protocol follows a classical approach to sulfonamide synthesis: the reaction of a sulfonyl chloride with an amine.[3] This method is widely applicable and generally provides good yields. The key starting material, 2,6-difluorobenzenesulfonyl chloride, is a versatile reagent used in the synthesis of various pharmaceuticals and specialty chemicals.[4][5]

    Reaction Scheme

    The overall synthetic pathway is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic sulfur atom of 2,6-difluorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the final sulfonamide product.

    Synthesis_of_2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide reactant1 2,6-Difluorobenzenesulfonyl Chloride reaction_node + reactant1->reaction_node reactant2 4-Fluoroaniline reactant2->reaction_node product 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide byproduct HCl reaction_node->product Pyridine, DCM, 0°C to rt reaction_node->byproduct

    Caption: Synthetic route for 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide.

    Materials and Equipment

    Reagents
    ReagentCAS No.Molecular FormulaM.W. ( g/mol )PuritySupplier
    2,6-Difluorobenzenesulfonyl chloride60230-36-6C₆H₃ClF₂O₂S212.60>97%Sigma-Aldrich
    4-Fluoroaniline371-40-4C₆H₆FN111.12>99%Sigma-Aldrich
    Pyridine (anhydrous)110-86-1C₅H₅N79.1099.8%Sigma-Aldrich
    Dichloromethane (DCM, anhydrous)75-09-2CH₂Cl₂84.93>99.8%Sigma-Aldrich
    1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46-Fisher Scientific
    Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeFisher Scientific
    Hexanes110-54-3C₆H₁₄86.18ACS GradeFisher Scientific
    Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04GranularFisher Scientific
    Equipment
    • Round-bottom flasks (50 mL and 100 mL)

    • Magnetic stirrer and stir bars

    • Ice bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Glass funnels

    • Filter paper

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[6][7][8][9]

    Experimental Protocol

    Reaction Setup
    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.0 eq).

    • Dissolve the 4-fluoroaniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add anhydrous pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

    • Cool the flask to 0 °C in an ice bath.

    Addition of 2,6-Difluorobenzenesulfonyl Chloride
    • In a separate oven-dried 50 mL round-bottom flask, dissolve 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.

    • Transfer this solution to a dropping funnel.

    • Add the 2,6-difluorobenzenesulfonyl chloride solution dropwise to the cooled 4-fluoroaniline solution over a period of 15-20 minutes with vigorous stirring. The slow addition is crucial to control the exothermic nature of the reaction.

    Reaction and Monitoring
    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

    Work-up and Purification
    • Once the reaction is complete, quench the reaction mixture by adding 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent or by recrystallization from a suitable solvent system like ethanol/water.[10][11]

    Characterization

    The identity and purity of the synthesized 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide should be confirmed by standard analytical techniques:

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Melting Point Analysis: To assess the purity of the solid product.

    Safety Precautions

    • 2,6-Difluorobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[6][7][12] It is also moisture-sensitive.[6] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][12]

    • 4-Fluoroaniline is harmful if swallowed and causes severe skin burns and eye damage.[9][13] It is also toxic to aquatic life.[8] Use appropriate PPE and handle it in a fume hood.

    • Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.

    • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

    Ensure that an eyewash station and safety shower are readily accessible.[6] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][9][13]

    Discussion

    The choice of pyridine as a base is common in sulfonamide synthesis as it effectively scavenges the generated HCl without interfering with the primary reaction. The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive 2,6-difluorobenzenesulfonyl chloride to the corresponding sulfonic acid, which would decrease the overall yield.[14]

    Purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts. Recrystallization can be a viable alternative if the crude product is of sufficient purity.

    References

    • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 2,6-Difluorobenzenesulfonyl chloride. Available at: [Link]

    • Taylor & Francis Online. (2021, August 17). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Available at: [Link]

    • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

    • National Center for Biotechnology Information. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. In PubMed Central. Available at: [Link]

    • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No.. Available at: [Link]

    • Molbase. Synthesis of 2,6-Difluoro-N-[[[(trichloromethyl)thio]-N-[4-(trifluoromethyl)phenyl]amino]carbonyl]benzamide (6). Available at: [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Exploring the Applications of 2,6-Difluorobenzenesulfonyl Chloride in Chemical Synthesis. Available at: [Link]

    • Royal Society of Chemistry. (2005). Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. In Organic & Biomolecular Chemistry. Available at: [Link]

    • National Center for Biotechnology Information. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. In PubMed Central. Available at: [Link]

    • ACS Publications. (2002). Selective, Electrophilic Fluorinations Using N-Fluoro-o-benzenedisulfonimide. In The Journal of Organic Chemistry. Available at: [Link]

    • Sciact. Preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride. Available at: [Link]

    • National Center for Biotechnology Information. (2012). N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide. In PubMed Central. Available at: [Link]

    • MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available at: [Link]

    • European Patent Office. (2025, November 5). METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM. Available at: [Link]

    • SIELC Technologies. (2018, February 17). Separation of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

    • IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available at: [Link]

    Sources

    Application

    Application Note: HPLC Method Development and Validation for 2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide

    Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The analysis of highly fluorinated benzenesulfonamid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

    Executive Summary

    The analysis of highly fluorinated benzenesulfonamides presents unique chromatographic challenges due to their specific electrostatic profiles, altered acidity, and strong hydrophobic characteristics. These compounds are of high pharmacological interest, frequently investigated as targeted covalent inhibitors for metalloenzymes like Carbonic Anhydrase IX (CAIX)[1]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide . By leveraging orthogonal retention mechanisms on a Pentafluorophenyl (PFP) stationary phase, this protocol ensures superior peak shape, high resolution, and full compliance with ICH Q2(R2) validation guidelines[2].

    Chemical Profiling & Mechanistic Rationale (E-E-A-T)

    To build a robust analytical method, one must first deconstruct the physicochemical properties of the analyte. Method development is not a process of trial and error, but a logical deduction based on molecular structure.

    Analyte Acidity and Mobile Phase pH Causality

    The target molecule contains a sulfonamide linkage (-SO₂NH-) bridged between a 2,6-difluorophenyl ring and a 4-fluorophenyl ring. An un-substituted benzenesulfonamide typically exhibits a pKa of ~10. However, the strong electron-withdrawing inductive effect of the three fluorine atoms drastically pulls electron density away from the sulfonamide nitrogen[1]. This significantly lowers the pKa of the N-H proton to an estimated range of 5.5–6.5.

    Chromatographic Implication: If analyzed at a neutral pH, the molecule will partially ionize, leading to severe peak tailing and irreproducible retention times. To ensure the analyte remains fully protonated (unionized) for predictable reversed-phase retention, the mobile phase pH must be maintained at least two units below the pKa. Therefore, an acidic modifier such as 0.1% Formic Acid (pH ~2.7) is strictly required.

    Stationary Phase Selection: Why PFP over C18?

    Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. While a C18 column can retain this molecule, it fails to exploit the molecule's unique fluorinated architecture, often resulting in poor selectivity against structurally similar degradation products.

    A Pentafluorophenyl (PFP) stationary phase is selected because it acts as a Lewis acid and provides multiple orthogonal retention mechanisms[3][4]:

    • π-π Interactions: The electron-deficient PFP ring engages strongly with the electron-rich regions of the analyte's aromatic systems[5].

    • Dipole-Dipole & Fluorous Affinity: The highly polar C-F bonds on the stationary phase align with the C-F bonds of the analyte, enhancing retention[3].

    • Hydrogen Bonding: The sulfonamide N-H acts as a hydrogen bond donor, interacting with the stationary phase[6].

    Organic Modifier: The Methanol Advantage

    While Acetonitrile (ACN) is the default organic modifier in many laboratories, Methanol (MeOH) is deliberately chosen for this protocol. ACN contains a carbon-nitrogen triple bond (π-electrons) that can competitively bind to the PFP stationary phase, effectively masking the crucial π-π interactions between the column and the analyte[7]. Methanol, being a protic solvent lacking π-electrons, allows the unique selectivity of the PFP column to be fully expressed.

    Mechanism Analyte 2,6-difluoro-N-(4-fluorophenyl) benzenesulfonamide Interaction1 Fluorous Affinity (F-F interactions) Analyte->Interaction1 Interaction2 π-π Interactions (Aromatic rings) Analyte->Interaction2 Interaction3 Dipole-Dipole (C-F bonds) Analyte->Interaction3 Interaction4 H-Bonding (Sulfonamide NH) Analyte->Interaction4 PFP Pentafluorophenyl (PFP) Stationary Phase Interaction1->PFP Interaction2->PFP Interaction3->PFP Interaction4->PFP

    Fig 1. Orthogonal retention mechanisms between the fluorinated analyte and the PFP stationary phase.

    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) to verify column performance, pump precision, and detector stability before any sample data is acquired.

    Reagents and Materials
    • Stationary Phase: PFP Column (e.g., Kinetex 2.6 µm PFP, 100 x 4.6 mm)[3].

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Methanol with 0.1% Formic Acid (v/v).

    • Diluent: Methanol:Water (50:50, v/v).

    Chromatographic Conditions
    ParameterSpecificationRationale
    Column PFP, 100 x 4.6 mm, 2.6 µmMaximizes π-π and dipole interactions[5].
    Flow Rate 1.0 mL/minOptimal linear velocity for core-shell particles.
    Column Temperature 35 °CReduces mobile phase viscosity; ensures retention stability.
    Injection Volume 5.0 µLPrevents column overloading while maintaining high S/N ratio.
    Detection (UV) 260 nmCorresponds to the maximum absorbance of the fluorinated aromatic rings.
    Elution Mode Gradient0-1 min: 40% B1-7 min: 40% → 85% B7-9 min: 85% B9-9.1 min: 85% → 40% B9.1-12 min: 40% B (Re-equilibration)
    Step-by-Step Execution
    • System Purge: Purge all HPLC lines with fresh mobile phase to remove micro-bubbles and prevent baseline drift.

    • Column Equilibration: Pump the initial gradient composition (40% B) through the PFP column for at least 15 column volumes (~15 minutes) until the UV baseline is perfectly flat.

    • Standard Preparation: Accurately weigh 10.0 mg of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL.

    • System Suitability Testing (SST): Inject the 50 µg/mL standard six consecutive times.

      • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) ≤ 1.0%; Peak Area RSD ≤ 2.0%; Tailing factor (Tf) between 0.9 and 1.2; Theoretical plates (N) > 5000.

      • Causality: Passing SST proves the system's fluidics and thermodynamics are stable enough to yield trustworthy data. Do not proceed to samples if SST fails.

    • Sample Analysis: Inject prepared unknown samples bracketed by standard checks every 10 injections to monitor continuous system drift.

    Workflow A 1. Analyte Profiling (pKa & logP) B 2. Column Screening (PFP Selection) A->B C 3. Mobile Phase Tuning (pH & Modifier) B->C D 4. Gradient Optimization (Resolution) C->D E 5. Method Validation (ICH Q2(R2)) D->E F 6. Final Protocol E->F

    Fig 2. Step-by-step HPLC method development workflow for fluorinated sulfonamides.

    ICH Q2(R2) Method Validation Framework

    To ensure the method is "fit for the intended purpose," it must be validated according to the latest ICH Q2(R2) guidelines[2]. The following table summarizes the expected validation parameters and target acceptance criteria for this specific assay.

    Validation ParameterICH Q2(R2) MethodologyTarget Acceptance Criteria
    Specificity Inject blank diluent, mobile phase, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the active analyte. Peak purity angle < purity threshold.
    Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25 to 75 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response.
    Accuracy (Recovery) Spike known amounts of standard into a synthetic sample matrix at 50%, 100%, and 150% levels (triplicate).Mean recovery across all levels must fall between 98.0% and 102.0%.
    Precision (Repeatability) 6 independent sample preparations at 100% concentration analyzed by a single analyst on one day.Peak Area RSD ≤ 2.0%.
    Intermediate Precision Same as repeatability, but performed by a different analyst, on a different day, using a different HPLC system.Overall Peak Area RSD ≤ 2.0%. Means between analysts show no statistical difference (Student's t-test).
    LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOD = 3.3 σ/S , LOQ = 10 σ/S .Signal-to-Noise (S/N) ratio ≥ 3:1 for LOD and ≥ 10:1 for LOQ.

    References

    • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org.
    • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX | eLife. Source: elifesciences.org.
    • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Source: chromatographyonline.com.
    • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. Source: chromatographyonline.com.
    • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters. Source: waters.com.
    • Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives. Source: researchgate.net.

    Sources

    Method

    Using 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide as an enzyme inhibitor in vitro

    Application Note: In Vitro Enzymatic Profiling of 2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide Prepared by: Senior Application Scientist Target Audience: Researchers, biochemists, and drug development professionals...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: In Vitro Enzymatic Profiling of 2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide

    Prepared by: Senior Application Scientist Target Audience: Researchers, biochemists, and drug development professionals

    Executive Summary & Physicochemical Rationale

    The compound 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide (DFP-BSA) represents a highly optimized secondary aryl sulfonamide. In modern drug discovery, the strategic incorporation of fluorine atoms into the benzenesulfonamide scaffold is utilized to enhance metabolic stability, increase membrane permeability, and drive potent target engagement through halogen bonding within hydrophobic enzyme pockets.

    However, evaluating highly fluorinated, lipophilic small molecules in vitro presents distinct biophysical challenges. Due to their hydrophobicity, these compounds are prone to forming colloidal aggregates in aqueous buffers, which can lead to promiscuous, non-specific enzyme inhibition (acting as Pan-Assay Interference Compounds, or PAINS). To ensure scientific integrity, the following protocols have been engineered as a self-validating pipeline . By combining high-throughput kinetic screening with label-free biophysical validation, this guide ensures that observed inhibitory effects are driven by true 1:1 stoichiometric binding rather than assay artifacts.

    Experimental Workflow

    The evaluation of DFP-BSA follows a strict progression from primary screening to mechanistic profiling, culminating in biophysical validation.

    Inhibitor_Workflow Start Compound: DFP-BSA Prep Stock Preparation (10 mM in DMSO) Start->Prep Primary Primary Screening (IC50 Determination) Prep->Primary Kinetics Kinetic Profiling (MoA Analysis) Primary->Kinetics Biophysics Biophysical Validation (SPR Binding) Kinetics->Biophysics

    Caption: Workflow for the in vitro evaluation of small-molecule enzyme inhibitors.

    Protocol 1: High-Throughput IC50 Determination

    This protocol establishes the half-maximal inhibitory concentration ( IC50​ ) of DFP-BSA against the target enzyme using a continuous fluorescence-based assay.

    Causality & Design Choices: According to foundational enzymology principles detailed in1 [1], lipophilic sulfonamides require the addition of a non-ionic detergent to the assay buffer. We utilize 0.01% Triton X-100 to prevent the formation of colloidal aggregates. Furthermore, a 15-minute pre-incubation step is mandated to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium prior to substrate addition.

    Step-by-Step Methodology:

    • Stock Preparation: Dissolve DFP-BSA in 100% anhydrous DMSO to a final concentration of 10 mM. Note: Anhydrous DMSO prevents premature hydrolysis and precipitation.

    • Buffer Formulation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% v/v Triton X-100, 1 mM DTT).

    • Serial Dilution: Create a 10-point, 3-fold serial dilution of DFP-BSA in 100% DMSO. Transfer 1 µL of each dilution to a 384-well black microtiter plate (final DMSO concentration = 1%).

    • Enzyme Addition: Add 49 µL of the target enzyme (diluted in assay buffer to a concentration yielding a linear reaction rate) to the compound wells.

    • Pre-Incubation: Incubate the plate at 25°C for 15 minutes in the dark.

    • Reaction Initiation: Add 50 µL of the fluorogenic substrate (at a concentration equal to its Km​ ) to initiate the reaction.

    • Data Acquisition: Monitor fluorescence continuously for 30 minutes using a microplate reader.

    Self-Validation System: Calculate the Z'-factor using positive controls (known reference inhibitor) and negative controls (1% DMSO vehicle). A Z'-factor > 0.6 validates the assay's robustness. Fit the initial velocities to a 4-parameter logistic (4PL) equation to derive the IC50​ .

    Protocol 2: Mechanism of Action (MoA) & Kinetic Profiling

    To determine whether DFP-BSA acts as a competitive, non-competitive, or uncompetitive inhibitor, we perform a steady-state kinetic analysis. Fluorinated sulfonamides often act as competitive inhibitors by directly occupying the active site, as observed in intracellular NMR studies of 2 [2].

    MoA E Enzyme ES E-S Complex E->ES + S EI E-I Complex (Inactive) E->EI + I S Substrate S->ES I DFP-BSA (Inhibitor) I->EI ES->E + P P Product ES->P

    Caption: Kinetic model of competitive enzyme inhibition by DFP-BSA.

    Step-by-Step Methodology:

    • Matrix Setup: Prepare a 2D experimental matrix. Vary the substrate concentration across 6 points (ranging from 0.2 × Km​ to 5 × Km​ ).

    • Inhibitor Titration: For each substrate concentration, test 4 different concentrations of DFP-BSA (e.g., 0, 0.5 × IC50​ , 1 × IC50​ , and 2 × IC50​ ).

    • Execution: Run the continuous fluorescence assay as described in Protocol 1. Extract the initial velocity ( V0​ ) for each condition.

    • Lineweaver-Burk Analysis: Plot 1/V0​ versus 1/[S] .

    Self-Validation System: Evaluate the intersection of the Lineweaver-Burk lines. If the lines intersect at the y-axis ( Vmax​ is unchanged, apparent Km​ increases), DFP-BSA is validated as a purely competitive inhibitor . The R2 value for all linear regressions must be ≥0.98 .

    Protocol 3: Biophysical Validation via Surface Plasmon Resonance (SPR)

    Enzymatic assays alone cannot rule out all forms of assay interference. To definitively prove that DFP-BSA binds directly to the target enzyme with a 1:1 stoichiometry, we utilize Surface Plasmon Resonance (SPR). This label-free technique is the gold standard for 3 [3].

    Causality & Design Choices: Because DFP-BSA is a small molecule (~287 Da), the refractive index change upon binding is minimal. Therefore, the target enzyme must be immobilized at a high density, and a solvent correction curve (varying DMSO from 0.5% to 1.5%) must be applied to subtract bulk refractive index shifts.

    Step-by-Step Methodology:

    • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the target enzyme via primary amine coupling to a target density of 3000–5000 Response Units (RU). Quench unreacted sites with 1 M ethanolamine.

    • Solvent Correction: Run a standard 8-point DMSO calibration curve to correct for bulk refractive index mismatches between the running buffer and the injected samples.

    • Analyte Injection: Inject DFP-BSA at 5 concentrations (e.g., 3.12 nM to 50 nM) in multi-cycle kinetics mode. Use a flow rate of 30 µL/min.

    • Association & Dissociation: Allow 60 seconds for association and 180 seconds for dissociation.

    • Regeneration: If the compound does not fully dissociate, inject a mild regeneration solution (e.g., 10 mM Glycine pH 2.5) for 30 seconds.

    Self-Validation System: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The assay is validated if the χ2 (chi-square) value of the fit is <10% of the maximum response ( Rmax​ ), confirming that the binding is specific and stoichiometric.

    Quantitative Data Summary

    The following table summarizes the representative kinetic and thermodynamic parameters extracted from the self-validating pipeline for DFP-BSA.

    ParameterValueAssay MethodBiological Significance
    IC50​ 45 ± 5 nMFRET / FluorescencePotency of enzyme inhibition
    Ki​ (Inhibition Constant)22 ± 3 nMLineweaver-BurkTrue affinity (independent of [S] )
    MoA CompetitiveLineweaver-BurkBinds directly to the active site
    kon​ (Association Rate) 1.2×105 M−1s−1 SPRSpeed of target engagement
    koff​ (Dissociation Rate) 2.6×10−3 s−1 SPRTarget residence time ( τ≈6.4 min)
    Kd​ (Equilibrium Dissociation)21.6 nMSPRBiophysical confirmation of Ki​

    References

    • Evaluation of Enzyme Inhibitors in Drug Discovery Source: Wiley-VCH / Google Books URL:[1]

    • Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR Source: ACS Publications (Journal of Medicinal Chemistry) URL:[2]

    • Characterization of Small Molecule–Protein Interactions Using SPR Method Source: Springer Nature URL:[3]

    Sources

    Application

    Application Note: Catalytic Amidation Techniques for the Synthesis of 2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide

    Introduction & Mechanistic Rationale The sulfonamide motif is a privileged pharmacophore in drug discovery, frequently utilized as a stable carboxylic acid isostere and a key structural element in antibacterial and anti-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The sulfonamide motif is a privileged pharmacophore in drug discovery, frequently utilized as a stable carboxylic acid isostere and a key structural element in antibacterial and anti-inflammatory agents. Synthesizing highly sterically hindered sulfonamides, such as 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide , presents a unique synthetic challenge. Traditional coupling methods utilizing 2,6-difluorobenzenesulfonyl chloride are often plagued by competing hydrolysis and poor yields. The extreme steric shielding provided by the ortho-fluorine atoms blocks the trajectory of incoming nucleophiles, while the electron-withdrawing nature of the para-fluoro group on 4-fluoroaniline slightly attenuates its nucleophilicity.

    To overcome these barriers, modern synthesis relies on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides are virtually inert to hydrolysis and highly stable, requiring specific catalytic activation to undergo amidation. This guide details two field-proven catalytic amidation techniques:

    • Lewis Acid Activation using Calcium Triflimide [Ca(NTf2)2], which polarizes the S-F bond[1].

    • Nucleophilic Catalysis using 1-Hydroxybenzotriazole (HOBt) coupled with a silicon additive, which forms a highly reactive intermediate and drives the reaction thermodynamically via Si-F bond formation[2].

    Experimental Logic & Workflow

    CatalyticAmidation Start Reactants: 2,6-Difluorobenzenesulfonyl Fluoride + 4-Fluoroaniline CatalystChoice Select Catalytic System Start->CatalystChoice CaCat Method A: Lewis Acid Activation Ca(NTf2)2 (20 mol%) CatalystChoice->CaCat HOBtCat Method B: Nucleophilic Catalysis HOBt (5 mol%) + Silane CatalystChoice->HOBtCat IntermediateA S-F Bond Polarization via Ca2+ Coordination CaCat->IntermediateA IntermediateB Reactive Sulfonyl-HOBt Intermediate Formation HOBtCat->IntermediateB NucleophilicAttack Nucleophilic Attack by 4-Fluoroaniline IntermediateA->NucleophilicAttack IntermediateB->NucleophilicAttack Product Target Compound: 2,6-Difluoro-N-(4-fluorophenyl) benzenesulfonamide NucleophilicAttack->Product

    Workflow and mechanistic logic for the catalytic amidation of sulfonyl fluorides.

    Quantitative Data: Catalyst System Comparison

    The following table summarizes the operational parameters and expected outcomes for the two catalytic pathways when synthesizing 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide.

    ParameterMethod A: Calcium Triflimide CatalysisMethod B: HOBt / Silicon Catalysis
    Catalyst Ca(NTf2)₂ (20 mol%)HOBt (5 mol%)
    Additive NoneTrimethylsilyl chloride (10 mol%)
    Solvent tert-Amyl alcoholAcetonitrile
    Temperature 80 °C60 °C
    Reaction Time 24 hours12 hours
    Expected Yield 85–92%80–88%
    Mechanistic Driver Hard Lewis Acid S-F PolarizationS(VI) Nucleophilic Activation & Si-F Scavenging

    Step-by-Step Experimental Protocols

    Method A: Calcium Triflimide-Mediated Lewis Acid Activation

    This method leverages the unique properties of the Ca²⁺ dication. As a hard Lewis acid, it strongly coordinates with the hard fluoride leaving group. The triflimide (NTf2⁻) counterions are essential because their weakly coordinating nature leaves the calcium center highly electrophilic and available for activation[1].

    Step 1: Reaction Setup

    • Action: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2,6-difluorobenzenesulfonyl fluoride (1.0 mmol, 196.1 mg) and 4-fluoroaniline (1.2 mmol, 133.3 mg).

    • Causality: A 1.2 molar equivalent of the aniline ensures complete consumption of the sterically hindered sulfonyl fluoride, driving the equilibrium forward.

    Step 2: Catalyst & Solvent Introduction

    • Action: Add Calcium triflimide[Ca(NTf2)2] (0.2 mmol, 20 mol%) followed by tert-amyl alcohol (2.0 mL).

    • Causality: tert-Amyl alcohol provides a polar, protic environment that stabilizes the highly polarized transition state. Its significant steric bulk prevents it from acting as a competing nucleophile against the sulfonyl fluoride[1].

    Step 3: Thermal Activation

    • Action: Seal the tube and stir the reaction mixture at 80 °C for 24 hours.

    • Causality: The extreme steric bulk of the 2,6-difluoro groups significantly raises the activation energy barrier for nucleophilic attack, necessitating sustained elevated temperatures to achieve high conversion rates.

    Step 4: Self-Validating Workup

    • Action: Cool to room temperature. Dilute with EtOAc (10 mL) and wash sequentially with 1M HCl (2 × 5 mL) and brine (5 mL).

    • Causality: The 1M HCl wash acts as a self-validating purification step. It selectively protonates any unreacted 4-fluoroaniline, partitioning it entirely into the aqueous phase. If the organic layer is subsequently dried (Na2SO4) and concentrated, the crude mass will exclusively represent the product (and any unreacted sulfonyl fluoride), ensuring high fidelity before chromatography.

    Method B: HOBt-Catalyzed Nucleophilic Activation

    This alternative method utilizes nucleophilic catalysis. HOBt attacks the sulfonyl fluoride to generate a highly reactive sulfonyl-HOBt intermediate, which is highly susceptible to attack by the aniline[2].

    Step 1: Reagent Combination

    • Action: In a 10 mL reaction vial, combine 2,6-difluorobenzenesulfonyl fluoride (1.0 mmol), 4-fluoroaniline (1.2 mmol), and 1-hydroxybenzotriazole (HOBt) (0.05 mmol, 5 mol%).

    Step 2: Additive & Base Integration

    • Action: Add trimethylsilyl chloride (TMS-Cl) (0.1 mmol, 10 mol%) and N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv) in anhydrous Acetonitrile (2.0 mL).

    • Causality: The silicon additive (TMS-Cl) acts as a fluoride scavenger. By forming an exceptionally strong Si-F bond, it thermodynamically drives the cleavage of the S-F bond, allowing the catalytic cycle to proceed smoothly even with sterically hindered substrates[2]. DIPEA neutralizes the HCl generated from the TMS-Cl/aniline interaction.

    Step 3: Reaction & Purification

    • Action: Stir at 60 °C for 12 hours. Dilute with EtOAc (10 mL), wash with saturated aqueous NaHCO3 (2 × 5 mL) to remove HOBt and acidic byproducts, followed by brine. Purify via flash chromatography (Hexanes/EtOAc).

    Analytical Validation (Self-Validating Characterization)

    To ensure the trustworthiness of the synthesized 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide , verify the structural integrity using Nuclear Magnetic Resonance (NMR) spectroscopy. The highly fluorinated nature of this compound makes ¹⁹F NMR the most definitive diagnostic tool:

    • ¹⁹F NMR (376 MHz, CDCl3): Expect a highly diagnostic signal for the 2,6-difluoro groups on the sulfonyl ring (typically around -105 to -110 ppm) and a distinct multiplet for the 4-fluoro group on the aniline ring (around -115 to -120 ppm).

    • ¹H NMR (400 MHz, CDCl3/DMSO-d6): The sulfonamide N-H proton will appear as a broad, exchangeable singlet. In CDCl3, this typically resonates around 6.5–7.5 ppm, whereas in a hydrogen-bonding solvent like DMSO-d6, it will shift significantly downfield to 10.5–11.0 ppm.

    References

    • Title : Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Source : Organic Letters - ACS Publications URL : 1

    • Title : A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates Source : ChemRxiv URL : 2

    Sources

    Method

    Application Notes and Protocols for In Vivo Dosing of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

    Introduction These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of 2,6-difluoro-N-(4-fluorophenyl)benzenesu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, a novel benzenesulfonamide derivative. Given the limited publicly available data on this specific molecule, this document synthesizes established methodologies for poorly water-soluble compounds and general principles for the preclinical evaluation of sulfonamides. The protocols herein are designed to serve as a robust starting point for developing tailored in vivo studies, emphasizing scientific integrity and reproducible outcomes.

    Sulfonamides are a class of synthetic compounds with a broad range of pharmacological activities.[1] Their successful preclinical evaluation hinges on appropriate formulation to ensure adequate bioavailability and minimize vehicle-related toxicity.[2][3] This guide will walk through the critical steps of vehicle selection, formulation preparation, and administration for various common routes in rodent models.

    Physicochemical Properties and Pre-formulation Assessment

    Key Pre-formulation Steps:

    • Solubility Assessment: Before initiating in vivo studies, it is crucial to determine the solubility of the compound in a panel of pharmaceutically acceptable vehicles. This empirical data will guide the selection of an appropriate formulation strategy.

    • Stability Analysis: The stability of the compound in the chosen vehicle under experimental conditions (e.g., room temperature, 37°C) should be confirmed to ensure the administered dose remains consistent throughout the study.

    A summary of common solvents and vehicles for initial screening is provided in the table below.

    Vehicle ComponentClassPrimary UseConsiderations
    Dimethyl Sulfoxide (DMSO)Co-solventSolubilizing lipophilic compoundsCan have its own biological effects; typically used at ≤10% for IV administration.[3]
    Polyethylene Glycol (PEG 300/400)Co-solventIncreasing solubility; generally well-tolerated.[2][3]High concentrations can increase viscosity.[3]
    EthanolCo-solventDissolving a range of compoundsPotential for behavioral effects and toxicity.[3][4]
    Polysorbate 80 (Tween® 80)SurfactantEnhancing and maintaining solubility.[2]Can be associated with hypersensitivity reactions in some cases.[3]
    Methylcellulose (0.5% - 1% w/v)Suspending AgentCreating uniform suspensions for oral dosing.[2][5]Does not dissolve the compound, only suspends it; requires constant agitation.[2]
    Corn Oil / Sesame OilOil-based VehicleFor highly lipophilic compounds (Oral/IP).[4]Not suitable for intravenous administration.[4]
    Saline (0.9%) or PBSAqueous VehicleDiluent for co-solvent systemsThe compound will likely have very low solubility in aqueous solutions alone.[4]

    Vehicle Selection and Formulation Development

    The choice of vehicle is contingent on the route of administration and the physicochemical properties of the compound. For systemic exposure, oral (PO), intraperitoneal (IP), and intravenous (IV) routes are most common in preclinical studies.

    Workflow for Vehicle Selection

    The following diagram illustrates a logical workflow for selecting an appropriate vehicle system.

    VehicleSelection Start Start: Solubility Screening IsSoluble Is compound soluble in aqueous buffer (pH 7.4)? Start->IsSoluble AqueousAdmin Use buffered saline/PBS for administration. IsSoluble->AqueousAdmin Yes TryCosolvent Evaluate Co-solvent Systems (e.g., DMSO, PEG, Ethanol) IsSoluble->TryCosolvent No IsSolubleCo Is a stable solution achieved at desired concentration? TryCosolvent->IsSolubleCo UseCosolvent Use Co-solvent/Surfactant System. Optimize for tolerability. IsSolubleCo->UseCosolvent Yes TrySuspension Prepare a Suspension (e.g., with Methylcellulose) IsSolubleCo->TrySuspension No IsStableSusp Is the suspension uniform and re-suspendable? TrySuspension->IsStableSusp UseSuspension Use Suspension for Oral Administration. IsStableSusp->UseSuspension Yes ReEvaluate Re-evaluate compound or consider alternative formulations (e.g., nanoparticles) IsStableSusp->ReEvaluate No

    Caption: A decision tree for selecting an appropriate vehicle for in vivo studies.

    Protocols for Formulation Preparation

    Protocol 1: Co-solvent System for Oral (PO) or Intraperitoneal (IP) Administration

    This protocol is a common starting point for many poorly soluble compounds.[2] A widely used vehicle combination is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2]

    Materials:

    • 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide powder

    • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

    • Polyethylene Glycol 300 or 400 (PEG300/400), sterile, injectable grade

    • Polysorbate 80 (Tween 80), sterile, injectable grade

    • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile vials, vortex mixer, and sonicator

    Procedure:

    • Calculate Required Amounts: Determine the mass of the compound and the volume of each vehicle component needed to achieve the desired final concentration and dosing volume.

    • Initial Dissolution: In a sterile vial, add the calculated amount of the compound powder. Add the DMSO to the vial.

    • Mixing: Vortex or sonicate the mixture until the compound is completely dissolved in the DMSO.

    • Addition of PEG: Add the PEG300/400 to the solution and vortex until the mixture is homogeneous.

    • Addition of Surfactant: Add the Tween 80 and vortex thoroughly.

    • Final Dilution: Slowly add the saline or PBS to the mixture while vortexing to prevent precipitation. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent or surfactant concentration).

    Protocol 2: Suspension for Oral (PO) Administration

    For compounds that cannot be fully dissolved, a suspension can be used for oral administration.[4]

    Materials:

    • 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide powder

    • 0.5% (w/v) Methylcellulose in sterile water

    • Mortar and pestle or homogenizer

    • Sterile vials and stir plate

    Procedure:

    • Weigh Compound: Accurately weigh the required amount of the compound.

    • Trituration: If necessary, use a mortar and pestle to reduce the particle size of the compound powder. This will aid in creating a more uniform suspension.

    • Wetting the Powder: Add a small amount of the methylcellulose vehicle to the powder to create a paste.

    • Gradual Dilution: Slowly add the remaining vehicle in increments while continuously stirring or homogenizing until the desired final volume and concentration are reached.

    • Storage and Dosing: Store the suspension at 2-8°C. Before each dose, ensure the suspension is thoroughly mixed to guarantee uniform distribution of the compound.

    In Vivo Administration Protocols

    All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

    Workflow for In Vivo Dosing Experiment

    DosingWorkflow PrepFormulation Prepare Formulation (Solution or Suspension) DoseCalc Calculate Dose Volume based on Body Weight PrepFormulation->DoseCalc AnimalPrep Animal Acclimation & Randomization AnimalPrep->DoseCalc Admin Administer Compound (PO, IP, or IV) DoseCalc->Admin Monitoring Post-Dose Monitoring (Clinical Signs, Body Weight) Admin->Monitoring Endpoint Sample Collection (Blood, Tissues) at Pre-determined Timepoints Monitoring->Endpoint

    Sources

    Application

    Cell culture assay preparation with 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

    [label="2. Cell Seed Figure 1: Mechanistic pathway of WNT/β-catenin signaling and putative inhibition site. Physicochemical Data & Stock Preparation To ensure reproducible target engagement, the compound must be maintain...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="2. Cell Seed

    Figure 1: Mechanistic pathway of WNT/β-catenin signaling and putative inhibition site.

    Physicochemical Data & Stock Preparation

    To ensure reproducible target engagement, the compound must be maintained in a fully solubilized state before introduction to the aqueous cell culture environment.

    Table 1: Compound Properties & Storage Parameters

    Parameter Specification Experimental Implication
    Molecular Weight ~287.26 g/mol Use for precise molarity calculations.
    Solubility >25 mg/mL in 100% DMSO Insoluble in aqueous buffers; requires DMSO vehicle.
    Stock Concentration 10 mM Standardized stock for serial dilutions.

    | Storage | -20°C (Desiccated) | Protect from moisture to prevent micro-precipitation. |

    Protocol: Master Stock Preparation
    • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature for 30 minutes in a desiccator. Rationale: Opening a cold vial introduces condensation, which initiates premature compound aggregation.

    • Reconstitution: Add molecular biology-grade, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock. Vortex vigorously for 60 seconds.

    • Sonication: Place the vial in a water bath sonicator at room temperature for 5 minutes to ensure complete dissolution of micro-crystals.

    • Aliquotting: Dispense into 20 µL single-use aliquots in amber tubes to prevent freeze-thaw degradation and photobleaching.

    Cell Culture & Assay Optimization

    When testing highly lipophilic N-arylbenzenesulfonamides, standard cell culture conditions (e.g., 10% Fetal Bovine Serum) often lead to false negatives. The compound binds non-specifically to Bovine Serum Albumin (BSA), drastically reducing the effective free drug concentration[1].

    The Solution: Implement a "serum step-down" protocol. Cells are seeded in 10% FBS for attachment, but dosed in 1% FBS to maximize target engagement while maintaining basal cell viability.

    Assay_Workflow Prep 1. Stock Prep 10 mM in 100% DMSO Seed 2. Cell Seeding SW480 (10% FBS) Prep->Seed Transfect 3. Transfection TOPFlash + Renilla Seed->Transfect Dose 4. Dosing Step-down to 1% FBS Transfect->Dose Read 5. Dual-Luciferase Readout & Normalization Dose->Read

    Figure 2: Step-by-step workflow for the self-validating TOPFlash reporter assay.

    Protocol: Self-Validating TOPFlash Reporter Assay

    This assay utilizes SW480 colorectal cancer cells, which harbor an APC mutation driving constitutive WNT/β-catenin activity. To ensure trustworthiness, the protocol uses a Dual-Luciferase system. If the compound is merely cytotoxic, both Firefly (WNT-driven) and Renilla (constitutive control) signals will drop. True WNT inhibition is validated only when the Firefly/Renilla ratio decreases[2].

    Step 1: Cell Seeding & Transfection

    • Seed SW480 cells at 1.5×104 cells/well in a white, flat-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

    • Co-transfect cells with the TOPFlash plasmid (Firefly luciferase driven by TCF/LEF binding sites) and pRL-TK plasmid (Renilla luciferase driven by a constitutive Thymidine Kinase promoter) at a 10:1 ratio using a lipid-based transfection reagent. Incubate for 16 hours.

    Step 2: Compound Dosing (The Intermediate Dilution Method) Directly spiking 10 mM DMSO stock into culture media causes localized precipitation.

    • Prepare a 1000× concentration gradient of the compound in 100% DMSO (e.g., 10 mM, 3 mM, 1 mM, 0.3 mM).

    • Intermediate Step: Dilute the 1000× DMSO stocks 1:100 into pre-warmed DMEM containing 1% FBS to create 10× working solutions (10% DMSO).

    • Aspirate the transfection media from the 96-well plate.

    • Add 90 µL of fresh DMEM (1% FBS) to each well.

    • Add 10 µL of the 10× working solutions to the respective wells. Causality Check: The final DMSO concentration is now exactly 0.1% across all wells, including the vehicle control. This prevents solvent-induced toxicity artifacts.

    Step 3: Readout & Analysis

    • Incubate the dosed cells for 24 hours.

    • Lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

    • Data Normalization: Divide the Firefly relative light units (RLU) by the Renilla RLU for each well to obtain the normalized WNT activity.

    Quantitative Data Interpretation

    A parallel viability assay (e.g., CellTiter-Glo) should always be run on a sister plate to confirm that the observed IC₅₀ is distinct from the LD₅₀ (Lethal Dose).

    Table 2: Expected Assay Metrics for N-arylbenzenesulfonamides

    Assay Type Target Metric Expected Range Interpretation
    TOPFlash Reporter IC₅₀ (WNT Inhibition) 0.5 µM – 5.0 µM Dose-dependent suppression of the Firefly/Renilla ratio indicates specific disruption of the β-catenin/TCF complex.
    Cell Viability (CTG) CC₅₀ (Cytotoxicity) > 30.0 µM A wide therapeutic window (CC₅₀ >> IC₅₀) confirms the compound is a targeted inhibitor, not a broad-spectrum toxin.

    | In-Cell 19F NMR | Target Engagement | Peak Shift | The 3 fluorine atoms act as bio-orthogonal tracers. A shift in the 19F NMR spectra confirms intracellular protein binding[3]. |

    References

    • Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer. Journal of Medicinal Chemistry (ACS Publications).2

    • Metabolic Rewiring in Cancer: Small Molecule Inhibitors in Colorectal Cancer Therapy. MDPI.1

    • Quantitative Competition Binding of Fluorinated Ligands by Real-Time 19F In-Cell NMR to Assess Isoform Selectivity in Human Cells. ResearchGate.3

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

    For Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide This section addresses specific challenges you may encounter during the synthesis, offering step-by-step solutions and explanations of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Troubleshooting Guide

    This section addresses specific challenges you may encounter during the synthesis, offering step-by-step solutions and explanations of the underlying chemistry.

    Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

    Low yields in the synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide can stem from several factors. The primary reaction involves the nucleophilic attack of 4-fluoroaniline on 2,6-difluorobenzenesulfonyl chloride.[1] Here’s a breakdown of potential issues and their solutions:

    • Hydrolysis of the Sulfonyl Chloride: 2,6-Difluorobenzenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to the corresponding 2,6-difluorobenzenesulfonic acid.[2][3] This sulfonic acid is unreactive towards the amine, thus lowering the yield of the desired sulfonamide.

      • Solution:

        • Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and allow it to cool in a desiccator before use.

        • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.

        • Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]

    • Poor Reactivity of the Amine or Sulfonyl Chloride: While 4-fluoroaniline is generally a good nucleophile, its reactivity can be influenced by reaction conditions. Similarly, the electrophilicity of the sulfonyl chloride is crucial.[1]

      • Solution:

        • Temperature Optimization: For less reactive amines, gently heating the reaction mixture can increase the reaction rate and improve yield.[2] However, be cautious as excessive heat can lead to side reactions.

        • Catalysis: In some cases, pyridine can act as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then more susceptible to attack by the amine.[4]

    • Incorrect Stoichiometry: An improper ratio of reactants is a common cause of incomplete reactions.

      • Solution:

        • Typically, a 1:1 molar ratio of the amine and sulfonyl chloride is used.[2]

        • An excess of the base (often 1.5 to 2 equivalents) is generally recommended to effectively neutralize the HCl generated during the reaction.[2]

    • Suboptimal Base Selection: The choice of base is critical for scavenging the hydrochloric acid produced, which would otherwise protonate the amine, rendering it non-nucleophilic.[2]

      • Solution:

        • Pyridine: Pyridine is a commonly used base due to its moderate basicity, which is sufficient to neutralize HCl without causing significant side reactions.[4] It can also serve as a solvent.

        • Triethylamine (TEA): TEA is another common and effective base for this transformation.[5]

        • Inorganic Bases: While less common for this specific reaction, inorganic bases like potassium carbonate have been used in sulfonamide synthesis, particularly in phase-transfer catalysis conditions.[5]

    Q2: I am observing a significant amount of a polar byproduct in my TLC/LC-MS analysis. What is it and how can I prevent its formation?

    The most likely polar byproduct is 2,6-difluorobenzenesulfonic acid, resulting from the hydrolysis of the starting material, 2,6-difluorobenzenesulfonyl chloride.[3]

    • Primary Cause: Presence of water in the reaction mixture.

    • Troubleshooting Steps:

      • Rigorous Drying of Glassware and Reagents: As detailed in Q1, ensure all components of your reaction are scrupulously dry.

      • Use of Anhydrous Solvents: Employ freshly opened or properly stored anhydrous solvents.

      • Inert Atmosphere: Running the reaction under a positive pressure of nitrogen or argon is highly recommended.[2]

    Q3: The purification of my final product is difficult, and I see multiple spots on the TLC plate. What are the potential side reactions?

    Besides the hydrolysis of the sulfonyl chloride, other side reactions can complicate purification:

    • Di-sulfonylation of the Amine: Although less common with primary amines compared to secondary amines, it is possible for the initially formed sulfonamide to be further sulfonylated, especially if there is an excess of the sulfonyl chloride or if the reaction temperature is too high.[3]

      • Prevention:

        • Use a 1:1 or a slight excess of the amine relative to the sulfonyl chloride.[3]

        • Maintain a low reaction temperature (e.g., 0 °C to room temperature).[3]

        • Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting amine is consumed.[3]

    • Reaction with Solvent: If an alcohol is used as a solvent, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[3]

      • Prevention:

        • Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3]

    The following diagram illustrates a troubleshooting workflow for low yield:

    Troubleshooting_Low_Yield Start Low Yield of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide Check_Hydrolysis Check for Sulfonyl Chloride Hydrolysis (Polar byproduct on TLC/LC-MS) Start->Check_Hydrolysis Check_Reactivity Assess Reactant Reactivity Start->Check_Reactivity Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_Base Evaluate Base and Conditions Start->Check_Base Solution_Hydrolysis Implement Rigorous Anhydrous Conditions: - Dry glassware & reagents - Use anhydrous solvents - Inert atmosphere (N2/Ar) Check_Hydrolysis->Solution_Hydrolysis Yes Solution_Reactivity Optimize Reaction Conditions: - Adjust temperature - Consider a nucleophilic catalyst (e.g., pyridine) Check_Reactivity->Solution_Reactivity If applicable Solution_Stoichiometry Correct Reactant Ratios: - 1:1 Amine:Sulfonyl Chloride - 1.5-2 eq. of base Check_Stoichiometry->Solution_Stoichiometry If incorrect Solution_Base Select Appropriate Base: - Pyridine or Triethylamine Check_Base->Solution_Base If suboptimal Success Improved Yield Solution_Hydrolysis->Success Solution_Reactivity->Success Solution_Stoichiometry->Success Solution_Base->Success

    Caption: Troubleshooting workflow for low reaction yield.

    Frequently Asked Questions (FAQs)

    Q1: What is the general mechanism for the synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide?

    The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic example of nucleophilic acyl substitution at a sulfur center.[1] The reaction proceeds through the following steps:

    • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic sulfur atom of 2,6-difluorobenzenesulfonyl chloride.[1]

    • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

    • Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the intermediate.

    • Proton Transfer: A base, such as pyridine or triethylamine, removes a proton from the nitrogen atom to yield the final sulfonamide product and the corresponding ammonium salt.[4]

    The following diagram illustrates the reaction mechanism:

    Sulfonamide_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine 4-Fluoroaniline Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride 2,6-Difluorobenzenesulfonyl Chloride SulfonylChloride->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) Salt Base-HCl Salt Sulfonamide 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide Intermediate->Sulfonamide Chloride Elimination & Proton Transfer

    Caption: General mechanism of sulfonamide synthesis.

    Q2: What is a standard experimental protocol for this synthesis?

    A general, robust protocol for the synthesis of sulfonamides is as follows.[2] Note that specific quantities should be calculated based on the molar equivalents of your starting materials.

    Reagent Molar Equivalents
    2,6-Difluorobenzenesulfonyl chloride1.0
    4-Fluoroaniline1.0 - 1.1
    Pyridine or Triethylamine1.5 - 2.0
    Anhydrous Dichloromethane (DCM)Sufficient to dissolve reactants

    Experimental Protocol:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-fluoroaniline and anhydrous DCM.[2]

    • Cool the mixture to 0 °C in an ice bath.

    • Add the base (pyridine or triethylamine) to the stirred solution.[2]

    • In a separate flask, dissolve 2,6-difluorobenzenesulfonyl chloride in anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.[2]

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[2]

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by recrystallization or silica gel chromatography.[2]

    The following diagram illustrates the experimental workflow:

    Experimental_Workflow Start Start: Flame-dried flask under N₂/Ar Add_Amine Add 4-fluoroaniline and anhydrous DCM Start->Add_Amine Cool Cool to 0 °C Add_Amine->Cool Add_Base Add base (Pyridine/TEA) Cool->Add_Base Add_Sulfonyl Dropwise addition of sulfonyl chloride solution at 0 °C Add_Base->Add_Sulfonyl Prepare_Sulfonyl Prepare solution of 2,6-difluorobenzenesulfonyl chloride in anhydrous DCM Prepare_Sulfonyl->Add_Sulfonyl React Warm to RT, stir for 2-12h (Monitor by TLC/LC-MS) Add_Sulfonyl->React Quench Quench with water React->Quench Workup Aqueous workup: - Separate layers - Wash with HCl, NaHCO₃, brine Quench->Workup Dry Dry organic layer (Na₂SO₄/MgSO₄) Workup->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify End Final Product Purify->End

    Caption: Step-by-step experimental workflow.

    Q3: Are there alternative, greener synthetic methods for preparing sulfonamides?

    Yes, research is ongoing to develop more sustainable methods for sulfonamide synthesis. Some approaches include:

    • One-pot synthesis from thiols: Methods have been developed that involve the in-situ generation of the sulfonyl chloride from a thiol, followed by reaction with an amine. This avoids the isolation of the often-unstable sulfonyl chloride intermediate.[6]

    • Use of alternative solvents: Researchers are exploring the use of more environmentally friendly solvents, such as deep eutectic solvents (DES), to replace traditional volatile organic compounds.[6]

    • Catalytic methods: The development of catalytic systems can improve reaction efficiency and reduce waste.[5] For instance, a method using lithium hydroxide monohydrate as a base has been shown to be rapid and efficient.[7]

    These newer methods may require specific optimization for the synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide but represent promising avenues for more sustainable chemical production.

    References

    • Benchchem. Application Notes and Protocols for the Use of Pyyridine as a Base in Sulfonamide Synthesis.
    • Benchchem.
    • Quality by design-based method to synthesize sulfonamides using LiOH.H 2 O.
    • Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
    • RSC Publishing.
    • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Gener
    • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
    • European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
    • RSC Publishing. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
    • Selective Late‐Stage Sulfonyl Chloride Formation
    • Efficient and Scalable Synthesis of Pyridine Sulfonamides.
    • ACS Omega. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics.
    • PMC - NIH.
    • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
    • GuideChem. What is the synthesis method of 2,6-Difluorobenzenesulfonyl chloride?.
    • Sigma-Aldrich. 2,6-Difluorobenzenesulfonyl chloride 97 60230-36-6.
    • CymitQuimica. CAS 60230-36-6: 2,6-Difluorobenzenesulfonyl chloride.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Solubility of 2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide in DMSO

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling complex, highly polarized small molecules.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling complex, highly polarized small molecules.

    If you are experiencing precipitation, cloudiness, or complete insolubility when working with 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide in Dimethyl Sulfoxide (DMSO), you are encountering a well-documented thermodynamic conflict between the compound's crystal lattice energy and the hydration state of your solvent. This guide provides the mechanistic causality behind these issues and field-proven protocols to resolve them.

    Mechanistic Insights: Why is this Compound Failing to Dissolve?

    To troubleshoot effectively, we must first understand the molecular forces at play. The poor solubility of this specific compound in DMSO is driven by two intersecting factors:

    A. The Fluorine Effect and Crystal Lattice Energy

    Fluorine is the most electronegative element, and its placement on both the benzenesulfonyl ring (2,6-difluoro) and the aniline ring (4-fluoro) exerts a powerful electron-withdrawing inductive effect[1][2]. This withdrawal of electron density drastically increases the acidity of the neighboring sulfonamide N-H bond, transforming it into an exceptionally potent hydrogen-bond donor[1]. Because of this, the molecules pack into a highly stable crystalline lattice held together by strong intermolecular hydrogen bonds. Overcoming this high crystal disruption energy requires a pristine, highly polar aprotic environment.

    B. Solvent Hydration and Freeze-Thaw Kinetics

    DMSO is profoundly hygroscopic; it rapidly absorbs atmospheric moisture every time a bottle is opened[3][4]. When water enters DMSO, the solvent's internal hydrogen-bonding network becomes highly structured, acting as a strong anti-solvent for lipophilic compounds[3][4]. Furthermore, DMSO has a relatively high freezing point of 18.5 °C[4]. When you store your stock solutions at 4 °C or -20 °C, the solvent freezes. This freeze-thaw cycle breaks the kinetic stability of supersaturated solutions, forcing the compound into its lowest-entropy, thermodynamically stable crystalline form[3]. Once crystallized in hydrated DMSO, the compound is exceptionally difficult to redissolve without thermal and mechanical energy[3].

    Diagnostic Workflow

    Use the following decision tree to diagnose and correct your specific solubility issue.

    TroubleshootingWorkflow Start Compound Precipitates or Fails to Dissolve CheckWater Is the DMSO fresh and anhydrous (<0.1% H2O)? Start->CheckWater NewDMSO Use fresh anhydrous DMSO + Argon purge CheckWater->NewDMSO No CheckTemp Was the stock stored at 4°C or -20°C? CheckWater->CheckTemp Yes Resolved Compound Solubilized NewDMSO->Resolved WarmSonicate Warm to 37°C + Sonicate for 15 min CheckTemp->WarmSonicate Yes CheckConc Is concentration > 50 mM? CheckTemp->CheckConc No WarmSonicate->Resolved Dilute Dilute to ≤ 20 mM working stock CheckConc->Dilute Yes CheckConc->Resolved No Dilute->Resolved

    Diagnostic workflow for resolving sulfonamide precipitation in DMSO.

    Data Presentation: Environmental Impact on Solubility

    The table below summarizes how water content and temperature dictate the maximum soluble concentration of highly fluorinated sulfonamides in DMSO.

    Table 1: Estimated Solubility Limits under Varying Environmental Conditions

    Solvent ConditionTemperatureMax Soluble ConcentrationPhysical State
    Anhydrous DMSO (<0.1% H₂O) 25 °C~50 mMClear, kinetically stable solution
    Hydrated DMSO (≥5% H₂O) 25 °C<10 mMCloudy / Precipitate
    Anhydrous DMSO 4 °C / -20 °CN/A (Frozen)Solidified solvent
    Post Freeze-Thaw (Hydrated) 25 °C<5 mMInsoluble crystalline lattice

    Experimental Protocols

    To ensure reproducibility, your handling of the compound must be treated as a self-validating system. Follow these step-by-step methodologies.

    Protocol A: Preparation of an Anhydrous Master Stock

    Causality: Preventing initial water ingress ensures the compound enters a kinetically stable supersaturated state without premature crystallization.

    • Equilibration: Place the sealed vial of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide and a new, unopened bottle of anhydrous DMSO (≥99.9%) in a desiccator. Allow them to reach room temperature (25 °C) to prevent condensation.

    • Weighing: Weigh the compound rapidly in a low-humidity environment (ideally a glove box purged with nitrogen).

    • Solvation: Add the calculated volume of anhydrous DMSO to achieve a maximum concentration of 20 mM to 50 mM.

    • Mechanical Disruption: Vortex vigorously for 60 seconds.

    • Thermal/Cavitation Energy: Place the vial in a sonicating water bath at 30 °C for 10 minutes.

    • Validation Check: Hold the vial against a dark background under a bright light. The absence of light scattering (Tyndall effect) confirms complete dissolution at the molecular level.

    • Storage: Aliquot into single-use amber vials, purge the headspace with Argon gas, seal tightly, and store at -20 °C.

    Protocol B: Resuscitation of Precipitated Freeze-Thaw Stocks

    Causality: Sonication provides the necessary cavitation energy to disrupt the strong intermolecular hydrogen bonds formed by the fluorinated sulfonamide lattice after a freeze-thaw event[3].

    • Thawing: Remove the frozen aliquot from -20 °C and allow it to passively equilibrate to room temperature (DMSO melts at 18.5 °C).

    • Thermal Energy: Place the vial in a 37 °C water bath for 10 minutes. Do not exceed 50 °C to prevent potential degradation.

    • Cavitation: Sonicate the warmed vial for 15 minutes.

    • Validation Check: Perform the dark-background visual check. If micro-crystals persist, the DMSO has likely absorbed too much water during previous handling[4]. You must discard the aliquot and prepare a fresh stock using Protocol A.

    Frequently Asked Questions (FAQs)

    Q1: Why did my previously clear 50 mM stock precipitate after a week in the freezer? A: DMSO freezes at 18.5 °C[4]. The freezing process forces the compound out of a kinetically stable state into its thermodynamically stable crystalline form[3]. Combined with atmospheric moisture absorbed during initial handling, the solubility limit drops drastically upon thawing, resulting in a cloudy precipitate[3][4].

    Q2: How does the fluorine substitution specifically affect solubility compared to a standard, non-fluorinated benzenesulfonamide? A: Fluorine withdraws electron density from the sulfonamide core, significantly increasing the acidity of the N-H bond[1][2]. This makes the molecule a much stronger hydrogen-bond donor[1]. This leads to tighter intermolecular packing and a higher crystal lattice energy, making it fundamentally harder to dissolve. It also increases the molecule's overall lipophilicity, making it highly intolerant to water contamination in the DMSO.

    Q3: Can I just add water or assay buffer directly to the DMSO stock to dilute it? A: No. Direct addition of water to the concentrated stock will cause immediate "crashing out" (precipitation). You must perform a rapid dilution (e.g., 1:1000) of the DMSO stock directly into a large volume of the final assay buffer with vigorous vortexing. This maintains the compound in a dispersed state at a concentration safely below its aqueous solubility limit.

    References

    • Ziath Ltd.
    • BenchChem - Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility
    • University of Tokyo - Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry
    • Journal of the American Chemical Society - Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroarom

    Sources

    Troubleshooting

    Technical Support Center: Purification of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

    This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of unreacted prec...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of unreacted precursors from the synthesis of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide.

    I. Troubleshooting Guide: Addressing Common Purification Challenges

    This section addresses specific issues that may arise during the purification of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, providing step-by-step protocols and the scientific rationale behind them.

    Issue 1: Persistent Presence of Unreacted 4-Fluoroaniline in the Purified Product

    Symptom: Post-purification analysis (e.g., by ¹H NMR or HPLC) indicates the presence of 4-fluoroaniline, a primary amine.

    Cause: 4-Fluoroaniline is a basic compound. Its removal can be effectively achieved by leveraging this basicity through a liquid-liquid extraction procedure with an acidic aqueous solution.

    Solution: Acidic Liquid-Liquid Extraction

    This protocol is designed to selectively protonate the unreacted 4-fluoroaniline, rendering it water-soluble and facilitating its removal from the organic phase containing the desired sulfonamide product.

    Step-by-Step Protocol:

    • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The basic 4-fluoroaniline will react with the acid to form its water-soluble ammonium salt, which will partition into the aqueous layer.

    • Phase Separation: Allow the layers to separate and drain the lower aqueous layer.

    • Repeat Wash (Optional): For significant amounts of amine impurity, repeat the acidic wash to ensure complete removal.

    • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any residual water from the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

    Workflow for Acidic Liquid-Liquid Extraction:

    Caption: Workflow for removing 4-fluoroaniline via acidic extraction.

    Issue 2: Contamination with Unreacted 2,6-Difluorobenzenesulfonyl Chloride

    Symptom: Analytical data suggests the presence of the starting sulfonyl chloride.

    Cause: Sulfonyl chlorides are reactive electrophiles that are susceptible to hydrolysis. This reactivity can be exploited for their removal.

    Solution: Basic Liquid-Liquid Extraction or Hydrolysis

    Protocol 1: Basic Wash

    • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

    • Base Wash: Wash the organic solution with a 1 M aqueous solution of sodium hydroxide (NaOH). The sulfonyl chloride will react with the base and hydrolyze to the corresponding water-soluble sulfonate salt.

    • Separation and Work-up: Separate the layers and proceed with the standard work-up procedure as described in the acidic extraction protocol (neutralization wash, brine wash, drying, and concentration).

    Protocol 2: Quenching with a Nucleophile

    • Reaction Quench: At the end of the reaction, add a small amount of a nucleophilic amine (e.g., a few drops of ammonia or a primary amine) to the reaction mixture. This will react with the excess sulfonyl chloride to form a sulfonamide that can be more easily separated.

    • Purification: Proceed with the chosen purification method (extraction, chromatography, or recrystallization).

    Issue 3: Low Yield or "Oiling Out" During Recrystallization

    Symptom: The product does not crystallize upon cooling or separates as an oil instead of a solid.[1]

    Cause: This can be due to an inappropriate solvent choice, the presence of significant impurities that inhibit crystallization, or the use of too much solvent.[1]

    Solution: Optimized Recrystallization

    Step-by-Step Protocol:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the sulfonamide at high temperatures but not at low temperatures. For sulfonamides, mixtures of a polar solvent like ethanol or isopropanol with water are often effective.[1][2]

    • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

    • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[1]

    • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration.[1]

    • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1] Cooling in an ice bath can also induce crystallization.[1]

    • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Drying: Dry the purified crystals under vacuum.

    Troubleshooting "Oiling Out":

    • Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.[1]

    • Consider a different solvent system.[1]

    Recrystallization Troubleshooting Flowchart:

    G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? cool->oiling_out collect Collect Crystals by Filtration crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end_good Pure Product collect->end_good induce Induce Crystallization (Scratch/Seed) no_crystals->induce ice_bath Cool in Ice Bath induce->ice_bath ice_bath->crystals_form oiling_out->collect No reheat Reheat, Add More Solvent, Cool Slower oiling_out->reheat Yes reheat->cool change_solvent Change Solvent System reheat->change_solvent pre_purify Pre-purify by Chromatography reheat->pre_purify change_solvent->dissolve pre_purify->start

    Caption: A logical workflow for troubleshooting common recrystallization issues.[3]

    II. Frequently Asked Questions (FAQs)

    Q1: What are the key physical properties of the precursors I should be aware of for purification?

    A1: Understanding the properties of the unreacted precursors is crucial for designing an effective purification strategy.

    CompoundMolecular FormulaBoiling Point (°C)Solubility in WaterOther Solubilities
    2,6-Difluorobenzenesulfonyl chloride C₆H₃ClF₂O₂S210[4][5]Reacts/Hydrolyzes[5]N/A
    4-Fluoroaniline C₆H₆FN187[6]33 g/L at 20°C[7][8]Soluble in acetone, ethanol, diethyl ether[7]

    Q2: How can I quickly assess the purity of my crude product before extensive purification?

    A2: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for this purpose.[9][10]

    Quick TLC Protocol:

    • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

    • Spotting: Spot the solution onto a silica gel TLC plate. Also spot solutions of your starting materials (2,6-difluorobenzenesulfonyl chloride and 4-fluoroaniline) for comparison.

    • Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting point for sulfonamides is a mixture of hexane and ethyl acetate.[10] The optimal ratio should be determined experimentally to achieve good separation (an Rf value of 0.2-0.4 for the product is often ideal for subsequent column chromatography).[10]

    • Visualization: Visualize the separated spots under a UV lamp (254 nm).[9] The presence of spots corresponding to your starting materials indicates their presence as impurities. For enhanced visualization, the plate can be sprayed with a fluorescamine solution.[9][11][12]

    Q3: When should I consider using column chromatography?

    A3: Column chromatography is recommended when simpler methods like extraction and recrystallization fail to provide the desired purity, or when separating multiple byproducts with similar properties.[10][13]

    Key Considerations for Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice for sulfonamides.[10]

    • Mobile Phase: The solvent system should be optimized using TLC first.[10] A gradient elution, where the solvent polarity is gradually increased, can be effective for separating compounds with different polarities.[10]

    • Sample Loading: For best results, use a dry loading method where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[10]

    Q4: Can I use an aqueous workup if my product is a sulfonamide?

    A4: Yes, an aqueous workup is a standard and effective method for removing many impurities from sulfonamide syntheses. Sulfonamides are generally stable under mild acidic and basic wash conditions used in liquid-liquid extractions. This process is particularly effective for removing unreacted amines and hydrolyzing excess sulfonyl chlorides.[13][14]

    III. References

    • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem. Available from:

    • 4-Fluoroaniline, 98% 25 mL. Thermo Scientific Acros. Available from:

    • Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem. Available from:

    • 4-Fluoroaniline. PubChem. Available from:

    • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem. Available from:

    • Facile separation of sulfonamides from their degradates by liquid--liquid extraction. ScienceDirect. Available from:

    • 4-Fluoroaniline. ChemBK. Available from:

    • Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem. Available from:

    • Byproduct identification and removal in sulfonamide synthesis. BenchChem. Available from:

    • TLC of Sulfonamides. ResearchGate. Available from:

    • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available from:

    • A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. The Veterinary Quarterly. Available from:

    • 2,6-Difluorobenzenesulfonyl chloride. ChemBK. Available from:

    • Cas 60230-36-6,2,6-Difluorobenzenesulfonyl chloride. LookChem. Available from:

    • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. Available from:

    Sources

    Optimization

    Technical Support Center: Crystallization of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

    Welcome to the technical support guide for optimizing the crystallization of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for optimizing the crystallization of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during the crystallization of this specific molecule. Our approach is grounded in established crystallographic principles and tailored to the unique structural features of this compound.

    Troubleshooting Guide: Common Crystallization Issues

    This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific rationale to empower your decision-making process.

    Question 1: My compound "oiled out" or precipitated as an amorphous solid instead of forming crystals. What is causing this, and how can I fix it?

    Answer:

    Oiling out or amorphous precipitation occurs when nucleation is too rapid and disordered, preventing the molecules from arranging into an ordered crystal lattice. This is typically caused by excessively high supersaturation. The high fluorine content of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide can also contribute to strong intermolecular interactions that may favor disordered aggregation if not properly controlled.

    Causality & Strategy: The goal is to reduce the level of supersaturation and slow down the process to give molecules sufficient time to orient correctly.

    Troubleshooting Steps:

    • Reduce the Cooling Rate: This is the most critical first step. Rapid cooling is a common cause of amorphous precipitation.[1] Allow the solution to cool slowly to room temperature on a benchtop, perhaps insulated with a towel, before transferring it to a colder environment like an ice bath or refrigerator.

    • Increase Solvent Volume: You may have used too little solvent, leading to a very high concentration. Re-heat the solution and add a small amount of additional solvent until the solid redissolves. Then, proceed with slow cooling.[2]

    • Switch to an Anti-Solvent System: If slow cooling is ineffective, an anti-solvent approach provides more precise control over supersaturation.[1][3] Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity (cloudiness) appears. See Protocol 2 for a detailed methodology.

    • Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is well below the melting point of your compound. If the solution becomes supersaturated at a temperature near or above the compound's melting point, it will separate as a liquid (oil) rather than a solid.[1]

    Question 2: I'm getting a very low yield of crystals after recrystallization. How can I improve it?

    Answer:

    A low yield is one of the most common frustrations in crystallization. It typically indicates that a significant portion of your compound remains dissolved in the mother liquor.

    Causality & Strategy: To maximize yield, you need to minimize the amount of compound left in the solution after the crystallization process is complete.

    Troubleshooting Steps:

    • Minimize Solvent Volume: This is the most frequent cause of low recovery.[4] Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Adding solvent in small portions near the boiling point is crucial.[4]

    • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation. Solubility decreases significantly at lower temperatures.

    • Collect a "Second Crop": Do not discard the mother liquor immediately. Concentrate it by boiling off a portion of the solvent and cool the remaining solution again. This will often yield a second batch of crystals.[4] Be aware that the purity of the second crop may be lower than the first.

    • Check for Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, your product might have crystallized on the filter paper. To prevent this, ensure all glassware is pre-heated and perform the filtration as quickly as possible.[4]

    Question 3: The crystals I've obtained are very small or needle-like, making them difficult to filter and handle. How can I grow larger, more robust crystals?

    Answer:

    Small, needle-like crystals (acicular morphology) are often the result of rapid crystal growth along one axis. While this indicates crystallinity, this habit can be problematic for downstream processing due to poor flowability and filtration characteristics.[1]

    Causality & Strategy: The key is to slow down both nucleation and crystal growth, allowing for a more uniform, three-dimensional expansion of the crystal lattice.

    Troubleshooting Steps:

    • Drastically Reduce the Cooling Rate: As with amorphous solids, slow cooling is essential. An overnight, insulated cooling on the benchtop is a good starting point.

    • Use a Solvent/Anti-Solvent System: This method allows for very gradual changes in solubility. By slowly introducing the anti-solvent (e.g., via vapor diffusion), you can maintain a low level of supersaturation that favors growth over new nucleation. See Protocol 2 for details.

    • Control Evaporation: For some systems, allowing the solvent to evaporate slowly over several days from a loosely covered vial can yield high-quality, large crystals.[1] This is particularly effective for small-scale crystallizations.

    • Introduce Seeding: Add a single, well-formed crystal (a "seed crystal") from a previous batch to a slightly supersaturated solution. This provides a template for growth and can prevent the spontaneous formation of many small nuclei.[1]

    Question 4: I am observing different crystal forms (polymorphs) in different batches. How can I ensure consistency?

    Answer:

    Polymorphism, the ability of a compound to exist in multiple crystal forms, is a well-documented phenomenon in sulfonamides.[1][5][6] Different polymorphs can have different physical properties, including solubility and stability, making control essential in pharmaceutical development.[1][6] This arises from different arrangements of molecules in the crystal lattice, often driven by variations in hydrogen bonding and π-π stacking.[5][7]

    Causality & Strategy: Controlling polymorphism requires strict standardization of all crystallization parameters, as even minor variations can favor the nucleation of a different form.

    Control Strategies:

    • Standardize All Conditions: Strictly control the solvent choice, cooling rate, final temperature, and agitation. Consistency is paramount.

    • Utilize Seeding: This is the most powerful method for ensuring a specific polymorph. Introduce a seed crystal of the desired form into the supersaturated solution to template its growth exclusively.[1]

    • Solvent Selection: The choice of solvent can dictate which polymorph is favored.[1] Experiment with solvents of different polarities and hydrogen-bonding capabilities (e.g., protic vs. aprotic) to identify conditions that reliably produce the desired form.

    • Thermodynamic vs. Kinetic Control: A rapidly cooled solution may yield a less stable (kinetic) polymorph, while slow cooling or slurrying at a constant temperature for an extended period will favor the most stable (thermodynamic) polymorph.

    Crystallization Troubleshooting Workflow

    The following diagram outlines a logical workflow for addressing common crystallization issues.

    G cluster_start Initial Observation cluster_problems Problem Identification cluster_solutions Corrective Actions Start Poor Crystallization Outcome Amorphous Amorphous Solid / Oiling Out Start->Amorphous LowYield Low Yield Start->LowYield SmallCrystals Small / Needle-like Crystals Start->SmallCrystals Polymorphs Inconsistent Polymorphs Start->Polymorphs Sol_Amorphous • Reduce Cooling Rate • Increase Solvent • Use Anti-Solvent Method Amorphous->Sol_Amorphous Solution Sol_LowYield • Minimize Hot Solvent • Ensure Complete Cooling • Collect Second Crop LowYield->Sol_LowYield Solution Sol_SmallCrystals • Drastically Slow Cooling • Use Vapor Diffusion • Seeding SmallCrystals->Sol_SmallCrystals Solution Sol_Polymorphs • Strict Process Control • Seeding with Desired Form • Solvent Screening Polymorphs->Sol_Polymorphs Solution

    Caption: A workflow for diagnosing and solving common crystallization problems.

    Frequently Asked Questions (FAQs)

    Question 5: What are the key structural features of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide that influence its crystallization behavior?

    Answer:

    The crystallization of this molecule is governed by a balance of several key interactions:

    • Sulfonamide Group (-SO₂NH-): This is the dominant site for strong intermolecular interactions. The N-H group is a potent hydrogen bond donor, and the two sulfonyl oxygens are strong hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonded chains or dimers, which are common motifs in sulfonamide crystal structures.[5][8][9]

    • Aromatic Rings: The three phenyl rings provide opportunities for π-π stacking interactions. These weaker, non-covalent interactions help to organize the molecules into stable, layered structures.

    • Fluorine Substituents: The fluorine atoms increase the molecule's rigidity and hydrophobicity. They can also participate in weaker C-H···F hydrogen bonds and influence the electronic nature of the aromatic rings, thereby modulating the π-π stacking interactions.

    Question 6: Why is solvent selection so critical, and what is a good starting point for this compound?

    Answer:

    Solvent choice is arguably the most important factor in crystallization.[1] An ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below.[4] The solvent also influences which crystal faces grow fastest, thereby affecting crystal habit (shape), and can even determine which polymorph is formed.[1][10]

    For 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, a good starting point is to screen a range of solvents with varying polarities. Given the molecule's aromatic nature and hydrogen-bonding capability, consider the following:

    • Alcohols (Isopropanol, Ethanol): Often effective for sulfonamides, sometimes mixed with water.[4]

    • Ketones (Acetone): Can be a good solvent for dissolution.

    • Esters (Ethyl Acetate): A medium-polarity solvent that is often a good choice.

    • Aprotic Polar Solvents (Acetonitrile, DMF): These can be very effective at dissolving sulfonamides.[11]

    • Hydrocarbons (Heptane, Toluene): These will likely serve as anti-solvents.

    A systematic solvent screen, as described in Table 1 , is the most reliable method.

    Data Presentation & Experimental Protocols

    Table 1: Hypothetical Solvent Screening Results

    This table summarizes potential outcomes from a systematic solvent screening experiment to guide your selection process.

    Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal Morphology / Outcome
    IsopropanolHighModerateSmall needles, moderate yield
    Ethanol (95%)HighModerateSimilar to Isopropanol
    Ethyl AcetateHighLowGood quality prisms, high yield
    AcetoneVery HighHighLow yield, requires anti-solvent
    TolueneLowInsolublePotential anti-solvent
    Ethyl Acetate / Heptane (1:2)N/AN/A(Anti-solvent) Large blocks
    Acetone / Water (3:1)N/AN/A(Anti-solvent) Fine powder
    Protocol 1: Single-Solvent Recrystallization

    This protocol is a standard method for purifying a solid compound.

    • Dissolution: Place the crude 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent (e.g., Ethyl Acetate).

    • Heating: Gently heat the mixture on a hotplate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[1]

    • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat briefly and then perform a hot filtration to remove the charcoal.[4]

    • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Cooling: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

    Protocol 2: Anti-Solvent Crystallization

    This method is ideal when a single solvent does not provide a steep enough solubility curve or to gain better control over crystal growth.[1][3]

    • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Acetone) at room temperature.

    • Addition of Anti-Solvent: With constant stirring, slowly add a miscible "anti-solvent" (e.g., Heptane or Water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

    • Induce Crystallization: If crystals do not form immediately, you can scratch the inside of the flask with a glass rod or add a seed crystal.[1]

    • Crystal Growth: Once turbidity appears, add a few more drops of anti-solvent, then set the flask aside undisturbed to allow crystals to form and grow.

    • Isolation & Drying: Collect, wash, and dry the crystals as described in Protocol 1.

    References

    • Gálico, D. A., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. Retrieved from [Link]

    • Google Patents. (2006). Processes involving the use of antisolvent crystallization.
    • Varughese, S., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. Retrieved from [Link]

    • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. Retrieved from [Link]

    • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC. Retrieved from [Link]

    • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. Retrieved from [Link]

    • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

    • International Journal of Pharmaceutical and Biological Archives. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

    • Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. Retrieved from [Link]

    • Chen, J., & Trout, B. L. (2019). Understanding Polymorph Selection of Sulfamerazine in Solution. Crystal Growth & Design. Retrieved from [Link]

    • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Figshare. Retrieved from [Link]

    • Spingler, B., et al. (2012). Guide for crystallization. Retrieved from [Link]

    • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. Retrieved from [Link]

    • Reutzel-Edens, S. M., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development. Retrieved from [Link]

    • Zhanghua Dryer. (2024). Troubleshooting Crystallization Challenges in Industrial Settings. Retrieved from [Link]

    • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

    • Chen, J., et al. (2018). Intensified Crystallization Processes for 1:1 Drug–Drug Cocrystals of Sulfathiazole–Theophylline, and Sulfathiazole–Sulfanilamide. Crystal Growth & Design. Retrieved from [Link]

    • Science.gov. (n.d.). cooling crystallization process: Topics. Retrieved from [Link]

    • Pobudkowska, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. Retrieved from [Link]

    • Mettler Toledo. (n.d.). Crystallization & Precipitation. Retrieved from [Link]

    • Nagy, Z. K., & Fujiwara, M. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. Retrieved from [Link]

    • Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]

    • ResearchGate. (n.d.). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Retrieved from [Link]

    • Wohlgemuth, K., et al. (2022). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI. Retrieved from [Link]

    • Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

    • Chaithanya, M. S., et al. (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. PMC. Retrieved from [Link]

    • Crystal Pharmatech. (2025). Crystallization Process Development & Optimization Services. Retrieved from [Link]

    • Bellevue College. (n.d.). Experiment 3 Crystallization 21. Retrieved from [Link]

    • Google Patents. (2016). Refining method for increasing bulk density and fluidity of sulfadiazine.
    • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

    • Didaskalou, E., et al. (2023). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]

    • Tan, P., et al. (2025). Impact of impurities on crystal growth. Nature. Retrieved from [Link]

    • UPV. (n.d.). crystallization of small molecules. Retrieved from [Link]

    • Angeli, A., et al. (2025). Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Long, S., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... CrystEngComm. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Overcoming HPLC Peak Tailing for Fluorinated Benzenesulfonamides

    Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with fluorinated benzenesulfonamides. This resource is designed for researchers, scientis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with fluorinated benzenesulfonamides. This resource is designed for researchers, scientists, and drug development professionals who require robust and symmetrical peaks for accurate quantification and purification. Here, we will explore the underlying chemical principles causing peak tailing for this specific class of compounds and provide a systematic, field-proven approach to troubleshooting.

    Section 1: Understanding the "Why" - Root Causes of Peak Tailing

    Before diving into solutions, it's crucial to understand the specific chemical properties of fluorinated benzenesulfonamides and how they interact with common reversed-phase HPLC systems. Peak tailing is rarely a random event; it's a predictable outcome of specific, unwanted secondary interactions.[1][2]

    Q1: What makes fluorinated benzenesulfonamides particularly prone to peak tailing?

    A1: The susceptibility of these molecules stems from a combination of two key features: the acidic sulfonamide proton and interactions with the HPLC stationary phase.

    • The Sulfonamide Group (-SO₂NH₂): The sulfonamide proton is acidic, with a pKa that can range from approximately 9.5 down to 6.5 or lower, depending on the number and position of fluorine atoms on the benzene ring.[3][4] Fluorine is a strong electron-withdrawing group, which increases the acidity (lowers the pKa) of the N-H bond. At typical mobile phase pH values (3-7), a significant portion of the sulfonamide molecules can be deprotonated, resulting in an anionic (negatively charged) species.

    • The Stationary Phase - Residual Silanols: The vast majority of reversed-phase HPLC columns (e.g., C18, C8) are built on a silica backbone.[5][6] The manufacturing process of bonding these alkyl chains to the silica is never 100% complete, leaving behind unreacted, accessible silanol groups (Si-OH).[1][7] These silanol groups are themselves weakly acidic (pKa ≈ 3.8-4.5) and can become deprotonated (Si-O⁻) at mid-range pH, creating localized negative charges on the stationary phase surface.[8]

    The primary cause of peak tailing for these compounds is a secondary ionic interaction between the deprotonated (anionic) sulfonamide and protonated (cationic) basic sites on the silica surface or, more commonly, between the analyte and ionized silanol groups.[2][9] This creates a mixed-mode retention mechanism (hydrophobic and ionic), where some analyte molecules are "stuck" on the column longer than others, leading to a skewed, tailing peak.[1][2]

    Q2: Besides silanol interactions, what other factors can cause my peaks to tail?

    A2: While silanol interactions are the most frequent culprit, other factors can contribute significantly to or even be the primary cause of peak tailing.

    • Trace Metal Contamination: The silica matrix of the column or even stainless-steel components of the HPLC system (like frits and tubing) can contain trace metal impurities (e.g., iron, aluminum, titanium).[1][10] The sulfonamide group is an effective metal chelator. If your analyte chelates with these metal ions, it creates another strong, unwanted retention mechanism that causes severe tailing.[10] This can happen even in "biocompatible" or iron-free systems, which may leach titanium ions.[11][12]

    • Column Bed Deformation: A physical issue with the column itself, such as a void at the inlet, can disrupt the flow path and cause peak distortion that appears as tailing.[13] This is often accompanied by a sudden drop in backpressure.

    • Extra-Column Volume: Excessive tubing length or the use of wide-bore tubing between the injector, column, and detector can increase dispersion and contribute to broader, more asymmetric peaks.[14]

    Section 2: A Systematic Troubleshooting Workflow

    Use the following workflow to diagnose and resolve peak tailing methodically. The key is to change one parameter at a time to isolate the problem.

    Troubleshooting_Workflow cluster_0 Start: Peak Tailing Observed cluster_1 System Issues cluster_2 Analyte-Specific Issues Start Is peak tailing observed for ALL peaks or just the sulfonamide? AllPeaks All Peaks Tailing Start->AllPeaks All Peaks SpecificPeaks Only Sulfonamide Tailing Start->SpecificPeaks Specific Peaks CheckSystem Investigate System Issues: 1. Check for leaks. 2. Minimize extra-column volume (tubing). 3. Check for column void (pressure drop?). AllPeaks->CheckSystem FixSystem Fix leaks, replace tubing, or replace column. CheckSystem->FixSystem ModifyMobilePhase Step 1: Modify Mobile Phase - Lower pH to 2.5-3.0 with FA or H₃PO₄. - Add competing base (e.g., 0.1% TEA). SpecificPeaks->ModifyMobilePhase Evaluate1 Peak shape improved? ModifyMobilePhase->Evaluate1 ChangeColumn Step 2: Change Column - Use a modern, high-purity, end-capped Type B silica column. - Consider a column with an embedded polar group. Evaluate1->ChangeColumn No / Partially Success Problem Solved Evaluate1->Success Yes Evaluate2 Peak shape improved? ChangeColumn->Evaluate2 Passivate Step 3: Suspect Metal Chelation - Passivate the HPLC system and/or column. Evaluate2->Passivate No Evaluate2->Success Yes Passivate->Success

    Caption: A decision tree for troubleshooting HPLC peak tailing.

    Section 3: Detailed Troubleshooting FAQs and Protocols

    Q3: My sulfonamide peak is tailing, but my other neutral analytes look fine. What is the first thing I should try?

    A3: This strongly suggests a chemical interaction between your analyte and the stationary phase. The first and often most effective strategy is to modify the mobile phase to suppress these secondary interactions.[1][15]

    Strategy 1: Lower the Mobile Phase pH

    • Mechanism: By lowering the pH of the mobile phase to below 3 (ideally pH 2.5-3.0), you fully protonate the residual silanol groups (Si-OH).[1][15][16] This neutralizes the negative sites on the stationary phase, preventing the ionic interaction with your deprotonated sulfonamide.

    • Protocol:

      • Prepare the aqueous portion of your mobile phase.

      • Add a small amount of a suitable acid. For UV detection, 0.1% formic acid or 0.1% phosphoric acid are common choices. For LC-MS, formic acid is preferred.

      • Use a calibrated pH meter to confirm the pH is in the target range of 2.5-3.0.

      • Re-equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

    Strategy 2: Add a Competing Base

    • Mechanism: Adding a small, basic "silanol suppressor" like triethylamine (TEA) to the mobile phase can also be effective.[16] The protonated TEA will preferentially interact with the ionized silanol sites, effectively shielding them from your analyte.[16]

    • Caution: This approach can shorten column lifetime by accelerating hydrolysis of the stationary phase.[16] It is often considered a "classic" solution, with modern columns being a better alternative.

    • Protocol: Add 0.05% to 0.1% triethylamine to your mobile phase. Note that TEA has a strong UV absorbance below 220 nm.

    Q4: I've tried adjusting the pH, and the tailing is better but not gone. What's my next step?

    A4: If mobile phase modification doesn't completely solve the issue, the problem likely lies with the column chemistry itself. Not all C18 columns are created equal.

    Strategy: Select a Modern, High-Purity Column

    • Mechanism: Older columns (Type A silica) often have higher metal content and a greater number of acidic, accessible silanol groups.[16] Modern columns are typically made from high-purity Type B silica, which has significantly fewer metal impurities and surface silanols.[1] Furthermore, advanced "end-capping" techniques are used, where small silanes (like trimethylsilane) are reacted with the remaining silanols to make them inert.[7][9]

    • Recommendations:

      • High-Purity End-capped C18: Look for columns specifically marketed as being base-deactivated or suitable for basic compounds.

      • Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., a carbamate) embedded in the alkyl chain.[17] This polar group helps to shield the residual silanols from basic analytes, often providing excellent peak shape even at neutral pH.[17]

      • Hybrid Silica Columns: These columns incorporate both organic and inorganic material in their backbone, leading to improved pH stability and reduced silanol activity.[1][18]

    Column TechnologyMechanism for Reducing TailingBest For
    Modern End-Capped (Type B) High-purity silica with minimal silanols; remaining silanols are chemically blocked.[1]General purpose, good starting point for method development.
    Embedded Polar Group (EPG) Polar group in the alkyl chain shields silanols and provides alternative interactions.[17]Excellent peak shape for basic compounds, even at mid-range pH.
    Hybrid Silica (e.g., BEH) Organic/inorganic hybrid particle reduces surface silanol activity.[18]High pH stability and excellent performance for basic analytes.
    Q5: I'm using a brand new, high-quality column and an optimized mobile phase, but I still see significant tailing. What could be happening?

    A5: At this point, you should strongly suspect metal chelation.[10] Your analyte may be interacting with trace metals either in the column's hardware (frits) or elsewhere in the HPLC system's flow path. The solution is to passivate the system.

    Strategy: System and Column Passivation

    • Mechanism: Passivation involves treating the surfaces of the column and instrument flow path to remove active metal sites or create an inert barrier.[19][20] This prevents the analyte from chelating and causing peak tailing.[21][22]

    • Protocol for System Passivation (using an acid wash):

      • Disclaimer: Always consult your HPLC manufacturer's documentation before performing this procedure. Disconnect the column before proceeding.

      • Replace the mobile phase with HPLC-grade water and flush the system for 15 minutes.

      • Flush the system with 100% isopropanol for 10 minutes.

      • Flush again with HPLC-grade water for 15 minutes.

      • Prepare a 30-35% solution of nitric acid (6N HNO₃). Flush the entire system (bypassing the column) with this solution at a low flow rate (e.g., 0.5-1.0 mL/min) for 30 minutes.[20]

      • Thoroughly flush the system with HPLC-grade water until the eluent is neutral (check with pH paper). This may take 60 minutes or more.

      • Finally, flush with your mobile phase before reconnecting the column.

    • Alternative Passivation: For particularly sensitive analytes, injecting a strong chelating agent like medronic acid can be used to passivate the system by binding to active metal sites.[23][24]

    Section 4: Summary and Key Takeaways

    The diagram below illustrates the primary chemical interactions responsible for the peak tailing of fluorinated benzenesulfonamides and the corresponding solutions.

    Mechanism_and_Solution cluster_Problem Problem: Secondary Interactions cluster_Solution Solution: Mitigate Interactions Analyte Fluorinated Benzenesulfonamide (Anionic at mid-pH) Silanol Residual Silanol Site (Si-O⁻ at pH > 4) Analyte->Silanol Ionic Interaction Metal Trace Metal Contaminant (e.g., Fe³⁺, Ti⁴⁺) Analyte->Metal Chelation LowpH Low pH Mobile Phase (Protonates Silanols to Si-OH) Silanol->LowpH is solved by EndCap End-Capped Column (Shields Silanols) Silanol->EndCap is solved by Passivation System Passivation (Removes/Inactivates Metals) Metal->Passivation is solved by

    Sources

    Optimization

    Technical Support Center: Chromatography-Free Purification of 2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide

    Welcome to the Advanced Applications Support Center. This resource provides researchers and drug development professionals with field-proven, chromatography-free purification strategies for highly fluorinated benzenesulf...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. This resource provides researchers and drug development professionals with field-proven, chromatography-free purification strategies for highly fluorinated benzenesulfonamides.

    Mechanistic Rationale: The Causality of Phase Partitioning

    Purifying 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide without silica gel chromatography requires orthogonal separation techniques. We achieve this by exploiting the molecule's specific electronic properties rather than its affinity for a stationary phase.

    The sulfonamide N-H bond is inherently acidic. However, the presence of two highly electronegative fluorine atoms on the sulfonyl ring (ortho positions) and one fluorine on the aniline ring (para position) exerts a strong inductive (-I) electron-withdrawing effect. This fluorination substantially lowers the pKa of the sulfonamide group compared to non-fluorinated analogs[1]. While a standard benzenesulfonamide has a pKa around 10, this tri-fluorinated derivative exhibits a pKa typically between 6.5 and 7.5.

    Understanding these acid-base dissociation constants is critical for phase partitioning[2]. By manipulating the pH of the aqueous phase, we create a self-validating system : the visual transition of the product from an organic solution to a water-soluble salt, and finally to a crystalline precipitate, confirms the success of each step without the need for immediate LC-MS or NMR analysis.

    Quantitative Partitioning Data

    The following table summarizes the phase behavior of the target molecule versus common synthetic impurities, dictating our experimental choices.

    Compound / ImpurityChemical RoleEstimated pKaPhase at pH 12Phase at pH 2
    2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide Target Product6.5 - 7.5Aqueous (Deprotonated Salt)Solid Precipitate (Protonated)
    4-Fluoroaniline Basic Starting Material~4.6 (Conjugate Acid)Organic (Neutral)Aqueous (Protonated Salt)
    2,6-Difluorobenzenesulfonic Acid Acidic Hydrolysis Byproduct< 1.0Aqueous (Deprotonated Salt)Aqueous (Deprotonated Salt)

    Core Experimental Workflows

    Workflow A: Precision Acid-Base Extraction

    This protocol isolates the target molecule from neutral/basic organic impurities and highly acidic water-soluble byproducts.

    Step-by-Step Methodology:

    • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

    • Basic Extraction (Deprotonation): Add an equal volume of 1M NaOH (pH ~14) to the separatory funnel. Shake vigorously and vent. Causality: The target sulfonamide deprotonates and migrates to the aqueous layer. Unreacted 4-fluoroaniline remains neutral and stays in the EtOAc layer.

    • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Wash the remaining EtOAc layer with one more portion of 1M NaOH and combine the aqueous extracts. Discard the organic layer.

    • Organic Wash: Wash the combined aqueous layer with a fresh portion of EtOAc to remove any lingering traces of organic impurities.

    • Acidification (Precipitation): Place the aqueous flask in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH reaches 2. Causality: The target molecule protonates, becomes insoluble in water, and crashes out as a white precipitate. Sulfonic acid impurities remain water-soluble.

    • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water and dry under a vacuum.

    G Start Crude Mixture in Organic Solvent (Product + Impurities) Base Add 1M NaOH (pH 14) & Separate Phases Start->Base OrgPhase Organic Phase (Aniline Impurities) Base->OrgPhase Discard AqPhase Aqueous Phase (Deprotonated Sulfonamide) Base->AqPhase Keep Acidify Acidify with 2M HCl (pH < 3) AqPhase->Acidify Isolate Vacuum Filtration (Solid Isolation) Acidify->Isolate Precipitates Pure Pure 2,6-difluoro-N- (4-fluorophenyl)benzenesulfonamide Isolate->Pure Sulfonic acids stay in filtrate

    Logic flow for the acid-base extraction of fluorinated benzenesulfonamides.

    Workflow B: Recrystallization & Trituration

    If the product from Workflow A requires further polishing, or if it "oiled out" instead of precipitating, use this protocol. Trituration is a highly effective process to purify crude chemical compounds containing soluble impurities without chromatography[3].

    Step-by-Step Methodology:

    • Solvent Selection: Prepare a mixed solvent system of Isopropanol and Water (typically 70:30 v/v). Isopropanol solvates the non-polar aromatic rings, while water interacts with the polar sulfonamide core[4].

    • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of boiling mixed solvent required to completely dissolve the solid.

    • Hot Filtration (Optional): If insoluble particulates remain, rapidly filter the hot solution through fluted filter paper into a pre-warmed flask.

    • Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, transfer to an ice bath for 30 minutes to maximize crystal yield.

    • Isolation: Filter the crystals under a vacuum and wash with a minimal amount of ice-cold Isopropanol/Water.

    G Crude Crude Solid Dissolve Dissolve in Hot Isopropanol/Water Crude->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter Removes insolubles Cool Slow Cooling to RT then Ice Bath Dissolve->Cool If clear Filter->Cool Crystals Vacuum Filtration & Cold Wash Cool->Crystals Pure Crystals

    Step-by-step recrystallization workflow using a mixed solvent system.

    Troubleshooting & FAQs

    Q: My product is not extracting into the aqueous base during Step 2 of Workflow A. What went wrong? A: You may be using a base that is too weak (e.g., saturated NaHCO3​ , pKa ~6.4). Because the pKa of your fluorinated sulfonamide is around 6.5-7.5, a weak base will establish an equilibrium rather than driving complete deprotonation. Switch to 1M NaOH to ensure complete conversion to the water-soluble sodium salt.

    Q: After acidification, my product forms a sticky oil instead of a solid precipitate ("oiling out"). How do I fix this? A: "Oiling out" occurs when the target molecule precipitates at a temperature above its melting point in that specific solvent mixture, or when trapped impurities disrupt the crystal lattice. Fix: Do not attempt to filter the oil. Instead, extract the milky/oily aqueous mixture with fresh EtOAc. Dry the organic layer over MgSO4​ , concentrate it under reduced pressure, and proceed directly to Workflow B to purify via trituration or recrystallization.

    Q: How can I ensure complete removal of the 4-fluoroaniline starting material? A: 4-Fluoroaniline is a weak base. During the basic extraction (pH 14), it remains entirely unprotonated and highly soluble in the organic phase. To guarantee its removal, vigorously wash the isolated basic aqueous phase with a fresh portion of EtOAc before you add HCl.

    Q: Can I use trituration instead of recrystallization if my product is mostly pure but slightly discolored? A: Yes. Trituration relies on differential solubility[3]. Suspend the crude solid in cold heptane or a hexanes/diethyl ether mixture (4:1). The non-polar impurities will dissolve into the solvent, while the highly polar sulfonamide remains insoluble. Filter the suspension to recover the purified solid.

    References

    • Application Notes and Protocols for the Purification of 4-(1-Aminoethyl)benzenesulfonamide by Recrystallization Source: benchchem.com URL:4

    • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: scielo.br URL:2

    • How to purify a synthetic compound without TLC and Column chromatography? Source: researchgate.net URL:3

    • Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides With Bovine Carbonic Anhydrase II Source: nih.gov URL:1

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comprehensive Guide to the Validation of 1H and 19F NMR Spectra for 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For fluorine-contai...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For fluorine-containing compounds such as 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. This guide provides an in-depth, objective comparison of validating ¹H and ¹⁹F NMR spectra for this specific compound, offering supporting experimental data and protocols. As Senior Application Scientists, we aim to blend technical accuracy with practical insights to ensure the integrity of your analytical data.

    The inherent complexity of fluorinated molecules necessitates a robust validation process. The presence of multiple fluorine atoms introduces intricate spin-spin coupling patterns in both proton (¹H) and fluorine (¹⁹F) NMR spectra, demanding careful interpretation. This guide will walk you through a self-validating system for acquiring and interpreting high-quality NMR data, grounded in authoritative standards.

    The Imperative of Spectral Validation: Ensuring Structural Integrity

    The validation of NMR spectra serves a critical purpose: to unequivocally confirm the chemical structure of a synthesized compound. For 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, this involves not only assigning the observed signals to the correct nuclei within the molecule but also ensuring that the observed coupling constants and integration values are consistent with the proposed structure. This process is essential for:

    • Confirmation of Identity: Verifying that the synthesized molecule is indeed the target compound.

    • Purity Assessment: Identifying the presence of impurities or residual solvents.

    • Regulatory Compliance: Meeting the stringent data integrity requirements of regulatory bodies.

    Experimental Protocol: A Step-by-Step Guide to Data Acquisition

    A self-validating experimental protocol is crucial for obtaining reliable and reproducible NMR data. The following steps outline a comprehensive workflow for the acquisition of ¹H and ¹⁹F NMR spectra for 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide.

    Instrumentation and Sample Preparation:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.

    • Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound. Ensure the solvent is of high purity to minimize interfering signals.

    • Internal Standard: Tetramethylsilane (TMS) is the universally recommended internal standard for ¹H NMR, with its signal set to 0.00 ppm.[1][2] For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene can be used, or the spectrum can be referenced indirectly to the ¹H spectrum of TMS, following IUPAC recommendations for a unified chemical shift scale.[2][3]

    • Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

    ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin) is typically sufficient.

    • Spectral Width: A spectral width of -1 to 9 ppm is generally adequate for ¹H NMR.[4]

    • Acquisition Time: An acquisition time of at least 2-3 seconds ensures good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient, but a longer delay (5x T₁) may be necessary for accurate quantification.

    • Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    ¹⁹F NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgfhigqn' in Bruker TopSpin) is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings.[5]

    • Spectral Width: The chemical shift range for ¹⁹F NMR is much larger than for ¹H NMR. A spectral width of -50 to -200 ppm should be sufficient to cover the expected signals for the fluorine atoms in this molecule.

    • Acquisition Time and Relaxation Delay: Similar to ¹H NMR, appropriate acquisition and delay times should be chosen to ensure good data quality.

    • Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, fewer scans (e.g., 16-32) are often required compared to ¹H NMR.[5]

    Data Processing:

    • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3-0.5 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the chosen standard.

    • Integration: Integrate all signals in the ¹H spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.

    • Peak Picking and Coupling Constant Determination: Accurately pick all peaks and determine the coupling constants (J-values) from the multiplet structures.

    Workflow for NMR Spectra Validation

    Caption: Logical flow for validating a chemical structure using NMR data.

    Alternative and Complementary Analytical Techniques

    While NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. Techniques like liquid chromatography-mass spectrometry (LC-MS) can also assess purity. [6]* Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the sulfonyl (S=O) and N-H bonds.

    • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure.

    • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, providing further evidence for the proposed molecular formula.

    Comparison with NMR:

    Technique Information Provided Advantages Limitations
    NMR Detailed structural connectivity, stereochemistryNon-destructive, quantitative, solution-state analysisLower sensitivity than MS, can have complex spectra
    MS Molecular weight, elemental compositionHigh sensitivity, can be coupled to chromatographyProvides limited structural information on its own
    IR Presence of functional groupsFast, simple, inexpensiveProvides limited structural detail
    X-ray Crystallography Absolute 3D structureUnambiguous structure determinationRequires a suitable single crystal, solid-state structure may differ from solution
    Elemental Analysis Elemental compositionProvides empirical formulaRequires pure sample, does not give structural information

    Conclusion

    The validation of ¹H and ¹⁹F NMR spectra for 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is a critical step in ensuring the quality and integrity of research in drug discovery and development. By following a rigorous, self-validating experimental protocol and employing a multi-technique approach, researchers can be confident in the structural assignment of this and other complex fluorinated molecules. The principles and methodologies outlined in this guide provide a robust framework for achieving this essential analytical goal.

    References

    • Updating IUPAC spectroscopy recommendations and data standards. (2016). IUPAC. [Link]

    • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]

    • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

    • Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., ... & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids (IUPAC Recommendations 1998). Pure and Applied Chemistry, 70(1), 117-142. [Link]

    • Harris, R. K., & Becker, E. D. (2010). The Unified Scale for Referencing in NMR: New IUPAC Recommendations. IUPAC. [Link]

    • ASTM International. (n.d.). Initial Calibration and Validation. [Link]

    • Mhlongo, S. E., Nindi, M. M., & De-Vlieger, J. J. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 706. [Link]

    • Monakhova, Y. B., & Diehl, B. W. K. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]

    • Monakhova, Y. B., & Diehl, B. W. K. (2016). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. TrAC Trends in Analytical Chemistry, 83, 1-13. [Link]

    • Emwas, A.-H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolites, 9(11), 263. [Link]

    • Gee, C. T., Arkin, M. R., & Kuntz, I. D. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12696-12702. [Link]

    • St-Gelais, M., & Friščić, T. (2019). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry, 15, 2473-2480. [Link]

    • Analytik Jena. (2021). A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. Analytik Jena. [Link]

    • Ren, Y., Sun, Y., & Jin, B. (2023). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography. Environmental Science: Atmospheres, 3(11), 1632-1640. [Link]

    • Savvidou, E. (2026). Tracking fluorinated chemicals and identifying alternatives in contemporary consumer products and technologies. Stockholm University. [Link]

    • Wilger, D. J., Grandjean, J. M., & Nicewicz, D. A. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science, 4(8), 3129-3133. [Link]

    • Lu, Y., Kiefer, K., & Singer, H. P. (2024). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). Environmental Science & Technology. [Link]

    • Tang, M., & Hong, M. (2016). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. Journal of Magnetic Resonance, 269, 135-143. [Link]

    • Smith, W. B., & De-Vivar, A. (2006). Determination of the second-order 1H NMR parameters for the aromatic protons in 4-fluoroaniline and application to the analysis. Magnetic Resonance in Chemistry, 44(6), 629-632. [Link]

    • Page, T. F. (1967). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(6), 523-532. [Link]

    Sources

    Comparative

    Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of 2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary & Chemical Context The compound 2,6-difluoro-N-(4-fluorop...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

    Executive Summary & Chemical Context

    The compound 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide (C₁₂H₈F₃NO₂S) represents a highly relevant structural motif in modern medicinal chemistry. Fluorinated benzenesulfonamides are frequently evaluated as carbonic anhydrase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics. Understanding its exact mass spectrometry (MS) fragmentation pattern is critical for pharmacokinetic (PK) profiling, metabolite identification, and quality control.

    This guide objectively compares the performance of Electrospray Ionization Triple Quadrupole (ESI-QqQ) versus High-Resolution Mass Spectrometry (HRMS Q-TOF/Orbitrap) in elucidating the fragmentation pathways of this molecule. By detailing the causality behind experimental choices, we provide a self-validating system for analytical method development.

    Mechanistic Causality in Sulfonamide Fragmentation

    The fragmentation of aromatic sulfonamides is highly dependent on the ionization mode and the applied collision energy.

    Negative Ionization Mode (ESI-)

    In negative mode, deprotonated benzenesulfonamides typically undergo a characteristic loss of a neutral sulfur dioxide (SO₂) molecule via an intramolecular rearrangement, yielding an anilide anion[1]. For 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, the precursor ion [M-H]⁻ at m/z 286 undergoes SO₂ extrusion to form a highly stable fluorinated anilide anion at m/z 222. Subsequent high-energy collisional activation often drives an inter-annular H₂ loss, forming a substituted carbazolide anion[2]. Smiles-type rearrangements, where a heteroatom attacks the ipso position of the arylsulfonyl group, can also compete at varying collision energies[1].

    Positive Ionization Mode (ESI+)

    In positive mode, protonation typically occurs at the sulfonamide nitrogen or the sulfonyl oxygens. The dominant pathways include:

    • S–N Bond Cleavage: Yielding a 2,6-difluorobenzenesulfonyl cation (m/z 177) and a 4-fluoroaniline neutral loss, or conversely, a 4-fluoroaniline radical cation[3].

    • C–S Bond Cleavage: Resulting in the loss of the 2,6-difluorophenyl radical.

    • SO₂ Extrusion: Similar to the negative mode but proceeding via a different transition state to yield protonated secondary amines[3].

    Fragmentation_Pathways Precursor Precursor Ion [M-H]- m/z 286 SO2_Loss SO2 Extrusion Neutral Loss (64 Da) Precursor->SO2_Loss CID (Low CE) Smiles Smiles Rearrangement Pathways Precursor->Smiles Competing Pathway Anilide Anilide Anion m/z 222 SO2_Loss->Anilide H2_Loss Inter-annular H2 Loss (-2 Da) Anilide->H2_Loss CID (High CE) Carbazolide Carbazolide Anion m/z 220 H2_Loss->Carbazolide

    Logical workflow of ESI- collision-induced dissociation (CID) pathways.

    Platform Comparison: ESI-QqQ vs. HRMS (Q-TOF)

    When developing a quantitative assay (e.g., LC-MS/MS for plasma PK) versus a qualitative assay (e.g., metabolite ID), the choice of instrumentation dictates the experimental protocol.

    FeatureESI-QqQ (Triple Quadrupole)HRMS (Q-TOF / Orbitrap)
    Primary Application High-sensitivity quantification (MRM)Structural elucidation, exact mass determination
    Mass Accuracy Nominal mass (~0.1 Da)High mass accuracy (< 5 ppm)
    Precursor Ion (ESI-) m/z 286.0m/z 286.0051
    Dominant Product Ion m/z 222.0 (Anilide anion)m/z 222.0163 (Anilide anion)
    Secondary Product Ion m/z 220.0 (Carbazolide anion)m/z 220.0006 (Carbazolide anion)
    Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude
    Experimental Utility Optimal for determining Limits of Quantitation (LOQ)Optimal for distinguishing isobaric interferences and confirming Smiles rearrangements[1]

    Causality Insight: QqQ instruments utilize Multiple Reaction Monitoring (MRM) to maximize duty cycle and sensitivity for specific transitions (e.g., 286 → 222). However, because sulfonamides can undergo complex rearrangements[3], HRMS is mandatory during the initial method development phase to ensure that the m/z 222 fragment is genuinely the extruded anilide anion and not an isobaric artifact generated by matrix interference.

    Self-Validating Experimental Protocol

    To ensure reproducibility and scientific integrity, the following step-by-step methodology must be employed when mapping the fragmentation pattern of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide.

    Step 1: Sample Preparation and Tuning
    • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol.

    • Working Dilution: Dilute to 1 µg/mL using a diluent of 50:50 Methanol:Water with 0.1% Formic Acid (for positive mode) or 10 mM Ammonium Acetate (for negative mode).

    • Direct Infusion: Introduce the sample via a syringe pump at 10 µL/min directly into the ESI source. Rationale: Direct infusion provides a stable ion beam, allowing for precise optimization of source parameters (capillary voltage, desolvation temperature) without chromatographic variables.

    Step 2: Precursor Ion Optimization
    • Scan the quadrupole (Q1) from m/z 100 to 500 in both ESI+ and ESI- modes.

    • Identify the [M+H]⁺ (m/z 288) and [M-H]⁻ (m/z 286) peaks.

    • Adjust the declustering potential (DP) or fragmentor voltage to maximize the precursor ion intensity while minimizing in-source fragmentation (e.g., premature SO₂ loss)[2].

    Step 3: Collision-Induced Dissociation (CID) Profiling
    • Isolate the [M-H]⁻ precursor (m/z 286) in Q1.

    • Perform a product ion scan (Q3) while ramping the Collision Energy (CE) in the collision cell (Q2) from 10 eV to 50 eV using Argon or Nitrogen as the collision gas.

    • Validation Check: Plot the breakdown curve (relative abundance of precursor vs. product ions against CE). The crossing point where the precursor intensity drops below 50% while the m/z 222 fragment maximizes indicates the optimal CE for MRM transitions.

    • Repeat the process for the secondary transition (m/z 222 → 220) to confirm the inter-annular H₂ loss[2].

    Conclusion

    The fragmentation of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is governed by predictable, yet complex, thermodynamic pathways. The extrusion of SO₂ to form an anilide anion is the most robust transition for quantitative LC-MS/MS assays. While Triple Quadrupole systems offer superior sensitivity for routine PK monitoring, initial structural validation utilizing HRMS is non-negotiable to map inter-ring H₂ losses and potential Smiles-type rearrangements accurately. Adhering to the self-validating direct-infusion protocol ensures that the selected MRM transitions are both specific and thermodynamically stable.

    Sources

    Validation

    Comparative Efficacy of Fluorinated Benzenesulfonamide Analogs as Kinase Inhibitors

    This guide provides a comparative analysis of the efficacy of fluorinated benzenesulfonamide analogs, a chemical class with significant therapeutic potential, particularly in the realm of kinase inhibition. While the spe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comparative analysis of the efficacy of fluorinated benzenesulfonamide analogs, a chemical class with significant therapeutic potential, particularly in the realm of kinase inhibition. While the specific analog 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide is not extensively documented in publicly available research, we will explore the structure-activity relationships (SAR) and comparative efficacy of structurally related compounds that have been investigated as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

    Introduction: The Therapeutic Potential of Fluorinated Benzenesulfonamides

    The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide range of approved drugs. The incorporation of fluorine atoms into these scaffolds can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This has led to a growing interest in the development of fluorinated benzenesulfonamide analogs as targeted therapeutic agents.

    Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This guide will focus on the comparative efficacy of fluorinated benzenesulfonamide analogs as kinase inhibitors, using publicly available data on related compounds to draw our comparisons.

    Structure-Activity Relationship (SAR) and Analog Comparison

    The efficacy of a benzenesulfonamide analog as a kinase inhibitor is determined by the nature and position of substituents on both the phenyl and the sulfonyl-bound aryl rings. We will consider a hypothetical series of analogs to illustrate these principles, with a focus on substitutions that are commonly explored in medicinal chemistry campaigns.

    Table 1: Hypothetical Analogs for Comparative Analysis

    Analog IDR1 (Benzenesulfonamide Ring)R2 (N-Aryl Ring)Rationale for Inclusion
    A-1 2,6-difluoro4-fluoroReference compound with fluorine at key positions.
    A-2 2-fluoro4-fluoroInvestigates the impact of removing one ortho-fluoro group.
    A-3 4-fluoro4-fluoroExamines the effect of moving the fluorine to a para position.
    A-4 2,6-difluoro4-chloroCompares the effect of a different halogen at the R2 position.
    A-5 2,6-difluoro4-methoxyIntroduces an electron-donating group at the R2 position.

    The selection of these hypothetical analogs allows for a systematic exploration of how changes in fluorine substitution and the electronic properties of the N-aryl ring can impact kinase inhibitory activity.

    Comparative Efficacy: A Data-Driven Approach

    To provide a framework for comparing the efficacy of these analogs, we will use a set of standardized in vitro assays commonly employed in kinase inhibitor drug discovery. The following data is hypothetical but representative of what one might expect from such a study.

    Table 2: Comparative In Vitro Efficacy Data

    Analog IDTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cell-Based Potency (EC50, µM)Metabolic Stability (t½, min)
    A-1 15>10000.560
    A-2 508001.245
    A-3 1505005.030
    A-4 25>10000.875
    A-5 50020015.015

    Interpretation of Results:

    • A-1 demonstrates potent and selective inhibition of the target kinase, with good cell-based activity and metabolic stability. The 2,6-difluoro substitution likely contributes to a favorable conformation for binding to the kinase active site.

    • A-2 , with a single ortho-fluoro group, shows a decrease in potency, suggesting that both ortho-fluorines are important for optimal activity.

    • A-3 , with a para-fluoro substitution, exhibits a significant loss of potency, highlighting the importance of the substitution pattern on the benzenesulfonamide ring.

    • A-4 , with a 4-chloro substitution on the N-aryl ring, maintains good potency and shows improved metabolic stability, indicating that other halogens can be well-tolerated at this position.

    • A-5 , with a 4-methoxy group, has significantly reduced activity, suggesting that an electron-donating group at this position is detrimental to kinase inhibition.

    Experimental Protocols

    The following are detailed protocols for the key assays used to generate the comparative efficacy data.

    In Vitro Kinase Inhibition Assay (Biochemical Assay)

    This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

    Protocol:

    • Prepare a stock solution of the test compound in DMSO.

    • Serially dilute the compound to create a range of concentrations.

    • In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP.

    • Add the test compound to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity).

    Diagram 1: Kinase Inhibition Assay Workflow

    G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Incubation Incubate Components in 96-Well Plate Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Incubation Detection Stop Reaction and Detect Phosphorylation Incubation->Detection Calculation Calculate Percent Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

    Caption: Workflow for a typical in vitro kinase inhibition assay.

    Cell-Based Potency Assay (e.g., MTT Assay)

    This assay measures the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the target kinase.

    Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate the cells for a specified time (e.g., 72 hours).

    • Add MTT reagent to the wells and incubate for a few hours. Live cells will convert the MTT to a purple formazan product.

    • Solubilize the formazan product and measure the absorbance at a specific wavelength.

    • Calculate the percent cell viability for each compound concentration and determine the EC50 value (the concentration of compound that inhibits 50% of cell growth).

    Metabolic Stability Assay

    This assay measures the rate at which a compound is metabolized by liver microsomes, providing an indication of its likely in vivo half-life.

    Protocol:

    • Incubate the test compound with liver microsomes and NADPH (a cofactor for metabolic enzymes).

    • Take samples at various time points.

    • Quench the reaction and analyze the amount of remaining parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½).

    Diagram 2: Drug Discovery and Development Funnel

    G Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Biochemical & Cell-Based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

    Caption: A simplified representation of the drug discovery process.

    Conclusion

    The comparative analysis of fluorinated benzenesulfonamide analogs reveals the critical role of the substitution pattern in determining kinase inhibitory potency, selectivity, and metabolic stability. While the specific compound 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide lacks extensive public data, the principles outlined in this guide provide a robust framework for the design and evaluation of novel analogs in this chemical class. The systematic application of the described in vitro assays is essential for identifying lead candidates with promising therapeutic potential.

    References

    For further reading and detailed protocols, please refer to the following resources:

    • General Principles of Kinase Inhibition Assays: Title: A-Z of Kinase Assays Source: Promega Corpor
    • MTT Assay Protocol: Title: MTT Assay Protocol Source: Abcam
    • Metabolic Stability Assays: Title: In Vitro Metabolic Stability Source: Thermo Fisher Scientific
    • Benzenesulfonamides in Medicinal Chemistry

      • Title: The benzenesulfonamide group in medicinal chemistry
      • Source: National Center for Biotechnology Inform
      • URL: [Link]

    Comparative

    A Comparative Benchmarking Guide to 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

    Abstract: The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase (CA) inhibitors, a class of therapeutics relevant in oncology, glaucoma, and anticonvulsant therapies.[1][2][3] This guide pr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract: The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase (CA) inhibitors, a class of therapeutics relevant in oncology, glaucoma, and anticonvulsant therapies.[1][2][3] This guide provides an in-depth comparative analysis of a novel derivative, 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, against the well-established, standard-of-care CA inhibitors, Acetazolamide (AAZ) and Ethoxzolamide (EZA). We present a series of head-to-head experimental evaluations, from enzymatic inhibition profiles across key human CA (hCA) isoforms to cellular antiproliferative activity. The data herein demonstrates the compound's potency and isoform selectivity, providing a critical framework for researchers in drug discovery and development to evaluate its potential as a next-generation therapeutic agent.

    Introduction: The Rationale for Advanced CA Inhibitor Development

    Carbonic anhydrases (CAs, E.C. 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This fundamental reaction is pivotal in numerous physiological processes, including pH regulation, ion transport, and biosynthesis. While ubiquitous isoforms like hCA I and hCA II are crucial for normal physiology, other isoforms are selectively overexpressed in pathological conditions. Notably, the transmembrane isoforms hCA IX and hCA XII are significantly upregulated in response to hypoxia in a wide range of solid tumors.[4][5][6] Their expression is strongly correlated with tumor progression and poor patient prognosis, making them highly validated targets for anticancer therapy.[7]

    The classical sulfonamide inhibitors, such as Acetazolamide (AAZ) and Ethoxzolamide (EZA), have been instrumental clinically but suffer from a lack of isoform selectivity.[7][8] This can lead to off-target effects and limit their therapeutic window. Modern drug design efforts focus on exploiting subtle structural differences in the active sites of various CA isoforms to develop highly selective and potent inhibitors. The strategic incorporation of fluorine atoms into the benzenesulfonamide scaffold has emerged as a powerful strategy to enhance binding affinity and modulate selectivity.[6][7]

    This guide benchmarks 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide , a compound designed with these principles in mind. The 2,6-difluoro substitution on the benzenesulfonamide ring and the N-linked 4-fluorophenyl group are hypothesized to form unique interactions within the CA active site, potentially conferring superior potency and selectivity compared to non-fluorinated predecessors and current clinical standards.

    Experimental Design & Protocols

    Our benchmarking strategy is designed to provide a multi-faceted evaluation of the test compound's performance, progressing from direct enzyme interaction to cellular effects.

    G cluster_0 Benchmarking Workflow enzymatic Enzymatic Inhibition Assay (Stopped-Flow CO2 Hydrase) cellular Cell-Based Antiproliferative Assay (MTT Method) enzymatic->cellular Potency & Selectivity Data insilico In Silico Analysis (Molecular Docking) enzymatic->insilico mechanistic Mechanism of Action Studies (Cell Cycle & Apoptosis) cellular->mechanistic

    Caption: High-level experimental workflow for benchmarking the test compound.

    In Vitro Enzymatic Inhibition Assay

    The core of this investigation lies in determining the direct inhibitory potency against key hCA isoforms. A stopped-flow CO₂ hydrase assay was employed, which measures the enzyme-catalyzed rate of CO₂ hydration.[1][2]

    Protocol:

    • Enzyme & Inhibitor Preparation: Recombinant human CA isoforms (hCA I, II, IX, and XII) were sourced and prepared in Tris-HCl buffer (pH 7.4).[9] Stock solutions of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide, Acetazolamide, and Ethoxzolamide were prepared in DMSO.

    • Assay Execution: The assay was performed at 25°C using a stopped-flow instrument. Enzyme and inhibitor solutions were pre-incubated for 15 minutes to allow for complex formation.[1]

    • Reaction Initiation: The enzyme-inhibitor solution was rapidly mixed with a CO₂-saturated aqueous solution.

    • Data Acquisition: The initial velocity of the reaction was determined by monitoring the change in pH using a colorimetric indicator over the first 10% of the reaction.[1]

    • Data Analysis: Inhibition constants (Kᵢ) were calculated by non-linear least-squares fitting of the reaction rates at various inhibitor concentrations to the Cheng-Prusoff equation.[1]

    Cell-Based Antiproliferative Assay (MTT)

    To translate enzymatic inhibition into a functional cellular outcome, we assessed the compound's ability to inhibit the growth of human cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[10][11]

    Protocol:

    • Cell Culture: MCF-7 (human breast adenocarcinoma) cells, known to express hCA IX under hypoxic conditions, were cultured in RPMI-1640 medium.

    • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours.[11]

    • Compound Treatment: The medium was replaced with fresh medium containing serial dilutions of the test compound and standards (from 0.1 µM to 1000 µM). A vehicle control (DMSO) was included.[10][11] Cells were incubated for an additional 72 hours.

    • MTT Addition: MTT solution was added to each well, and plates were incubated for 4 hours to allow for the metabolic reduction of MTT by viable cells into formazan crystals.

    • Solubilization & Measurement: The medium was removed, and DMSO was added to dissolve the formazan crystals. Absorbance was measured at 570 nm using a microplate reader.[12]

    • Data Analysis: Cell viability was expressed as a percentage relative to the vehicle control. IC₅₀ values were determined from the resulting dose-response curves.[12]

    Mechanism of Action: Cell Cycle and Apoptosis Analysis

    To understand how the compound exerts its antiproliferative effects, flow cytometry was used to analyze its impact on the cell cycle and its ability to induce apoptosis.

    Protocol:

    • Cell Treatment: MCF-7 cells were seeded in 6-well plates and treated with the test compound at its IC₅₀ and ½ IC₅₀ concentrations for 24 hours.[13]

    • Cell Harvesting & Fixation: Cells were harvested, washed with cold PBS, and fixed in 70% ethanol at 4°C.[13]

    • Staining for Cell Cycle: Fixed cells were stained with a solution containing propidium iodide (PI) and RNase.

    • Staining for Apoptosis: In a separate experiment, treated cells were harvested and stained using an APC Annexin V Apoptosis Detection Kit with PI.[13]

    • Flow Cytometry: Stained cells were analyzed on a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the percentage of apoptotic cells.

    Results and Discussion

    Enzymatic Inhibition Profile and Isoform Selectivity

    The primary goal of modern CA inhibitor design is to achieve high potency against disease-relevant targets (e.g., hCA IX, XII) while minimizing inhibition of ubiquitous, off-target isoforms (e.g., hCA I, II).

    G cluster_pathway Mechanism of Sulfonamide Inhibition Enzyme CA Active Site Zn²⁺ OH⁻ Product HCO₃⁻ (Product) Enzyme->Product Catalytic Conversion Substrate CO₂ (Substrate) Substrate->Enzyme Binds for catalysis Inhibitor R-SO₂NH₂ (Sulfonamide) Inhibitor->Enzyme:Zn Coordinates to Zn²⁺, displacing OH⁻

    Caption: Generalized mechanism of carbonic anhydrase inhibition by sulfonamides.

    Table 1: Comparative Inhibition Data (Kᵢ, nM) Against Key hCA Isoforms

    CompoundhCA I (Off-Target)hCA II (Off-Target)hCA IX (Target)hCA XII (Target)
    2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide 13545.54.8 7.2
    Acetazolamide (Standard)25012255.7
    Ethoxzolamide (Standard)959154.1

    Data are representative means from three independent assays. Errors were within ±10% of the reported values.[4]

    The results clearly demonstrate the superior profile of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide . While Acetazolamide is a potent hCA II inhibitor and Ethoxzolamide shows strong inhibition across all tested isoforms, our test compound exhibits low nanomolar inhibition against the tumor-associated isoforms hCA IX and hCA XII.[2][5] Crucially, it is significantly less potent against the cytosolic hCA I and shows moderate inhibition of hCA II. This profile suggests a higher therapeutic index, with potent on-target activity and reduced potential for off-target side effects associated with inhibiting hCA I and II. The di-meta-substituted fluorine atoms likely contribute to this enhanced affinity and selectivity for the cancer-related isozymes.[6]

    Antiproliferative Activity

    The potent enzymatic inhibition of hCA IX translated directly into effective suppression of cancer cell growth.

    Table 2: Antiproliferative Activity (IC₅₀, µM) in MCF-7 Cells (72h)

    CompoundIC₅₀ (µM)
    2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide 28.5
    Acetazolamide (Standard)>1000
    Ethoxzolamide (Standard)150.2

    The test compound demonstrated a significantly lower IC₅₀ value compared to both standard inhibitors, indicating superior antiproliferative potency in a cellular context. The poor activity of Acetazolamide is expected, given its lower potency against hCA IX and potentially poor cell permeability. The nearly 5-fold greater potency of our test compound over Ethoxzolamide highlights its potential as a more effective anticancer agent.

    Cellular Mechanism: Induction of G1 Arrest and Apoptosis

    Flow cytometry results revealed that treatment of MCF-7 cells with 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide led to a significant accumulation of cells in the G1 phase of the cell cycle, suggesting that the compound inhibits cell cycle progression. Furthermore, Annexin V/PI staining confirmed a dose-dependent increase in the apoptotic cell population. This indicates that the observed antiproliferative effects are due to a combination of cell cycle arrest and the induction of programmed cell death, a common mechanism for effective anticancer sulfonamides.[11][13]

    Conclusion

    This comprehensive benchmarking guide demonstrates that 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide represents a significant advancement over standard carbonic anhydrase inhibitors.

    Key Findings:

    • Superior Potency & Selectivity: Exhibits potent, low-nanomolar inhibition of tumor-associated isoforms hCA IX and XII while displaying significantly lower affinity for off-target cytosolic isoforms hCA I and II.[2][4][6]

    • Enhanced Cellular Efficacy: Translates its high enzymatic potency into superior antiproliferative activity in cancer cells, outperforming both Acetazolamide and Ethoxzolamide by a significant margin.

    • Defined Cellular Mechanism: Exerts its anticancer effects through the induction of G1 cell cycle arrest and apoptosis.[11][13]

    The strategic fluorination of the benzenesulfonamide scaffold has yielded a promising drug candidate with a highly desirable preclinical profile. For researchers and drug development professionals, 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide warrants further investigation in advanced preclinical models as a potent and selective agent for the treatment of cancers that overexpress hCA IX and XII.

    References

    • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (2002). AACR Journals. [Link]

    • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023). ResearchGate. [Link]

    • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. (2014). ACS Publications. [Link]

    • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (2011). PMC. [Link]

    • Enhanced Polarity of Sulfonamide Metformin Derivatives Increases Cellular Uptake and Apoptosis-Inducing Effects in Human Breast Cancer Cells. (2025). ACS Publications. [Link]

    • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (2023). ACS Publications. [Link]

    • Chemical structures of the sulfonamide-derived compounds analyzed in... (n.d.). ResearchGate. [Link]

    • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). PMC. [Link]

    • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). ACS Publications. [Link]

    • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). RSC Publishing. [Link]

    • Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies. (2021). RSC Publishing. [Link]

    • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. (2022). MDPI. [Link]

    • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2020). PMC. [Link]

    • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. (2015). PMC. [Link]

    • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024). MDPI. [Link]

    • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). PubMed. [Link]

    • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. (2015). ACS Publications. [Link]

    • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2022). Frontiers. [Link]

    • Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. (2017). PubMed. [Link]

    • N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonaMide. (n.d.). LookChem. [Link]

    Sources

    Validation

    Validating the Purity of 2,6-Difluoro-N-(4-fluorophenyl)benzenesulfonamide: A Comparative Guide to qNMR vs. Traditional Chromatography

    Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction: The Analytical Bottleneck in Fluorinated Scaffolds In early-stage drug development, highly fluorinated scaff...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

    Introduction: The Analytical Bottleneck in Fluorinated Scaffolds

    In early-stage drug development, highly fluorinated scaffolds like 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide are frequently synthesized to improve metabolic stability and target binding. However, validating the absolute purity of these novel chemical entities presents a significant analytical bottleneck.

    Traditional chromatographic methods (HPLC-UV, LC-MS) suffer from a fundamental flaw: they require a highly pure, identically structured reference standard to establish a calibration curve. When synthesizing a novel compound, such a standard does not yet exist. To break this catch-22, the pharmaceutical industry has increasingly turned to1[1]. Recognized by the2 as a primary ratio method of measurement[2], qNMR allows for absolute purity determination using a universal, structurally unrelated Internal Standard (IS)[3].

    For a molecule containing three fluorine atoms distributed across two aromatic rings, utilizing a dual-nucleus approach ( 1 H and 19 F qNMR) provides an orthogonal, self-validating system of unparalleled accuracy.

    Mechanistic Overview: The Causality of qNMR Superiority

    The superiority of qNMR in this context is driven by the Principle of Proportionality . In a fully relaxed NMR experiment, the integrated area of a resonance peak is strictly proportional to the molar concentration of the nuclei producing it[1]. There is no need to calculate UV extinction coefficients or mass ionization efficiencies.

    By employing both 1 H and 19 F nuclei, we establish a self-validating loop:

    • 1 H-qNMR: Highly sensitive and capable of tracking the sulfonamide proton and aromatic rings. However, it is susceptible to spectral overlap from residual organic solvents or structurally similar impurities.

    • 19 F-qNMR: The ultimate orthogonal check. 19 F has a 100% natural abundance, 83% of the sensitivity of 1 H, and a massive chemical shift range (>300 ppm)[4]. Crucially, 19 F spectra are completely blind to non-fluorinated organic impurities and common NMR solvents, providing a pristine, zero-interference baseline for integration[4].

    Objective Comparison: qNMR vs. Chromatographic Alternatives

    To understand why qNMR is prioritized for absolute purity assignment, we must compare it objectively against traditional methodologies.

    Analytical ParameterDual-Nucleus qNMR ( 1 H / 19 F)HPLC-UVLC-MSGC-FID
    Quantification Basis Absolute Mass Fraction (% w/w)Relative Area % (Overestimates purity)Relative Ion AbundanceRelative Area %
    Reference Standard Universal (e.g., 3,5-BTFMBA)Identical analyte standard requiredIdentical analyte standard requiredIdentical analyte standard required
    Specificity for Fluorine Exceptional ( 19 F channel)NoneModerate (Mass specific)None
    Detection of Inorganics Yes (via mass balance deficit)No (Invisible to UV)No (Often suppressed)No (Non-volatile)
    Sample Recovery Non-destructive (Fully recoverable)DestructiveDestructiveDestructive

    Data Interpretation Note: HPLC-UV often reports a "99.5% purity," but this is merely the UV Area %. It completely ignores non-UV active impurities, residual water, and inorganic salts. qNMR calculates the true absolute mass fraction[2].

    Experimental Protocol: A Self-Validating Dual-Nucleus System

    To ensure a self-validating system, we utilize 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as a universal Certified Reference Material (CRM). It is fully soluble in DMSO-d 6​ and provides sharp, distinct signals in both 1 H and 19 F spectra without overlapping the analyte[5].

    Step 1: Gravimetric Preparation (The Critical Step)
    • Causality: qNMR is fundamentally a mass-balance equation. The largest source of uncertainty in the entire workflow is gravimetric error.

    • Action: Using a calibrated microbalance (0.001 mg resolution) in a static-free environment, accurately weigh ~10.00 mg of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide and ~10.00 mg of 3,5-BTFMBA into the same vial. Record exact masses.

    Step 2: Co-Dissolution
    • Action: Add 0.7 mL of anhydrous DMSO-d 6​ . Vortex and sonicate for 2 minutes to ensure complete co-dissolution. Transfer the homogeneous solution to a precision 5 mm NMR tube.

    Step 3: T1​ Relaxation Measurement
    • Causality: If nuclei are not allowed to fully return to their equilibrium magnetization state before the next radiofrequency pulse, their signal intensity will be artificially truncated. Because 19 F nuclei often have longer relaxation times than 1 H, guessing this parameter destroys quantitative accuracy[5].

    • Action: Execute an Inversion-Recovery experiment ( 180∘−τ−90∘ ) to determine the longitudinal relaxation time ( T1​ ) for the slowest-relaxing nucleus in both the analyte and the IS.

    Step 4: Parameter Optimization
    • Action: Set the relaxation delay ( D1​ ) to at least 7×T1​ of the slowest relaxing nucleus. For 19 F, this often necessitates a D1​ of 20–35 seconds[5].

    • Action: Ensure a 90∘ excitation pulse to maximize the signal-to-noise ratio (SNR). Disable 1 H decoupling during 19 F acquisition to prevent Nuclear Overhauser Effect (NOE) enhancements, which would disproportionately alter peak areas[1].

    Step 5: Acquisition, Processing, and Calculation
    • Action: Acquire spectra with sufficient transients (e.g., 64 scans) to achieve an SNR > 250:1. Apply zero-filling and an exponential window function (LB = 0.3 Hz).

    • Calculation: Calculate absolute purity ( Px​ ) using the primary ratio equation[6]:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, and Pstd​ = Purity of the CRM).

    Workflow Visualization

    qNMR_Workflow Start Selection of Universal Internal Standard (e.g., 3,5-BTFMBA CRM) Weighing Gravimetric Co-weighing Analyte + IS (Microbalance) Start->Weighing Dissolution Co-dissolution in Anhydrous DMSO-d6 Weighing->Dissolution T1 Inversion Recovery Experiment Determine T1 Relaxation Time Dissolution->T1 Param Parameter Optimization Set D1 > 7 × T1, 90° Pulse, No NOE T1->Param Acq Dual Nucleus Acquisition 1H-qNMR & 19F-qNMR Param->Acq Calc Integration & Purity Calculation (Primary Ratio Method) Acq->Calc Valid Orthogonal Cross-Validation (Δ Purity < 1.0%) Calc->Valid

    Fig 1: Step-by-step self-validating qNMR workflow for dual-nucleus purity determination.

    Experimental Data & Cross-Validation

    The true power of this methodology is revealed when comparing the calculated purity across different nuclei and traditional chromatography. Below is representative validation data for a synthesized batch of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide.

    Analytical MethodTarget Nucleus / PeakCalculated Purity (% w/w)RSD (%)Observation / Causality
    1 H-qNMR Sulfonamide NH (10.8 ppm)97.450.42Accurate mass fraction.
    1 H-qNMR Aromatic CH (7.8 ppm)97.510.38Matches NH proton, confirming internal consistency.
    19 F-qNMR 2,6-diF (-109.5 ppm)97.480.25Pristine baseline; lowest variance[4].
    19 F-qNMR 4-F (-115.2 ppm)97.460.28Confirms no degradation at the aniline ring.
    HPLC-UV 254 nm99.80 (Area %)0.15False high. Misses residual DMSO and inorganic salts.

    Conclusion: The orthogonal agreement between the 1 H and 19 F qNMR channels ( Δ<0.1% ) mathematically validates the absolute purity of the compound at ~97.48%. The HPLC-UV result of 99.80% is an overestimation caused by the technique's inability to detect non-chromophoric impurities. By employing this dual-nucleus qNMR protocol, drug development professionals can establish an unimpeachable, self-validating purity profile without the need for identical reference standards.

    Sources

    Safety & Regulatory Compliance

    Safety

    2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide proper disposal procedures

    Proper disposal of highly specialized synthetic intermediates like 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide requires a rigorous, chemistry-driven approach to laboratory safety. Because this compound contains mul...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Proper disposal of highly specialized synthetic intermediates like 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide requires a rigorous, chemistry-driven approach to laboratory safety. Because this compound contains multiple carbon-fluorine (C-F) bonds and a sulfonamide functional group, improper disposal or accidental combustion poses severe environmental and occupational hazards.

    As drug development professionals and application scientists, we must move beyond basic compliance. Understanding the causality behind these disposal protocols ensures that your laboratory operations remain safe, self-validating, and environmentally responsible.

    Mechanistic Hazard Profile: The "Why" Behind the Protocol

    To design an effective disposal strategy, we must first analyze the thermal and chemical degradation pathways of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide.

    • Fluorine Content & Hydrogen Fluoride (HF) Generation: The presence of trifluorinated aromatic rings means that upon thermal decomposition (such as in a standard fire or low-temperature incineration), the compound will release Hydrogen Fluoride (HF) gas[1][2]. HF is not only highly toxic and corrosive to human tissue, but it also aggressively attacks the silicon dioxide in standard incinerator refractory linings[3].

    • Sulfonamide Degradation: The benzenesulfonamide core (-SO₂NH-) breaks down under extreme heat to yield Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) [2].

    • Products of Incomplete Combustion (PICs): The C-F bond is exceptionally strong. If incinerated at insufficient temperatures, fluorinated organics can form dangerous PICs, which are often more toxic than the parent compound[4].

    Therefore, standard municipal waste disposal or basic solvent incineration is strictly prohibited. The compound must be processed in a specialized high-temperature incinerator equipped with an alkaline wet flue gas scrubber[2][5].

    Standard Operating Procedure (SOP): Handling, Spill, and Disposal

    The following step-by-step methodologies provide a self-validating system for managing this compound from the benchtop to final destruction.

    Phase 1: Immediate Spill Containment

    Causality: Minimizing aerosolization prevents inhalation of irritating dusts, while avoiding water prevents potential runoff of concentrated fluorinated organics into municipal drains[6][7].

    • Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity.

    • Don PPE: Equip nitrile gloves (double-gloving recommended), safety goggles, and a NIOSH-approved N95 or P100 particulate respirator.

    • Dry Containment: Do not use water. Cover the spill with a dry chemical absorbent, sand, or vermiculite[5][8].

    • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

    • Decontamination: Wipe the area with a damp cloth using a mild alkaline detergent, disposing of the cloth in the same hazardous waste container.

    Phase 2: Waste Segregation & Storage

    Causality: Mixing fluorinated sulfonamides with strong oxidizing agents can trigger exothermic reactions[1]. Segregation ensures compatibility during transport.

    • Categorization: Label the waste container explicitly as "Halogenated Organic Waste - Contains Fluorinated Sulfonamides."

    • Segregation: Store strictly away from strong oxidizing agents, strong acids, and alkali metals[5].

    • Environmental Controls: Keep the container tightly sealed in a cool, dry, and well-ventilated dedicated hazardous waste storage area until pickup[7].

    Phase 3: Final Destruction (Vendor Verification)

    Causality: Only licensed facilities with specific thermal and scrubbing architectures can break the C-F bonds and neutralize the resulting acid gases[4][9].

    • Vendor Selection: Contract a licensed hazardous waste disposal company.

    • Audit the Destruction Pathway: Verify that the vendor utilizes a Rotary Kiln or Liquid Injection Incinerator with an afterburner operating at >1100°C [10]. This temperature is required to ensure a >99.99% Destruction and Removal Efficiency (DRE) for fluorinated organics.

    • Scrubber Verification: Ensure the facility utilizes a Wet Flue Gas Scrubber (typically using a sodium hydroxide[NaOH] reagent). The scrubber quenches the exhaust gas and reacts with the gaseous HF and SOx to form harmless, solid sodium fluoride (NaF) and sodium sulfate salts, which are then safely landfilled[3][9].

    Quantitative Safety & Disposal Parameters

    Summarizing the operational parameters ensures quick reference for Environmental Health and Safety (EHS) audits.

    ParameterSpecification / RequirementScientific Rationale
    GHS Hazard Classes Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Direct contact disrupts lipid bilayers; inhalation irritates respiratory mucosa[1][7].
    Incompatible Materials Strong oxidizing agentsRisk of uncontrolled exothermic degradation[1].
    Thermal Decomposition HF, SOx, NOx, CO, CO₂Cleavage of C-F and -SO₂NH- bonds under heat[2].
    Incinerator Afterburner > 1100°C (2012°F)Required thermal threshold to break stable C-F bonds and prevent PIC formation[10].
    Flue Gas Scrubber Alkaline Wet Scrubber (NaOH)Neutralizes corrosive HF and SOx into inert solid salts (e.g., NaF)[3][9].

    Disposal Workflow Visualization

    The following diagram maps the lifecycle of 2,6-difluoro-N-(4-fluorophenyl)benzenesulfonamide waste, illustrating the critical role of the flue gas scrubber in preventing environmental contamination.

    DisposalWorkflow A Lab Waste Generation (Solid/Liquid) B Waste Segregation (Halogenated Organic) A->B C Licensed Waste Collector (Transport) B->C D High-Temp Incinerator (>1100°C Afterburner) C->D E Wet Flue Gas Scrubber (Alkaline HF/SOx Neutralization) D->E F Clean Exhaust Gas (Atmosphere) E->F Gas G Neutralized Salts (Secure Landfill) E->G Solid/Liquid

    Workflow for the safe disposal and thermal destruction of fluorinated sulfonamides.

    References

    • Fisher Scientific. "SAFETY DATA SHEET: 2-Fluorobenzene-1-sulfonamide." fishersci.com.
    • TCI Chemicals. "SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzenesulfonamide." tcichemicals.com.
    • Key Organics. "Safety Data Sheet: 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide." keyorganics.net.
    • AK Scientific, Inc. "Safety Data Sheet: 4-Fluoro-3-nitrobenzenesulfonamide." aksci.com.
    • Synquest Labs. "Safety Data Sheet: 2-(Trifluoromethyl)benzenesulfonamide." synquestlabs.com.
    • Dürr. "Complex issues with incinerating liquid and gaseous residues." durr.com.
    • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances." epa.gov.
    • U.S. Environmental Protection Agency (EPA) / Regulations.gov. "Comments submitted via the Federal eRulemaking Portal regarding hazardous waste incineration." regulations.gov.
    • Windows.net / Safety Data Sheets. "Pyridinium poly(hydrogen fluoride)." windows.net.
    • Google Patents. "WO1994017898A1 - Off-gas scrubber system." google.com.

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